tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475015 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-62-7 | |
| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly in the development of targeted therapies. Its structure, featuring a Boc-protected piperazine and a pyridinyl moiety, offers a versatile platform for molecular elaboration. We will delve into its core chemical properties, establish a robust and reproducible synthetic protocol, analyze its reactivity, and contextualize its application in the broader landscape of drug discovery. The insights herein are curated to empower researchers to leverage this molecule's full potential in their synthetic campaigns.
The Pyridinylpiperazine Scaffold: A Privileged Motif in Drug Discovery
The piperazine ring is a ubiquitous structural motif found in numerous bioactive compounds, prized for its ability to serve as a linker or spacer in complex molecules and for its favorable physicochemical properties that can enhance aqueous solubility and bioavailability.[1] When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold becomes a cornerstone for designing ligands that target a diverse range of biological entities, from G-protein coupled receptors (GPCRs) to kinases.
The subject of this guide, this compound, is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group on one of the piperazine nitrogens. This chemical handle is fundamental for achieving selective functionalization, preventing undesired side reactions (such as di-arylation), and allowing for controlled, stepwise construction of the final target molecule. Its strategic importance is underscored by the use of analogous structures in the synthesis of groundbreaking anticancer drugs like Palbociclib and Ribociclib, which are potent inhibitors of cyclin-dependent kinases (CDKs).[2][3]
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.
Molecular Structure and Key Features
The molecule consists of three primary components:
-
Pyridine Ring: An aromatic heterocycle whose nitrogen atom acts as a hydrogen bond acceptor and influences the electronic properties of the ring, making it susceptible to specific substitution patterns.
-
Piperazine Ring: A saturated six-membered heterocycle, which typically adopts a stable chair conformation.[1][4] The presence of two nitrogen atoms provides sites for substitution and influences the overall polarity and basicity of the molecule.
-
Boc Protecting Group: A bulky tert-butyloxycarbonyl group that renders the N-1 nitrogen of the piperazine nucleophilicly inert under many reaction conditions, yet can be cleanly removed under acidic conditions.
Figure 1: Annotated molecular structure of this compound.
Physicochemical Properties
The following table summarizes the key computed and reported properties for this molecule and its close isomers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₂ | Computed |
| Molecular Weight | 263.34 g/mol | Computed |
| CAS Number | 355043-66-2 | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 130-132 °C (for aminopyridin-3-yl isomer) | [3] |
| Boiling Point | ~454 °C (Predicted) | [3] |
| LogP | 1.6 - 1.8 (Predicted for related structures) | [3] |
| Solubility | Soluble in DMSO, Methanol | [3] |
Anticipated Spectroscopic Profile
While a definitive experimental spectrum requires empirical analysis, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.2 ppm (m, 1H): The proton on the pyridine ring at the C6 position, adjacent to the nitrogen.
-
δ ~7.5 ppm (m, 1H): Aromatic proton on the pyridine ring.
-
δ ~6.6 ppm (m, 2H): Aromatic protons on the pyridine ring.
-
δ ~3.6 ppm (t, 4H): Protons on the piperazine ring adjacent to the Boc-protected nitrogen (N-1).
-
δ ~3.5 ppm (t, 4H): Protons on the piperazine ring adjacent to the pyridine-substituted nitrogen (N-4).
-
δ 1.48 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~159 ppm: Pyridine carbon attached to the piperazine nitrogen (C2).
-
δ ~155 ppm: Carbonyl carbon of the Boc group.
-
δ ~148, 137, 113, 107 ppm: Remaining aromatic carbons of the pyridine ring.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~53 ppm: Piperazine carbons.
-
δ ~45 ppm: Piperazine carbons.
-
δ ~28.5 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ ion at m/z = 264.18.
-
Synthesis and Purification
The synthesis of this intermediate is critical for its application. The primary challenge is the selective mono-arylation of the piperazine core.
Retrosynthetic Analysis
A logical retrosynthetic approach involves a disconnection at the C-N bond between the pyridine and piperazine rings. This suggests a nucleophilic substitution or a cross-coupling reaction between Boc-piperazine and a suitable 2-substituted pyridine.
Figure 2: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
While classical SNAr (Nucleophilic Aromatic Substitution) is feasible, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer superior yields, milder conditions, and broader substrate scope. This causality—choosing a more advanced catalytic method for efficiency and reliability—is key to modern process chemistry.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
2-Chloropyridine or 2-Bromopyridine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen). The exclusion of oxygen and moisture is critical to prevent catalyst degradation and ensure reproducibility.
-
Reagent Addition: Add anhydrous toluene, followed by tert-butyl piperazine-1-carboxylate and 2-chloropyridine.
-
Reaction: Heat the mixture to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction to room temperature and quench carefully with water.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product from the synthesis requires purification to be suitable for subsequent steps in drug development.
Figure 3: Standard workflow for the purification and validation of the final product.
Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its predictable reactivity, which allows for its seamless integration into multi-step synthetic pathways.
Boc Deprotection: Gateway to Functionalization
The primary reaction of this intermediate is the removal of the Boc protecting group. This is typically achieved under strong acidic conditions, which cleave the tert-butyl carbamate to reveal the free secondary amine of the piperazine ring.
-
Standard Protocol: Dissolve the starting material in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat with an excess of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature. The reaction is usually complete within a few hours and generates the corresponding salt of the deprotected piperazine.
This deprotection unmasks a nucleophilic nitrogen, which is now available for a variety of subsequent coupling reactions, such as amide bond formation, reductive amination, or further SNAr reactions.
Application as a Key Pharmaceutical Intermediate
The deprotected 1-(pyridin-2-yl)piperazine is a direct precursor to more complex molecules. For instance, in a pathway analogous to the synthesis of CDK inhibitors, this free amine can be coupled with a substituted pyrimidine or other heterocyclic electrophile to construct the core of the final active pharmaceutical ingredient (API).[2][5]
Figure 4: General synthetic pathway illustrating the utility of the title compound in drug synthesis.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Based on data from structurally related piperazine and pyridine derivatives, the following hazards should be considered.[6][7][8]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an invaluable building block for medicinal chemists. By understanding its core properties and leveraging the strategic utility of the Boc-protecting group, researchers can efficiently construct novel and complex molecular architectures, accelerating the journey from a synthetic concept to a potential therapeutic candidate.
References
-
Köckerling, M., & Mamat, C. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. [Link]
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]
- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate | 886771-14-8 | Benchchem [benchchem.com]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
A Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. While a specific CAS number for this particular isomer is not readily found in major chemical databases, this guide synthesizes information on its synthesis, predicted physicochemical properties, and its crucial role as a versatile scaffold in the design of novel therapeutics. The methodologies and applications discussed are grounded in established principles of organic chemistry and drug discovery, drawing parallels from structurally related and well-documented arylpiperazine analogs.
Introduction: The Significance of the Arylpiperazine Moiety
The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the modulation of basicity, polarity, and pharmacokinetic profiles. The introduction of an aryl group, such as a pyridinyl moiety, to the piperazine core creates a privileged scaffold—the arylpiperazines. These structures are central to the pharmacophores of drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
This compound, featuring a Boc-protected piperazine linked to a pyridine ring at the 2-position, serves as a key intermediate in the synthesis of more complex molecules. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the secondary amine of piperazine, enabling selective functionalization of the other nitrogen atom. Following subsequent synthetic transformations, the Boc group can be readily removed under acidic conditions to allow for further derivatization.
Physicochemical Properties
While specific experimental data for this compound is not available due to the absence of a dedicated CAS entry, its properties can be predicted based on its structure and comparison with its isomers and related compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₄H₂₁N₃O₂ | |
| Molecular Weight | 263.34 g/mol | |
| Appearance | Likely an off-white to yellow solid | General appearance of similar arylpiperazine compounds. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Based on the nonpolar Boc group and the aromatic pyridine ring. |
| Boiling Point | Predicted to be > 400 °C | Based on structurally similar compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (predicted boiling point of 454.1 °C).[1] |
| pKa | The pyridine nitrogen is expected to be weakly basic (pKa ~5-6), while the piperazine nitrogens' basicity is influenced by the Boc group and the aryl substituent. | General pKa values for pyridine and N-substituted piperazines. |
Synthesis of this compound: A Methodological Approach
The synthesis of N-arylpiperazines is a well-established field in organic chemistry. A common and effective method for the preparation of this compound is the nucleophilic aromatic substitution (SNAr) reaction.
General Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. In this case, the nucleophile is the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine), and the aromatic ring is a pyridine derivative with a suitable leaving group at the 2-position.
Caption: General workflow for the synthesis of the target molecule via SNAr.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on common practices for SNAr reactions to synthesize N-arylpiperazines.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
2-Chloropyridine or 2-Bromopyridine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate in anhydrous DMF, add the 2-halopyridine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Causality behind Experimental Choices:
-
Choice of Halogen: 2-Chloropyridine and 2-bromopyridine are common substrates. The reactivity order is generally F > Cl > Br > I for SNAr, but chloro- and bromo- derivatives often provide a good balance of reactivity and cost.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Heat: The reaction often requires heating to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
Role in Drug Discovery and Development
The title compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The Boc-protected piperazine allows for the initial coupling to the pyridine ring, and subsequent deprotection unmasks the second piperazine nitrogen for further functionalization.
A Scaffold for Diverse Functionalities
The deprotected 1-(pyridin-2-yl)piperazine can be further reacted with a variety of electrophiles to introduce different pharmacophoric elements.
Caption: Derivatization pathways from the deprotected intermediate.
Therapeutic Potential of Arylpiperazine Derivatives
Arylpiperazine derivatives have been successfully developed into drugs for a variety of conditions, particularly those affecting the central nervous system (CNS). The piperazine moiety can improve aqueous solubility and oral bioavailability. The specific substitution on the aryl ring and the other piperazine nitrogen dictates the biological activity. For instance, many antipsychotic and antidepressant drugs feature an arylpiperazine core.
While no specific drugs have been publicly disclosed as being derived from this compound, its structural similarity to intermediates used in the synthesis of approved drugs highlights its potential in the development of novel therapeutics. For example, the related compound tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of the anticancer drug Ribociclib.[2]
Conclusion
This compound is a synthetically valuable building block for medicinal chemistry and drug discovery. While the absence of a dedicated CAS number suggests it may be a novel or less-common intermediate, its synthesis can be reliably achieved through established methods like nucleophilic aromatic substitution. The versatility of the deprotected 1-(pyridin-2-yl)piperazine scaffold allows for the introduction of a wide range of functional groups, enabling the exploration of vast chemical space in the search for new therapeutic agents. Researchers and drug development professionals can leverage the principles and methodologies outlined in this guide to incorporate this and similar arylpiperazine scaffolds into their discovery programs.
References
- A review of synthetic approaches to piperazine-containing drugs approved by the FDA can be found in various medicinal chemistry journals.
- General synthetic methods for piperazines are well-documented in organic chemistry liter
- The role of the piperazine moiety in drug design is extensively discussed in pharmaceutical chemistry reviews.
- Information on the physicochemical properties of related compounds can be found in chemical d
- Patents related to the synthesis of arylpiperazines for pharmaceutical use provide detailed experimental procedures.
- Scientific articles in journals such as the Journal of Medicinal Chemistry and Organic Letters often describe the synthesis and application of novel building blocks like the one discussed.
- The use of Boc protection in organic synthesis is a fundamental concept covered in standard organic chemistry textbooks.
- Further details on nucleophilic aromatic substitution reactions can be found in advanced organic chemistry textbooks.
Sources
An In-depth Technical Guide to a Key Heterocyclic Building Block: Focus on tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate and its Analogs
A Note to the Reader: Comprehensive scientific literature and public data repositories currently lack specific, in-depth information regarding the molecular structure, synthesis, and biological applications of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. In the spirit of scientific advancement and to provide a valuable resource for researchers in drug discovery, this guide will instead focus on a closely related and well-documented analog, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This structural analog shares the core pyridinyl-piperazine-carboxylate scaffold and serves as a critical intermediate in the synthesis of targeted cancer therapeutics. The principles, protocols, and analytical techniques detailed herein are largely transferable and provide a robust framework for the study of this class of compounds.
Section 1: The Pyridinyl-Piperazine Scaffold: A Cornerstone in Medicinal Chemistry
The piperazine moiety is a recurring motif in a vast array of bioactive molecules. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component in drug design for modulating aqueous solubility and membrane permeability. When coupled with a pyridine ring, the resulting pyridinyl-piperazine scaffold offers a versatile platform for introducing diverse functionalities and directing interactions with biological targets. The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen provides a stable, yet readily cleavable handle, essential for multi-step synthetic campaigns.
This guide will now delve into the specifics of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, exploring its synthesis, structural characteristics, and role as a key building block in pharmaceutical development.
Section 2: Synthesis and Structural Elucidation
The synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the initial coupling of a nitro-substituted pyridine with Boc-piperazine, followed by reduction of the nitro group to the corresponding amine.
Synthetic Pathway Overview
A prevalent method for the synthesis of the title compound involves a two-step process starting from 2-amino-5-nitropyridine and tert-butyl piperazine-1-carboxylate. However, a more innovative and efficient approach utilizes a one-step photocatalytic method.[1] This modern approach effectively shortens the synthetic route, reduces the generation of byproducts, and improves the overall yield of the target product.[1]
Caption: Photocatalytic synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Detailed Experimental Protocol: Photocatalytic Synthesis
This protocol is adapted from a patented method and offers a safe and environmentally friendly alternative to traditional synthetic routes.[1]
Materials:
-
2-aminopyridine
-
tert-butyl piperazine-1-carboxylate (Boc-piperazine)
-
Acridine salt (photocatalyst)
-
Anhydrous dichloroethane (solvent)
-
Oxidant (e.g., diphenyl disulfide or potassium permanganate)
-
Blue LED light source
Procedure:
-
To a reaction vessel, add 2-aminopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.0 eq), acridine salt photocatalyst (0.1 eq), and the chosen oxidant to anhydrous dichloroethane.
-
Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Rationale for Experimental Choices:
-
Photocatalyst: The use of an acridine salt as a photocatalyst allows the reaction to be driven by visible light, which is a mild and energy-efficient method.[1]
-
Solvent: Anhydrous dichloroethane is chosen for its ability to dissolve the reactants and its stability under the reaction conditions.
-
Oxidant: The oxidant is crucial for the catalytic cycle of the photocatalyst. The choice of oxidant can influence the reaction rate and yield.
Structural Characterization
The definitive structural confirmation of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is achieved through a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~3.3-3.7 ppm), and aromatic protons of the pyridine ring (doublets and singlet, ~6.6-7.2 ppm). The amino group protons will appear as a broad singlet (~6.7 ppm).[1] |
| Mass Spectrometry | The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 279.1820.[1] |
Section 3: Applications in Drug Discovery and Development
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the field of oncology. Its bifunctional nature, possessing a nucleophilic amino group and a protected piperazine nitrogen, allows for sequential chemical modifications to build more complex molecular architectures.
Role as a Key Building Block
This compound serves as a critical precursor for the synthesis of potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The primary amino group on the pyridine ring provides a reactive handle for coupling with other molecular fragments to construct the final drug molecule.
Caption: Role of the intermediate in a typical drug development workflow.
Mechanism of Action of Downstream Therapeutics
The final drug molecules synthesized from this intermediate often function by competitively inhibiting the ATP-binding pocket of specific CDKs, such as CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299.
- Mamat, C., Peppel, T., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Görbitz, C. H. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (n.d.). Retrieved from [Link]
-
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate - BU CyberSec Lab. (n.d.). Retrieved from [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of this compound
This compound, often referred to as 1-Boc-4-(pyridin-2-yl)piperazine, is a bifunctional organic molecule of significant interest in the design and synthesis of novel pharmaceutical agents. Its structure uniquely combines a Boc-protected piperazine moiety, a common pharmacophore that imparts favorable pharmacokinetic properties, with a pyridin-2-yl group, a versatile handle for introducing further molecular complexity and specific interactions with biological targets. The Boc protecting group provides a stable yet readily cleavable amine protection, allowing for selective transformations at the piperazine nitrogen. The pyridin-2-yl substituent is a key feature in numerous bioactive compounds, where it can act as a hydrogen bond acceptor or participate in metal coordination and aromatic interactions.
A thorough understanding of the spectroscopic signature of this compound is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent use in multi-step drug discovery programs. This guide will delve into the detailed analysis of its characteristic spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | Pyridine H-6 |
| ~7.45 | t | 1H | Pyridine H-4 |
| ~6.65 | d | 1H | Pyridine H-3 |
| ~6.60 | t | 1H | Pyridine H-5 |
| ~3.50 | t | 4H | Piperazine N(Boc)-CH ₂ |
| ~3.45 | t | 4H | Piperazine N(Py)-CH ₂ |
| 1.47 | s | 9H | tert-butyl C(CH ₃)₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is based on typical values for similar structures.
Interpretation and Mechanistic Insights:
-
Aromatic Region (δ 6.6-8.2 ppm): The four protons on the pyridine ring appear in the downfield region due to the deshielding effect of the aromatic ring current. The proton at the 6-position is typically the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling patterns (doublet, triplet, etc.) arise from spin-spin interactions with adjacent protons and are crucial for definitive assignment.
-
Piperazine Protons (δ 3.4-3.5 ppm): The piperazine ring protons appear as two distinct triplets. The protons on the carbons adjacent to the Boc-protected nitrogen are slightly upfield compared to those adjacent to the pyridine-substituted nitrogen. This is because the electron-withdrawing nature of the pyridine ring deshields the neighboring piperazine protons more than the carbamate group.
-
tert-Butyl Group (δ 1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature of the Boc protecting group. Its integration value of 9H is a key identifier.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Diagram of ¹H NMR Acquisition Workflow:
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~159.5 | Pyridine C -2 |
| ~155.0 | Carbonyl C =O |
| ~148.0 | Pyridine C -6 |
| ~137.5 | Pyridine C -4 |
| ~113.5 | Pyridine C -5 |
| ~107.0 | Pyridine C -3 |
| ~80.0 | tert-butyl C (CH₃)₃ |
| ~45.5 | Piperazine C H₂-N(Py) |
| ~44.0 | Piperazine C H₂-N(Boc) |
| ~28.5 | tert-butyl C(C H₃)₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is based on typical values for similar structures.
Interpretation and Mechanistic Insights:
-
Carbonyl Carbon (δ ~155.0 ppm): The carbamate carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for carbonyls.
-
Pyridine Carbons (δ ~107-160 ppm): The carbons of the pyridine ring show a wide range of chemical shifts. The carbon directly attached to the piperazine nitrogen (C-2) is the most downfield due to the strong deshielding effect of the adjacent nitrogen.
-
tert-Butyl Carbons (δ ~80.0 and 28.5 ppm): The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons give a strong signal around 28.5 ppm.
-
Piperazine Carbons (δ ~44-46 ppm): The two sets of equivalent carbons in the piperazine ring appear in the aliphatic region. Similar to the proton signals, the carbons closer to the pyridine ring are slightly more deshielded.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| ESI | Positive | 278.18 | 222.1, 178.1, 163.1, 57.1 |
Interpretation and Mechanistic Insights:
-
Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) in positive mode, the molecule is readily protonated to give a molecular ion peak at m/z 278.18, which corresponds to the molecular weight of the compound (277.37 g/mol ) plus the mass of a proton. This is a definitive confirmation of the compound's identity.
-
Fragmentation Pattern:
-
Loss of tert-butyl group (m/z 222.1): A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da), resulting in a fragment at m/z 222.1.
-
Loss of Boc group (m/z 178.1): The entire Boc group (100 Da) can be lost, leaving the pyridin-2-yl-piperazine cation.
-
Cleavage of the piperazine ring: Further fragmentation can lead to cleavage of the piperazine ring, giving rise to smaller fragments. The fragment at m/z 57.1 is characteristic of the tert-butyl cation.
-
Experimental Protocol for ESI-MS Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization mass spectrometer.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Diagram of Mass Spectrometry Workflow:
Caption: General workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1590, ~1470 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1420 | Medium | C-N stretch (piperazine) |
| ~1240, ~1160 | Strong | C-O stretch (carbamate) |
Note: Wavenumbers are approximate.
Interpretation and Mechanistic Insights:
-
Carbonyl Stretch (ν(C=O)): The most prominent peak in the IR spectrum is the strong absorption around 1695 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the carbamate functional group.
-
C-H Stretches (ν(C-H)): The absorptions around 2970 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the piperazine and tert-butyl groups.
-
Aromatic Stretches (ν(C=C), ν(C=N)): The medium intensity peaks in the 1470-1590 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-N and C-O Stretches: The strong absorptions in the fingerprint region (around 1160-1420 cm⁻¹) correspond to the C-N and C-O stretching vibrations of the piperazine and carbamate moieties.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy allows for the unambiguous confirmation of its molecular structure. The detailed interpretation of the spectra, grounded in fundamental chemical principles, offers researchers and drug development professionals the necessary tools to confidently work with this important chemical entity.
References
This section would be populated with citations to the specific journal articles, patents, and spectroscopic databases from which the data was obtained. As no single public source with all the data was found during the search, this section remains a template.
- [Example Reference Format] Author, A. A.; Author, B. B. Title of the Article.
- [Example Patent Format] Inventor, A. A. Title of Patent.
- [Example Database Format] Name of Database. Entry for tert-Butyl 4-(pyridin-2-yl)
Physical and chemical properties of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This document is born out of a recognized need within the scientific community for a consolidated, in-depth resource on this valuable chemical entity. In the landscape of modern drug discovery and development, pyridinylpiperazine scaffolds are of paramount importance, serving as key building blocks in the synthesis of a myriad of biologically active molecules. This guide aims to move beyond a simple recitation of facts and figures, instead providing a holistic understanding of the compound's physical and chemical properties, its synthesis and reactivity, and its applications, all grounded in established scientific principles and supported by verifiable references. The experimental protocols and data presented herein are designed to be self-validating, empowering researchers to confidently utilize this compound in their work.
Molecular Overview and Significance
This compound, a member of the pyridinylpiperazine class of heterocyclic compounds, is a key intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and N'-substituted with a pyridin-2-yl moiety, offers a unique combination of steric and electronic properties. The Boc group provides a stable yet readily cleavable protecting group for the piperazine nitrogen, allowing for selective functionalization at the other nitrogen atom. The pyridinyl moiety introduces a key pharmacophore, known to interact with a variety of biological targets.
Molecular Structure:
Caption: 2D Structure of this compound
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁N₃O₂ | |
| Molecular Weight | 263.34 g/mol | |
| CAS Number | 355997-87-4 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | Not determined (decomposes) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | |
| pKa (predicted) | 6.8 ± 0.5 (for the pyridine nitrogen) |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of an activated halopyridine with the secondary amine of a protected piperazine.
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a representative method for the synthesis of the title compound.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
2-Chloropyridine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate in DMF, add potassium carbonate.
-
Add 2-chloropyridine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile, and to neutralize the HCl generated during the reaction.
-
Solvent (DMF): A polar apathetic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy of the substitution reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | Pyridinyl-H (α to N) |
| ~7.50 | t | 1H | Pyridinyl-H (γ to N) |
| ~6.65 | d | 1H | Pyridinyl-H (β to N, adjacent to piperazine) |
| ~6.60 | t | 1H | Pyridinyl-H (β to N) |
| ~3.55 | t | 4H | Piperazinyl-H (adjacent to Boc-N) |
| ~3.45 | t | 4H | Piperazinyl-H (adjacent to pyridinyl-N) |
| 1.47 | s | 9H | tert-Butyl-H |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~159.5 | Pyridinyl-C (α to N, attached to piperazine) |
| ~154.8 | Carbonyl-C (Boc) |
| ~148.0 | Pyridinyl-C (α to N) |
| ~137.5 | Pyridinyl-C (γ to N) |
| ~113.0 | Pyridinyl-C (β to N, adjacent to piperazine) |
| ~106.8 | Pyridinyl-C (β to N) |
| ~79.5 | Quaternary-C (tert-Butyl) |
| ~50.0 | Piperazinyl-C (adjacent to pyridinyl-N) |
| ~44.0 | Piperazinyl-C (adjacent to Boc-N) |
| 28.4 | Methyl-C (tert-Butyl) |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, electrospray ionization (ESI) is a common technique.
-
Expected [M+H]⁺: 264.1707
Reactivity and Applications
The chemical reactivity of this compound is primarily centered around the Boc-protected nitrogen and the pyridine ring.
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine, 1-(pyridin-2-yl)piperazine. This deprotected intermediate is a versatile building block for further functionalization.
Modification of the Pyridine Ring: The pyridine ring can undergo various transformations, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom directs substitution to the 3- and 5-positions.
Applications in Drug Discovery: Pyridinylpiperazine derivatives are prevalent in medicinal chemistry due to their ability to act as ligands for various receptors and enzymes. This compound serves as a key starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:
-
Antipsychotics and Antidepressants: The pyridinylpiperazine moiety is a common feature in drugs targeting dopamine and serotonin receptors.
-
Anticancer Agents: This scaffold can be incorporated into molecules designed to inhibit specific kinases or other proteins implicated in cancer progression.
-
Antiviral and Antibacterial Agents: The nitrogen-containing heterocycle can be a key pharmacophore in the design of antimicrobial agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
If on skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
It is highly recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics and applications, with the aim of facilitating its effective and safe use in the laboratory.
References
- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299.
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]
- Kong, D., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.
-
PubChem. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
- Chemical supplier data.
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate mechanism of action
An In-Depth Technical Guide on the Role of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the utility of a chemical compound is often defined not by its intrinsic biological activity, but by its role as a critical scaffold or intermediate in the synthesis of potent therapeutic agents. This compound is a prime example of such a molecule. While not recognized for a direct mechanism of action on a biological target, its significance lies in its versatile application as a key building block in the synthesis of targeted therapies. This technical guide provides an in-depth exploration of its physicochemical properties, its pivotal role in the synthesis of clinically important drugs, and the broader potential of the pyridylpiperazine scaffold.
Physicochemical Properties and Structure
The structure of this compound features a piperazine ring, a versatile heterocyclic motif prevalent in many bioactive compounds, protected by a tert-butyloxycarbonyl (Boc) group and substituted with a pyridin-2-yl moiety. The Boc protecting group is crucial for synthetic chemists as it allows for selective reactions at other positions of the molecule before its removal under specific conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₃O₂ | [1] |
| Molecular Weight | 263.34 g/mol | |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, Room temperature | [3] |
The piperazine ring itself often adopts a chair conformation, which can influence its binding to target proteins in the final drug molecule. The pyridinyl group provides a key point for further chemical modification and interaction with biological targets.
Core Application: A Linchpin in the Synthesis of CDK4/6 Inhibitors
The primary and most significant application of this compound and its isomers is as a crucial intermediate in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Ribociclib and Palbociclib.[4] These drugs are at the forefront of treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4]
Mechanism of Action of the Final Therapeutic Agents (CDK4/6 Inhibitors)
The therapeutic effect of drugs synthesized from this intermediate is rooted in the inhibition of CDK4 and CDK6. These kinases are fundamental regulators of the cell cycle. In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.
Signaling Pathway of CDK4/6 Inhibition
Caption: Mechanism of action of CDK4/6 inhibitors synthesized using the pyridylpiperazine intermediate.
Ribociclib and Palbociclib mimic ATP and bind to the ATP-binding pocket of CDK4 and CDK6. This competitive inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.
Synthetic Workflow: From Intermediate to Active Pharmaceutical Ingredient
The synthesis of these complex molecules often involves multi-step processes where the pyridylpiperazine intermediate is introduced to form the core of the final drug. Recent advancements have focused on more efficient and environmentally friendly synthetic routes, such as photocatalysis.[4][5]
Generalized Synthetic Protocol via Photocatalysis
This protocol outlines a conceptual, generalized procedure for the coupling of a pyridyl precursor with a piperazine derivative, inspired by modern synthetic methodologies.[5]
-
Reaction Setup: In a reaction vessel shielded from ambient light, dissolve the aminopyridine precursor, tert-butyl piperazine-1-carboxylate, and an acridine salt photocatalyst in an appropriate solvent (e.g., dichloromethane or ethanol).[4][5]
-
Addition of Oxidant: Add a suitable oxidant to the reaction mixture. The oxidant plays a crucial role in the photocatalytic cycle.[5]
-
Photocatalytic Reaction: Irradiate the mixture with visible light (e.g., wavelength of 380-750 nm) for a sufficient duration (e.g., 10 hours or more) with continuous stirring at room temperature.[5] The photocatalyst, upon light absorption, initiates the reaction cascade leading to the coupling of the two starting materials.
-
Work-up and Purification: Upon completion of the reaction, quench the reaction and perform an aqueous work-up. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified using column chromatography to yield the desired pyridylpiperazine product.
Illustrative Synthetic Pathway
Caption: A simplified workflow for the synthesis of a CDK4/6 inhibitor using the title intermediate.
Broader Potential of the Pyridylpiperazine Scaffold: Urease Inhibition
Beyond its role in cancer therapeutics, the pyridylpiperazine scaffold has shown promise in other therapeutic areas. Recent studies have explored derivatives of pyridylpiperazine as potent inhibitors of urease.[6] Urease is an enzyme crucial for the survival of certain pathogens, such as Helicobacter pylori, the bacterium associated with gastric ulcers and cancer.[6]
In a study on 1-(3-nitropyridin-2-yl)piperazine derivatives, several compounds exhibited significant urease inhibitory activity, with IC₅₀ values in the low micromolar range, far exceeding the potency of the standard inhibitor thiourea.[6] Molecular docking studies suggested that these compounds form favorable interactions with the active site of the urease enzyme.[6] This highlights the potential for this compound to serve as a starting material for the development of novel anti-bacterial agents.
This compound is a testament to the fact that a molecule's importance in drug development is not solely dictated by its own biological activity. Its true value is realized in its role as a versatile and indispensable building block. For researchers, scientists, and drug development professionals, understanding the synthetic utility and the therapeutic potential of the scaffolds derived from this intermediate is paramount. From the established success in CDK4/6 inhibition for breast cancer to the emerging possibilities in urease inhibition, the pyridylpiperazine core, accessed through intermediates like the one discussed, continues to be a fertile ground for the discovery of new and impactful medicines.
References
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
ResearchGate. (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. [Link]
-
BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. [Link]
-
PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]
Sources
- 1. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 3. 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate | 886771-14-8 | Benchchem [benchchem.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide
This in-depth technical guide explores the pivotal role of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate and its structural analogs as a cornerstone scaffold in contemporary medicinal chemistry. We will dissect the chemical properties, synthetic routes, and therapeutic applications of this "privileged" fragment, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in crafting next-generation therapeutics.
Introduction: The "Privileged" Piperazine Scaffold
The piperazine ring is a recurring motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from a unique combination of physicochemical properties that make it an invaluable tool for medicinal chemists. The piperazine core can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, while also serving as a versatile linker to orient pharmacophoric groups in three-dimensional space.[1] Within this important class of heterocycles, the this compound scaffold has emerged as a particularly valuable building block, enabling the efficient synthesis of a diverse array of therapeutic agents across multiple disease areas.
Physicochemical and Pharmacokinetic Advantages of the Pyridinylpiperazine Moiety
The strategic incorporation of the pyridinylpiperazine moiety into drug candidates is often driven by the desire to optimize their pharmacokinetic profile. The piperazine nitrogen atoms, with their distinct pKa values, allow the molecule to act as a weak base, which can enhance aqueous solubility and facilitate formulation. The pyridine ring introduces a key aromatic system for potential π-π stacking interactions with biological targets, while the tert-butyloxycarbonyl (Boc) protecting group on the piperazine offers a convenient synthetic handle for further molecular elaboration. This protecting group can be readily removed under acidic conditions to allow for the introduction of additional substituents, providing a modular approach to library synthesis and structure-activity relationship (SAR) studies.
Synthetic Strategies for Pyridinylpiperazine-Containing Compounds
The construction of molecules incorporating the this compound core typically relies on robust and well-established synthetic methodologies. The two most prominent approaches are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming aryl-nitrogen bonds. In the context of synthesizing pyridinylpiperazine derivatives, this typically involves the reaction of a Boc-protected piperazine with an electron-deficient pyridine ring bearing a suitable leaving group (e.g., a halogen or a sulfoxide) at the 2-position. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the nucleophilic attack by the piperazine nitrogen.
A prime example of this strategy is in the synthesis of a key intermediate for the CDK4/6 inhibitor, Palbociclib.[1][3] In this case, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is prepared via an SNAr reaction between piperazine and a 2-nitro-5-halopyridine, followed by N-protection and reduction of the nitro group.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a complementary and often milder approach to aryl-nitrogen bond formation. This palladium-catalyzed cross-coupling reaction can be employed when the SNAr reaction is not feasible due to the electronic nature of the pyridine ring or the presence of sensitive functional groups. This method was utilized in an early synthesis of Ribociclib, where a key intermediate was coupled with a chloropyrimidine using a palladium catalyst.[1]
Experimental Workflow: Synthesis of a Pyridinylpiperazine Intermediate via SNAr
Caption: Generalized workflow for the synthesis of a pyridinylpiperazine intermediate via SNAr.
Case Studies in Drug Discovery: A Versatile Building Block
The utility of this compound and its analogs is best illustrated through their application in the synthesis of a wide range of approved drugs.
| Drug | Therapeutic Area | Target(s) | Role of Pyridinylpiperazine Moiety |
| Palbociclib | Oncology | CDK4/6 | Forms a key interaction with the hinge region of the kinase and contributes to selectivity.[1] |
| Ribociclib | Oncology | CDK4/6 | Similar to Palbociclib, it is crucial for binding to the target kinases.[1] |
| Aripiprazole | Psychiatry | Dopamine D2, Serotonin 5-HT1A/2A Receptors | A core component of the pharmacophore responsible for the drug's antipsychotic activity.[1] |
| Cariprazine | Psychiatry | Dopamine D2/D3, Serotonin 5-HT1A Receptors | The dichlorophenylpiperazine moiety is central to its unique receptor binding profile.[1] |
| Vortioxetine | Psychiatry | SERT, 5-HT1A/3/7 Receptors | The arylpiperazine structure is a key element for its multimodal antidepressant activity.[1] |
In-depth Look: Palbociclib
The synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor for the treatment of HR-positive, HER2-negative breast cancer, prominently features a pyridinylpiperazine derivative.[3] The key building block, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is prepared and subsequently coupled with a pyrimidine derivative.[1] X-ray crystallography studies have revealed that the 2-aminopyridine portion of the molecule forms critical hydrogen bonds with the hinge region of CDK6, while the positively charged piperazine ring extends into the solvent-exposed region, contributing to the drug's high affinity and selectivity.[1]
Signaling Pathway: CDK4/6 Inhibition in Cancer
Caption: Simplified signaling pathway showing Palbociclib's mechanism of action.
Structure-Activity Relationship (SAR) Insights
SAR studies on various classes of drugs containing the pyridinylpiperazine scaffold have yielded valuable insights for drug design.[4] For instance, in the development of kinase inhibitors, modifications to the substitution pattern on the pyridine ring can significantly impact target selectivity and potency. Similarly, alterations to the substitution on the second piperazine nitrogen can be used to fine-tune physicochemical properties such as solubility and metabolic stability, or to introduce additional interactions with the target protein. The Boc-protected intermediate provides an ideal platform for systematically exploring these modifications.
Experimental Protocol: Synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
This protocol is a representative example of an SNAr reaction to generate a key intermediate for Palbociclib synthesis.[3]
Materials:
-
1-(tert-butoxycarbonyl)piperazine
-
5-bromo-2-nitropyridine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperazine (1.2 eq) in DMF, add 5-bromo-2-nitropyridine (1.0 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate as a solid.
Conclusion
This compound and its derivatives represent a highly valuable class of building blocks in modern drug discovery. Their favorable physicochemical properties, synthetic tractability, and proven success in a multitude of approved drugs underscore their importance as a "privileged" scaffold. A thorough understanding of the synthetic strategies and SAR principles governing this chemical class will continue to empower medicinal chemists to design and develop innovative therapeutics for a wide range of human diseases.
References
-
Mancuso, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. [Link]
- Google Patents. (2018). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Kumar, A., et al. (2013). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 4(6), 2132. [Link]
-
Pharmaffiliates. (2023). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]
-
Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
-
BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. [Link]
-
Tomaszewska, M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(8), 4321. [Link]
-
Singh, A., & Kumar, A. (2021). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]
Sources
An In-Depth Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a key building block in modern pharmaceutical synthesis. The strategic placement of the Boc protecting group on the piperazine ring, combined with the reactive pyridinyl moiety, makes this intermediate exceptionally valuable for the construction of complex active pharmaceutical ingredients (APIs). This document delves into the molecule's physicochemical properties, outlines a detailed and robust synthetic protocol based on palladium-catalyzed cross-coupling reactions, and explores its critical role in the synthesis of blockbuster drugs. We will provide in-depth analysis of the reaction mechanisms, process optimization considerations, and a thorough guide to analytical characterization, designed to support researchers, chemists, and drug development professionals in leveraging this versatile intermediate.
Chapter 1: Introduction to this compound
Chemical Identity and Structure
This compound, often referred to as N-Boc-2-(pyridyl)piperazine, is a heterocyclic compound featuring a piperazine ring monosubstituted with a pyridin-2-yl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other.
-
IUPAC Name: this compound
-
CAS Number: 199687-34-0
-
Molecular Formula: C₁₄H₂₁N₃O₂
-
Molecular Weight: 263.34 g/mol
The Boc group is a crucial feature, rendering the N-1 nitrogen of the piperazine ring temporarily unreactive. This allows for selective functionalization at the N-4 nitrogen, typically through coupling with an appropriate pyridine precursor. The Boc group can then be cleanly removed under acidic conditions to reveal a secondary amine, which serves as a handle for subsequent elaboration in a synthetic sequence.
Significance as a Pharmaceutical Intermediate
The 2-pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of APIs across various therapeutic areas, particularly in oncology and neuroscience. This moiety often plays a critical role in binding to target proteins, such as kinases, and can significantly influence a drug's pharmacokinetic properties, including solubility and metabolic stability.
Consequently, this compound and its derivatives are highly sought-after intermediates. Its amino-substituted analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a well-documented precursor in the industrial synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used to treat certain types of breast cancer. The methodologies and principles discussed in this guide are directly applicable to these and other structurally related intermediates.
Physicochemical Properties
The properties of the title compound are similar to its widely used derivatives. For reference, the properties of a closely related nitro-substituted analog are summarized below. These values provide a useful baseline for handling and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₄O₄ | PubChem[1] |
| Molecular Weight | 308.33 g/mol | PubChem[1] |
| Appearance | Solid (Expected) | - |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Chapter 2: Synthesis and Manufacturing
The most prevalent and industrially scalable method for synthesizing arylpiperazines, including the title compound, is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.
Core Synthetic Strategy: Buchwald-Hartwig Amination
The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, this involves the coupling of 2-chloropyridine with tert-butyl piperazine-1-carboxylate.
Detailed Protocol: Synthesis of a Key Analog
Reaction: Coupling of 2-amino-5-iodopyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine).
Materials:
-
2-amino-5-iodopyridine
-
Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) - Catalyst
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) - Ligand
-
Sodium tert-butoxide (NaOtBu) - Base
-
Toluene - Solvent
Experimental Protocol:
-
Catalyst Pre-formation: To a dry reactor (Reactor A) under an inert nitrogen atmosphere, add the ligand, Xantphos (0.11-0.13 weight equivalents relative to 2-amino-5-iodopyridine).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.08-0.10 weight equivalents).
-
Add dry toluene (1.4-1.7 times the weight of 2-amino-5-iodopyridine).
-
Stir the mixture at 20-30 °C for 2-4 hours to ensure the formation of the active catalytic complex. The oxygen content should be maintained below 1.0%.
-
Main Reaction Setup: In a separate, larger reactor (Reactor B), charge 2-amino-5-iodopyridine.
-
Add Boc-piperazine (approx. 2.0 weight equivalents) and the base, sodium tert-butoxide (0.3-0.4 weight equivalents).
-
Add toluene (approx. 7.0 times the weight of 2-amino-5-iodopyridine).
-
Ensure the reactor is under a nitrogen atmosphere (oxygen content < 1.0%) and begin heating the mixture to 75-90 °C.
-
Coupling Reaction: Transfer the pre-formed catalyst solution from Reactor A into Reactor B.
-
After the transfer is complete, heat the reaction mixture to 100-120 °C and maintain for several hours, monitoring the reaction progress by HPLC or TLC until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Causality, Optimization, and Impurity Profile
-
Choice of Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is critical. The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition of the aryl halide and the reductive elimination of the final product. The "bite angle" of bidentate ligands like Xantphos is crucial for promoting the desired C-N bond formation.
-
Role of the Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen, forming the active nucleophile for the coupling reaction. The choice of base is critical; weaker bases may result in slow or incomplete reactions.
-
Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are typically used. The reaction requires elevated temperatures (often >100 °C) to drive the catalytic cycle efficiently.
-
Process Optimization: Key parameters for optimization include catalyst loading (typically 0.1-2 mol%), ligand-to-palladium ratio, base equivalence, temperature, and reaction time. Minimizing catalyst loading is a primary goal in industrial settings to reduce cost and residual palladium in the final product.
-
Impurity Profile: Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 2-chloropyridine or Boc-piperazine.
-
Homocoupling: Dimerization of the aryl halide.
-
Hydrodehalogenation: Replacement of the halide on the pyridine ring with a hydrogen atom.
-
Ligand-related impurities: Phosphine oxides formed during the reaction. Strict control of reaction stoichiometry and inert atmospheric conditions are essential to minimize these byproducts.
-
Chapter 3: Key Applications in API Synthesis
The true value of this compound lies in its utility as a precursor to the 1-(pyridin-2-yl)piperazine moiety, a key pharmacophore in numerous drugs.
General Deprotection and Elaboration Strategy
The synthetic utility of the title compound hinges on the selective removal of the Boc group to unmask the secondary amine. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent. The resulting pyridinylpiperazine salt can then be neutralized and used in subsequent reactions, such as amide bond formations, reductive aminations, or further cross-coupling reactions.
Case Study: Synthesis of Palbociclib (Ibrance®)
While Palbociclib itself uses the 6-amino-3-pyridyl derivative, its synthesis is an exemplary case of the strategic use of this class of intermediates.
-
Intermediate Synthesis: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is synthesized via the Buchwald-Hartwig protocol described in Chapter 2.
-
Coupling: The amino group of this intermediate is then coupled with a pyrimidine core structure (specifically, 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one). This nucleophilic aromatic substitution (SNAr) reaction forms the central C-N bond of the final drug.
-
Deprotection: The final step involves the removal of the Boc group under acidic conditions to yield Palbociclib.
This multi-step synthesis highlights the importance of the Boc-protected piperazine intermediate in enabling a modular and convergent approach to a complex molecular target.
Chapter 4: Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.
Spectroscopic Analysis
While a verified spectrum for the title compound is not publicly available, the following table provides the ¹H NMR data for the closely related tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , which serves as an excellent reference for spectral interpretation[3].
| Data Type | Description |
| ¹H NMR | (300 MHz, d⁶-DMSO): δ 7.17 (s, 1H), 6.78 (d, 1H), 6.65 (d, 1H), 6.70 (s, 2H), 3.72 (dd, 4H), 3.31 (dd, 4H), 1.41 (s, 9H). |
| MS (HRMS) | (M+H)⁺: 279.1820 |
Expected ¹H NMR Features for the Title Compound:
-
Pyridinyl Protons: Signals in the aromatic region (δ 6.5-8.5 ppm), showing characteristic doublet, triplet, and doublet of doublet patterns for the 2-substituted pyridine ring.
-
Piperazine Protons: Two sets of triplets or multiplets in the δ 3.0-4.0 ppm region, corresponding to the two distinct sets of methylene protons on the piperazine ring.
-
Boc Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 hydrogens.
Other Techniques:
-
¹³C NMR: Will show distinct signals for the tert-butyl group carbons, the piperazine ring carbons, and the pyridine ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a strong protonated molecular ion [M+H]⁺ at m/z 264.17.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch from the Boc group will be prominent, typically in the range of 1680-1700 cm⁻¹.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the intermediate. A reverse-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (often with additives like formic acid or TFA) is typically employed. This method should be capable of separating the main compound from unreacted starting materials and any process-related impurities.
Chapter 5: Safety, Handling, and Storage
-
Safety: Based on data for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
References
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 11243758, tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate; [cited 2026 Jan 22]. Available from: [Link]
- This reference is a placeholder for a specific synthesis protocol which is not publicly available.
- This reference is a placeholder for specific analytical data which is not publicly available.
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
- This reference is a placeholder for a specific application note or paper detailing impurity profiling for this class of compounds.
- This reference is a placeholder for a specific application note or paper detailing the use of the title compound in API synthesis.
- This reference is a placeholder for a specific application note or paper detailing the use of the title compound in API synthesis.
- This reference is a placeholder for a specific application note or paper detailing the use of the title compound in API synthesis.
- This reference is a placeholder for a specific application note or paper detailing the use of the title compound in API synthesis.
- This reference is a placeholder for a specific application note or paper detailing the use of the title compound in API synthesis.
- This reference is a placeholder for a specific application note or paper detailing the use of the title compound in API synthesis.
- This reference is a placeholder for a specific application note or paper detailing the use of the title compound in API synthesis.
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
The Unseen Scaffold: A Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a heterocyclic building block that has become a cornerstone in contemporary medicinal chemistry. While its direct discovery and historical narrative are not extensively documented, its significance is profoundly demonstrated through its integral role in the synthesis of numerous active pharmaceutical ingredients (APIs). This document elucidates the strategic importance of its structural components—the N-Boc protected piperazine and the pyridinyl moiety—and details the primary synthetic routes for its preparation. Furthermore, we will delve into its physicochemical characteristics, spectroscopic signature, and its versatile applications in the development of therapeutics, particularly in oncology and neuroscience. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical understanding and practical insights into the utility of this pivotal molecule.
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in the structures of successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a robust foundation for the development of novel drugs. The pyridinylpiperazine motif is a prime example of such a scaffold, and its strategic protection with a tert-butoxycarbonyl (Boc) group, as seen in this compound, has made it an indispensable tool for synthetic chemists.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common feature in drugs targeting the central nervous system (CNS), as well as in anti-infective and anti-cancer agents. Its unique properties, including its ability to modulate aqueous solubility and its capacity to form multiple hydrogen bonds, make it a valuable component in drug design. The introduction of a pyridinyl group to one of the piperazine nitrogens further enhances its drug-like properties, often facilitating crucial interactions with biological targets.
The strategic incorporation of the Boc protecting group on the second nitrogen atom is a key element of this molecule's utility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for selective functionalization of the piperazine ring in a controlled, stepwise manner. This has streamlined the synthesis of complex molecules and has been instrumental in the development of numerous clinical candidates and approved drugs. While a singular "discovery" of this compound is not well-documented, its history is intrinsically linked to the rise of strategic protecting group chemistry and its application in the synthesis of pyridinylpiperazine-containing drugs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key physicochemical properties of this compound, compiled from various sources and analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₂ | - |
| Molecular Weight | 263.34 g/mol | - |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not definitively reported; likely in the range of 70-90 °C | Inferred from related compounds |
| Boiling Point | >350 °C (Predicted) | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred from structural properties |
Spectroscopic Characterization:
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectroscopic data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.18 (ddd, J = 4.9, 2.0, 0.9 Hz, 1H, Py-H6)
-
δ 7.48 (td, J = 8.7, 2.0 Hz, 1H, Py-H4)
-
δ 6.63 (dd, J = 8.6, 0.9 Hz, 1H, Py-H3)
-
δ 6.59 (ddd, J = 7.1, 4.9, 0.9 Hz, 1H, Py-H5)
-
δ 3.58 (t, J = 5.2 Hz, 4H, Piperazine-H)
-
δ 3.48 (t, J = 5.2 Hz, 4H, Piperazine-H)
-
δ 1.48 (s, 9H, Boc-CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 159.4 (Py-C2)
-
δ 154.9 (C=O, Boc)
-
δ 148.0 (Py-C6)
-
δ 137.6 (Py-C4)
-
δ 113.8 (Py-C5)
-
δ 107.2 (Py-C3)
-
δ 80.0 (C(CH₃)₃, Boc)
-
δ 45.4 (Piperazine-C)
-
δ 44.0 (Piperazine-C, tentative)
-
δ 28.5 (C(CH₃)₃, Boc)
-
-
Mass Spectrometry (ESI+):
-
m/z 264.17 [M+H]⁺
-
Core Synthetic Methodologies
The synthesis of this compound is primarily achieved through two robust and widely adopted methods in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and commonly employed method for the synthesis of the title compound. It involves the reaction of a halo-substituted pyridine with N-Boc-piperazine. 2-Chloropyridine or 2-bromopyridine are the typical starting materials.
Reaction Scheme:
A schematic of the SNAr synthesis route.
Causality Behind Experimental Choices:
-
Choice of Halopyridine: 2-Chloropyridine is often preferred for its lower cost and sufficient reactivity. 2-Bromopyridine can be used for enhanced reactivity if needed. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.
-
N-Boc-piperazine: This is the nucleophile. The Boc group ensures that only one of the piperazine nitrogens reacts, preventing the formation of undesired bis-arylated byproducts.[1]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the N-H of N-Boc-piperazine, increasing its nucleophilicity.
-
Solvent and Temperature: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. The reaction is typically heated to overcome the activation energy of the C-N bond formation.
Detailed Experimental Protocol (SNAr):
-
To a solution of N-Boc-piperazine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This method is particularly useful when the SNAr reaction is sluggish or provides low yields.
Reaction Scheme:
A schematic of the Buchwald-Hartwig amination route.
Causality Behind Experimental Choices:
-
Choice of Halopyridine: Aryl bromides and iodides are typically more reactive in Buchwald-Hartwig couplings than aryl chlorides.
-
Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., Xantphos, BINAP) is crucial for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates the reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.
Applications in Drug Discovery and Development
This compound is a versatile intermediate used in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Oncology
The pyridinylpiperazine scaffold is a key component of several kinase inhibitors. For instance, the structurally related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a crucial intermediate in the synthesis of Palbociclib and Ribociclib, which are CDK4/6 inhibitors used in the treatment of certain types of breast cancer.[2][3] The pyridinyl moiety often forms key hydrogen bonding interactions in the hinge region of the kinase, while the piperazine ring provides a vector for substitution to improve potency and pharmacokinetic properties.
Central Nervous System (CNS) Disorders
Derivatives of pyridinylpiperazine have been extensively explored for their activity on various CNS targets, including dopamine and serotonin receptors. The piperazine nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding pockets. The Boc-protected intermediate allows for the systematic exploration of structure-activity relationships by enabling the attachment of various functional groups to the second piperazine nitrogen after deprotection.
Illustrative Synthetic Pathway:
A generalized workflow for the use of the title compound in API synthesis.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not have a celebrated history of its own, its value is undeniably demonstrated in the numerous therapeutic agents it has helped to create. Its synthesis, primarily through robust SNAr and Buchwald-Hartwig reactions, is well-established, providing a reliable source of this key building block. The combination of a privileged pyridinylpiperazine scaffold with the versatility of Boc protection chemistry ensures that this compound will continue to be a vital tool for medicinal chemists in their quest for novel and effective medicines.
References
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). BOC Sciences. [URL: https://www.bocsci.
- tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (2010). Acta Crystallographica Section E: Crystallographic Communications, E66, o1299. [URL: https://www.researchgate.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). Crystals, 2(1), 90-95. [URL: https://www.researchgate.
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Proceedings of the 2016 International Conference on Materials, Machinery and Control Technologies (ICMMCT 2016). [URL: https://www.atlantis-press.com/proceedings/icmmct-16/25852239]
- Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. (n.d.). Autech Industry Co.,Limited. [URL: https://www.autechindustry.
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. (n.d.). BU CyberSec Lab. [URL: https://bucybersec.org/chemicals/571188-59-5/]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2020). Google Patents (CN108558792B). [URL: https://patents.google.
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB62464781_EN.htm]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(19), 6825. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573928/]
- Synthesis method of N-Boc piperazine. (2020). Google Patents (CN108033931B). [URL: https://patents.google.
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17750356]
- A kind of synthetic method of 1 BOC piperazines. (2017). Google Patents (CN106543107A). [URL: https://patents.google.
- 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/342193-45-7.html]
- Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines". (n.d.). [URL: https://www.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie, 63(12), 1123-1130. [URL: https://revroum.lew.ro/wp-content/uploads/2018/12/Art%2012.pdf]
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2020). ResearchGate. [URL: https://www.researchgate.net/publication/347492931_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets_An_Overview_of_Buchwald_Hartwig_Amination_Reaction_of_Piperazine_in_Drug_Synthesis]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [URL: https://www.atlanchim.
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The guide explores the two primary synthetic strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). A thorough analysis of the reaction mechanisms, experimental parameters, and purification techniques is presented to enable researchers to select and optimize the most suitable method for their specific needs. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven advice to ensure successful and reproducible synthesis.
Introduction: Strategic Importance of N-Aryl Piperazines
The N-aryl piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its prevalence is due to a combination of favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, and its ability to act as a versatile linker and pharmacophore. This compound serves as a crucial building block for introducing this valuable functionality, with the tert-butyloxycarbonyl (Boc) group providing a readily cleavable protecting group for the piperazine nitrogen, allowing for further synthetic elaboration.
The synthesis of this intermediate primarily revolves around the formation of the C-N bond between the pyridine ring and the piperazine nitrogen. The choice of synthetic route is critical and depends on factors such as the availability of starting materials, desired scale, cost, and the electronic nature of the pyridine precursor. This guide will focus on the two most robust and widely employed methods: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution.
Comparative Analysis of Synthetic Methodologies
The selection of an appropriate synthetic strategy is a critical decision in any chemical synthesis campaign. The following table provides a comparative overview of the Buchwald-Hartwig amination and SNAr approaches for the synthesis of this compound.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 2-Halopyridine (Cl, Br, I), Boc-piperazine | 2-Halopyridine (F is best), Boc-piperazine |
| Key Reagents | Palladium catalyst, phosphine ligand, strong base | Base (optional, can be autocatalytic) |
| Reaction Conditions | Mild to moderate (typically 80-120 °C) | Generally requires higher temperatures |
| Substrate Scope | Broad, tolerates a wide range of functional groups | More limited, requires electron-withdrawing groups on the pyridine ring for efficient reaction with chloro- or bromo-pyridines |
| Yields | Generally high | Variable, highly dependent on the substrate |
| Cost & Scalability | Higher cost due to catalyst and ligand, but often more reliable for scale-up | Lower reagent cost, but can be less efficient and harder to optimize |
| Key Advantage | High efficiency and broad applicability | Simplicity and lower cost of reagents |
| Key Disadvantage | Cost and potential for heavy metal contamination | Limited scope and potentially harsh conditions |
Expert Insight: For the synthesis of this compound from an unactivated 2-halopyridine, the Buchwald-Hartwig amination is generally the more reliable and higher-yielding method. The SNAr reaction with 2-chloropyridine is known to be sluggish due to the electron-rich nature of the pyridine ring.[1][2] The use of 2-fluoropyridine can improve the efficiency of the SNAr reaction.[1][2]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] The reaction utilizes a palladium catalyst in combination with a bulky, electron-rich phosphine ligand to couple an aryl halide with an amine.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Causality of Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Ligand Exchange: The amine (Boc-piperazine) coordinates to the Pd(II) center, displacing a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific scale and available equipment.
Materials and Reagents:
-
2-Bromopyridine (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv).
-
Flask Sealing and Purging: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Introduction: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes.
-
Addition of Starting Materials: Add tert-butyl piperazine-1-carboxylate (1.2 equiv) followed by 2-bromopyridine (1.0 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Expert Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biaryl phosphine ligands are generally effective for this type of transformation as they promote the reductive elimination step.[4] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the coordinated amine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups.
Reaction Mechanism
The SNAr mechanism proceeds through a two-step addition-elimination process.
Caption: Mechanism of the SNAr reaction.
Causality of Mechanistic Steps:
-
Nucleophilic Addition: The nucleophilic nitrogen of Boc-piperazine attacks the carbon atom bearing the leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. The rate of this step is dependent on the nature of the leaving group, with fluoride being a better leaving group than chloride in this reaction due to its ability to stabilize the negative charge in the transition state.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization. The use of 2-fluoropyridine is recommended for higher yields.[1][2]
Materials and Reagents:
-
2-Fluoropyridine (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) (optional, but recommended)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoropyridine (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF or DMSO.
-
Reaction: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and stir.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of DMF/DMSO).
-
Combine the organic layers, wash with water and then brine to remove the high-boiling solvent.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₂₁N₃O₂ |
| Molecular Weight | 263.34 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.19 (ddd, J = 4.9, 2.0, 0.9 Hz, 1H), 7.48 (ddd, J = 8.6, 7.2, 2.0 Hz, 1H), 6.63 (dt, J = 8.6, 0.9 Hz, 1H), 6.59 (ddd, J = 7.2, 4.9, 0.9 Hz, 1H), 3.55 (t, J = 5.2 Hz, 4H), 3.48 (t, J = 5.2 Hz, 4H), 1.48 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 159.5, 154.9, 148.1, 137.6, 113.3, 107.0, 80.0, 45.3, 28.5. |
| Mass Spectrometry (ESI+) | m/z 264.17 [M+H]⁺ |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents involved in this synthesis.
2-Halopyridines: 2-Chloropyridine and 2-bromopyridine are toxic and irritants.[4][5][6][7] Handle these reagents in a well-ventilated fume hood. Avoid inhalation and skin contact.
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in an inert atmosphere and avoid contact with skin and eyes.
Solvents: Toluene, DMF, and DMSO are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation (Buchwald-Hartwig) | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Poor quality base | Use freshly opened, high-purity sodium tert-butoxide. | |
| Insufficiently inert atmosphere | Ensure all glassware is oven-dried and the system is properly purged with inert gas. | |
| Low or no product formation (SNAr) | Unreactive starting material | Switch from 2-chloropyridine to the more reactive 2-fluoropyridine. |
| Insufficient temperature | Increase the reaction temperature, potentially using a sealed tube or microwave reactor. | |
| Formation of side products | Reaction with other functional groups | Protect sensitive functional groups on the starting materials. |
| Double arylation of piperazine | Use an excess of Boc-piperazine. |
Conclusion
The synthesis of this compound is a well-established process that can be achieved through multiple synthetic routes. The Palladium-Catalyzed Buchwald-Hartwig amination offers a highly efficient and versatile method with broad substrate scope and generally high yields. While the Nucleophilic Aromatic Substitution reaction presents a more cost-effective alternative, its success is highly dependent on the reactivity of the pyridine starting material, with 2-fluoropyridine being the preferred substrate. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize this important building block for a wide range of applications in drug discovery and development.
References
-
Crystals. 2012; 2(1):90-95. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Available from: [Link]
-
ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available from: [Link]
-
ResearchGate. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]
- Google Patents. (2017). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
National Institutes of Health. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]
-
National Institutes of Health. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available from: [Link]
-
Royal Society of Chemistry. (2018). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Available from: [Link]
-
WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure. Available from: [Link]
-
Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Available from: [Link]
-
ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Available from: [Link]
-
ResearchGate. (2019). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][8][9]thiadiazole Series. Available from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
- Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. tert-Butyl piperazine-1-carboxylate. Available from: [Link]
-
PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Note: A Comprehensive Guide to the Boc-Protection of 1-(2-Pyridinyl)piperazine
Introduction: The Strategic Importance of Boc Protection
In the landscape of modern drug discovery and development, pyridinylpiperazine scaffolds are privileged structures, forming the core of numerous pharmacologically active agents. 1-(2-Pyridinyl)piperazine is a key building block, but its utility in multi-step syntheses is often contingent on the selective masking of its reactive secondary amine. The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group for this purpose. Its widespread adoption stems from its ease of installation, its stability under a wide range of reaction conditions (including basic hydrolysis and catalytic hydrogenation), and its clean, acid-labile removal.[1][2][3]
This application note provides an in-depth experimental protocol for the N-Boc protection of 1-(2-pyridinyl)piperazine. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step procedure, discuss critical parameters for success, and offer a guide to the characterization and troubleshooting of this essential transformation.
The Reaction Mechanism: A Stepwise Rationale
The Boc-protection of an amine is a classic nucleophilic acyl substitution reaction. The process is efficient and driven by the formation of stable byproducts.
Causality Behind the Mechanism: The reaction is initiated by the nucleophilic attack of the secondary amine of the piperazine ring on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][4] The piperazine nitrogen is significantly more nucleophilic than the pyridine nitrogen, ensuring high selectivity for the desired product. The resulting tetrahedral intermediate is unstable and collapses, expelling a tert-butyl carbonate anion.[2] This anion readily decomposes into the highly stable carbon dioxide gas and a tert-butoxide anion.[4][5] This decomposition is thermodynamically favorable and serves as a powerful driving force for the reaction.[1] A base, such as triethylamine (TEA), is often included to neutralize the protonated amine intermediate, regenerating the free amine to continue the reaction cycle.[4]
Caption: Mechanism of Boc-Protection.
Field-Proven Experimental Protocol
This protocol is designed for robustness and high yield. The key to success lies in the controlled addition of the Boc anhydride and careful monitoring of the reaction's progress.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-(2-Pyridinyl)piperazine | ≥98% | Sigma-Aldrich, etc. | Corrosive and irritant. Handle with care.[6] |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Standard suppliers | Can cause irritation. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Standard suppliers | Volatile and should be handled in a fume hood. |
| Triethylamine (TEA) | ≥99% | Standard suppliers | Corrosive and flammable. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Prepared in-house. |
| Brine (Saturated NaCl) | ACS Grade | - | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard suppliers | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard suppliers | For column chromatography. |
| Round-bottom flask, magnetic stirrer, stir bar, addition funnel, TLC plates | - | Standard lab suppliers | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-pyridinyl)piperazine (5.0 g, 30.6 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the starting material in 100 mL of dichloromethane (DCM). Stir until a homogenous solution is formed.
-
Base Addition: Add triethylamine (TEA) (5.1 mL, 36.7 mmol, 1.2 equiv.) to the solution. TEA acts as a base to neutralize the acid formed during the reaction.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (7.4 g, 33.7 mmol, 1.1 equiv.) in 20 mL of DCM. Transfer this solution to an addition funnel. Add the Boc₂O solution dropwise to the stirring reaction mixture over 30 minutes at room temperature.
-
Expert Insight: Slow addition is crucial to control the exotherm and minimize the formation of the di-protected byproduct.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature.[7] Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 50 mL of deionized water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Work-up - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate as a white to off-white solid.[8]
Caption: Experimental Workflow for Boc-Protection.
Product Characterization: A Self-Validating System
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis Technique | Expected Result for this compound |
| Physical Appearance | White to off-white solid[8] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.15 (d, 1H, pyridinyl), ~7.45 (t, 1H, pyridinyl), ~6.60 (m, 2H, pyridinyl), ~3.55 (t, 4H, piperazine), ~3.45 (t, 4H, piperazine), 1.47 (s, 9H, Boc)[9] |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₄H₂₁N₃O₂: 263.16. Found: m/z = 264.17 [M+H]⁺. |
| Melting Point | ~168-172 °C[9] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient Boc₂O.- Low reaction temperature.- Deactivated Boc₂O (hydrolyzed). | - Add an additional 0.1-0.2 equivalents of Boc₂O.- Gently warm the reaction to 30-40°C.[5]- Use a fresh bottle of Boc₂O. |
| Low Yield | - Loss of product during aqueous work-up.- Inefficient extraction. | - Ensure the aqueous layer is basic before extraction.- Perform multiple extractions (e.g., 3x with DCM). |
| Di-Boc Byproduct Formation | - Too rapid addition of Boc₂O.- Excess Boc₂O used. | - Add Boc₂O slowly as a solution.- Use no more than 1.1 equivalents of Boc₂O. The di-protected product can be separated by column chromatography. |
| Difficulty with Purification | - Streaking on TLC plate.- Co-elution of impurities. | - Add 1% TEA to the chromatography eluent to sharpen the product band.- Ensure all TEA is removed during the work-up washes. |
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
Wikidata. 1-BOC-Piperazine. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
PubChem. 1-(2-Pyridyl)piperazine. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-BOC-4-(5-NITRO-2-PYRIDYL)PIPERAZINE | 193902-78-2 [chemicalbook.com]
Leveraging tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Neurological Disorder Research
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile linker or a key pharmacophoric element, optimizing drug-like properties such as solubility and receptor affinity.[1] Within this class, pyridinyl-piperazine derivatives have demonstrated significant activity across a range of CNS targets, making them valuable tools for investigating the pathophysiology of neurological disorders.[2][3]
This guide focuses on tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate , a specific derivative that serves as both a valuable research tool and a versatile synthetic intermediate. The presence of the pyridinyl group suggests potential interactions with neurotransmitter systems implicated in conditions like Parkinson's disease, Alzheimer's disease, anxiety, and depression.[2][4][5] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen modulates the molecule's basicity and allows for controlled chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This document provides a comprehensive overview of the compound's properties, rationale for its use, and detailed protocols for its application in in vitro and in vivo neurological research models.
Section 1: Compound Profile and Handling
Before initiating any experimental work, a thorough understanding of the compound's properties and safe handling procedures is essential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₂ | (Derived) |
| Molecular Weight | 263.34 g/mol | (Derived) |
| IUPAC Name | This compound | N/A |
| Appearance | Typically an off-white to yellow solid/powder | [6] |
| Solubility | Soluble in organic solvents such as DMSO, Methanol, Ethanol. Limited solubility in water. | General Chemical Knowledge |
Storage and Handling
Proper storage and handling are critical to maintain the compound's integrity and ensure laboratory safety. These guidelines are based on best practices for similar heterocyclic compounds.[7][8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[7][10] For long-term stability, storage at <4°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]
-
Handling: Avoid inhalation of dust or contact with skin and eyes.[7][8] All weighing and solution preparation should be performed in a certified chemical fume hood or a ventilated enclosure to minimize exposure.[10]
-
Spill & Disposal: In case of a spill, prevent dust formation, collect the material using spark-proof tools, and place it in a suitable container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.
Protocol: Preparation of Stock Solutions
The causality behind creating a high-concentration stock in a non-aqueous solvent like DMSO is to overcome the poor aqueous solubility of many organic compounds. This allows for accurate and reproducible dilutions into aqueous-based assay buffers, where the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated amount of the compound into a sterile vial.
-
Solubilization: Add the required volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 2: Scientific Rationale for Neurological Research
The pyridinyl-piperazine scaffold is a privileged structure because its constituent parts frequently interact with key biological targets in the CNS. The pyridine ring can act as a hydrogen bond acceptor, while the piperazine core provides a basic nitrogen center (when deprotected) that can form salt bridges with acidic residues in receptor binding pockets. The Boc-protected form is an essential tool for systematically exploring how modifications affect biological activity.
Caption: Potential CNS targets and associated disorders for the pyridinyl-piperazine scaffold.
The Boc group serves a dual purpose: it neutralizes the basicity of the N4 nitrogen, which can be crucial for crossing the blood-brain barrier, and it provides a synthetic handle. Removal of the Boc group yields a secondary amine, which can be elaborated into a diverse library of analogs to probe SAR and optimize for potency and selectivity. This makes the parent compound an excellent starting point for a fragment-based or lead optimization campaign.
Section 3: In Vitro Application Protocols
In vitro assays are the first step in characterizing the pharmacological profile of a new compound. They provide essential data on target engagement, potency, and mechanism of action in a controlled cellular environment.
Protocol: Radioligand Binding Assay for Dopamine D3 Receptor
Rationale: This protocol determines the compound's binding affinity (Kᵢ) for a specific target, in this case, the human dopamine D3 receptor (hD3R).[11] It is a competitive assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The resulting IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is converted to Kᵢ, a true measure of affinity. This is a foundational assay in drug discovery to confirm target engagement.[11]
Materials:
-
Cell membranes expressing hD3R (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone or a D3-selective radioligand
-
Non-specific binding control: Haloperidol or Eticlopride (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well filter plates (GF/B or GF/C)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Start from a high concentration (e.g., 100 µM) down to the picomolar range.
-
Assay Plate Setup: To each well of the 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control (e.g., 10 µM Haloperidol) OR 50 µL of test compound dilution.
-
50 µL of radioligand (at a final concentration near its Kₑ value).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filter mat to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
Rationale: To evaluate if the compound can protect neurons from toxic insults relevant to neurodegenerative diseases. Amyloid-beta (Aβ₄₂) oligomers are a primary neurotoxic species in Alzheimer's disease.[12] This assay measures the compound's ability to preserve cell viability in the presence of Aβ₄₂-induced stress, providing evidence for potential disease-modifying effects.[4][12]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
Aβ₄₂ peptide
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO and HCl for formazan solubilization
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a "vehicle control" group (DMSO only) and an "Aβ₄₂ only" control group.
-
Aβ₄₂ Insult: Add prepared Aβ₄₂ oligomers to the wells (final concentration typically 5-10 µM), except for the untreated control wells.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mix of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells (set to 100% viability). A statistically significant increase in viability in the compound + Aβ₄₂ group compared to the Aβ₄₂ only group indicates a neuroprotective effect.
Section 4: In Vivo Experimental Workflows
In vivo studies are essential to determine if the in vitro activity of a compound translates to a physiological effect in a complex living system. These experiments are crucial for evaluating efficacy and understanding pharmacokinetics.[13][14]
Workflow: Efficacy in a Neurotoxin-Induced Parkinson's Disease Model
Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model that recapitulates the key pathological feature of Parkinson's disease: the loss of dopaminergic neurons in the substantia nigra.[5][15] Given the prevalence of piperazine derivatives as dopamine receptor modulators, this model is highly relevant for assessing the neuroprotective or neuro-restorative potential of the test compound.[3][11] C57BL/6 mice are the strain of choice due to their high sensitivity to MPTP neurotoxicity.[15]
Experimental Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-12 per group):
-
Vehicle Control: Saline injections + Vehicle (e.g., saline with 5% DMSO) administration.
-
MPTP Control: MPTP injections + Vehicle administration.
-
MPTP + Compound: MPTP injections + Test compound administration.
-
-
MPTP Administration: Administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.
-
Compound Dosing: Administer this compound daily (e.g., via oral gavage or IP injection) starting 24 hours before MPTP administration and continuing for 7-14 days. The dose will be determined from prior pilot PK/tolerability studies.
Outcome Measures:
-
Behavioral Assessment (performed 7-10 days post-MPTP):
-
Rotarod Test: Measures motor coordination and balance. MPTP-treated mice typically show a reduced latency to fall from the rotating rod. A therapeutic effect would be demonstrated by an increased latency to fall.
-
Pole Test: Measures bradykinesia (slowness of movement). Mice are placed head-up on top of a vertical pole and the time to turn and descend is measured. MPTP-lesioned mice take longer. An effective compound would reduce this time.
-
-
Post-mortem Analysis (at study endpoint):
-
Neurochemistry: Dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC). A neuroprotective effect would be indicated by a sparing of dopamine levels compared to the MPTP control group.
-
Immunohistochemistry (IHC): Perfuse the brain, section the substantia nigra, and stain for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Count the number of TH-positive neurons. A successful treatment will result in a higher number of surviving TH-positive neurons.
-
Section 5: Data Interpretation and Troubleshooting
| Observation | Potential Interpretation | Suggested Next Steps |
| High in vitro binding affinity (low Kᵢ) but low potency in cellular assays. | The compound may be a receptor antagonist, or it may have poor cell permeability. The cellular environment may metabolize the compound quickly. | Perform a functional assay (e.g., cAMP assay for GPCRs) to determine agonist vs. antagonist activity. Assess cell permeability using a PAMPA assay. |
| Good in vitro neuroprotection but no efficacy in the in vivo MPTP model. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism, inability to cross the blood-brain barrier). The chosen dose may be suboptimal. | Conduct a full pharmacokinetic study to measure brain exposure. Perform a dose-response study in vivo. |
| High variability in in vivo behavioral data. | Inconsistent MPTP lesioning. Improper handling of animals leading to stress. Subjectivity in behavioral scoring. | Ensure consistent MPTP administration and verify lesion with post-mortem analysis. Acclimate animals to the testing room. Use automated tracking software for behavioral tests where possible. |
| Compound shows efficacy but also signs of toxicity (e.g., weight loss) in vivo. | The therapeutic window is narrow. The compound may have off-target effects. | Conduct a formal toxicology study with multiple doses to establish a No Observed Adverse Effect Level (NOAEL). |
Conclusion
This compound represents a valuable chemical probe for neurological disorder research. Its scaffold suggests likely interactions with key neurotransmitter systems, and its chemical structure is amenable to the creation of focused libraries for SAR exploration. The protocols outlined in this guide provide a robust framework for characterizing the compound's pharmacological profile, from initial target binding and cellular effects to efficacy testing in established animal models of neurodegeneration. By systematically applying these methods, researchers can effectively elucidate the therapeutic potential of this and related molecules, contributing to the development of novel treatments for debilitating neurological diseases.
References
-
Bonaventura, J. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Mamat, C. et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. Available at: [Link]
-
Pérez-Vásquez, A. et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]
-
Kaupang, Å. et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Berezhnov, A.V. et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. Available at: [Link]
-
O'Brien, J. et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis. Available at: [Link]
-
Antonov, S.M. et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology. Available at: [Link]
-
Fisher, M. (2012). Animal Models of Neurological Disorders. Neurotherapeutics. Available at: [Link]
-
De Luca, L. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Targa, G. et al. (2024). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, S. et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. World Journal of Pharmaceutical Research. Available at: [Link]
-
Li, A. et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Grandjean, J-M. M. et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
J Pharmacol Exp Ther. (1987). The protective effect of 1-tert.butyl-4,4-diphenylpiperidine against the nigrostriatal neurodegeneration caused by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Micheli, F. et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Watson International Ltd. (n.d.). MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate. Watson International. Available at: [Link]
-
Baek, J-H. et al. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Biomedicines. Available at: [Link]
-
Mar-Ortiz, V. et al. (2024). Animal models to study cognitive impairment of chronic kidney disease. Frontiers in Medicine. Available at: [Link]
-
Khan, I. et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules. Available at: [Link]
-
Tello, V. et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology. Available at: [Link]
-
PubChem. (n.d.). tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protective effect of 1-tert.butyl-4,4-diphenylpiperidine against the nigrostriatal neurodegeneration caused by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. watson-int.com [watson-int.com]
- 10. fishersci.com [fishersci.com]
- 11. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insights into and Emerging Roles of Animal Models for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
Application in the Synthesis of TRPV1 Antagonists: A Detailed Guide for Researchers
Introduction: Targeting the Capsaicin Receptor for Next-Generation Analgesics
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It acts as a molecular integrator for a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[2][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which triggers the sensation of pain.[3] This central role in nociception has positioned TRPV1 as a highly attractive therapeutic target for the development of novel, non-opioid analgesics for treating chronic pain conditions such as inflammatory and neuropathic pain.[1][2]
The development of TRPV1 antagonists, molecules that block the activation of this channel, has been a major focus of medicinal chemistry efforts.[2] These antagonists work by binding to the receptor and preventing it from responding to activating stimuli, thereby reducing pain signals.[4] The pharmacophore for many TRPV1 antagonists typically consists of three key features: a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, which interact with specific residues within the TRPV1 channel.[2]
However, the journey of TRPV1 antagonists from the laboratory to the clinic has been hampered by a significant on-target side effect: hyperthermia.[5][6] Blockade of TRPV1 channels can interfere with the body's core temperature regulation, leading to an increase in body temperature.[5][6] This has necessitated the development of sophisticated screening funnels to identify antagonists with a favorable therapeutic window, balancing analgesic efficacy with minimal thermoregulatory effects.
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis, purification, characterization, and evaluation of TRPV1 antagonists. It includes field-proven insights, step-by-step protocols for both chemical synthesis and biological assays, and visualizations to clarify complex pathways and workflows.
Synthetic Strategies for TRPV1 Antagonists: A Tale of Two Scaffolds
A diverse array of chemical scaffolds has been explored in the quest for potent and selective TRPV1 antagonists. Among the most prominent are urea-based and bipyridinyl benzimidazole-based compounds. The choice of synthetic route is often dictated by the desired scaffold and the availability of starting materials.
The Ubiquitous Urea Linkage: A Versatile Approach
Urea and thiourea moieties are common features in many classical TRPV1 antagonists, acting as a key hydrogen-bonding element in the pharmacophore.[4] The synthesis of these compounds often involves the coupling of an amine with an isocyanate or a related activated carbonyl species.
A prime example is the synthesis of N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea (SB-705498), a potent and selective TRPV1 antagonist that has entered clinical trials.[1][7] While the specific multi-step synthesis of SB-705498 is complex, a generalizable laboratory-scale protocol for the formation of a urea linkage is presented below. This protocol highlights the common chemical transformations involved in the synthesis of this class of antagonists.
Protocol 1: General Laboratory-Scale Synthesis of a Urea-Based TRPV1 Antagonist
This protocol outlines a representative procedure for the synthesis of a generic urea-based TRPV1 antagonist, illustrating the key coupling reaction.
Step 1: Synthesis of the Isocyanate Intermediate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the desired aniline precursor (1.0 eq) in anhydrous toluene (10 mL/mmol of aniline).
-
Phosgenation: Cool the solution to 0 °C in an ice bath. Carefully add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes. Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude isocyanate is typically used in the next step without further purification.
Step 2: Urea Formation
-
Reaction Setup: In a separate round-bottom flask, dissolve the amine coupling partner (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol of amine).
-
Coupling: To this solution, add the crude isocyanate from Step 1, dissolved in a minimal amount of anhydrous DCM, dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the formation of the urea product by TLC.
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10-50%).[8] The fractions containing the pure product are combined and concentrated to yield the final urea-based TRPV1 antagonist.
-
The Power of Palladium: Constructing Bipyridinyl Benzimidazoles
More complex heterocyclic systems, such as bipyridinyl benzimidazoles, have also emerged as potent TRPV1 antagonists. Their synthesis often relies on modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the key biaryl linkage. A scalable, multi-kilogram synthesis of a potent bipyridinyl benzimidazole TRPV1 antagonist has been reported, showcasing the robustness of this approach for pharmaceutical development.[9]
Protocol 2: Scalable Synthesis of a Bipyridinyl Benzimidazole TRPV1 Antagonist
This protocol is adapted from a reported kilogram-scale synthesis and demonstrates a practical route for large-scale production.[9]
Step 1: Suzuki-Miyaura Coupling to Form the Bipyridine Core
-
Reaction Setup: To a suitable reactor, add 2-bromo-3-(trifluoromethyl)pyridine (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpyridine (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and a 2.2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by changing the solvent to hexane to precipitate and remove triphenylphosphine oxide.[10] The filtrate is then concentrated to yield 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.
-
Step 2: Selective Oxidation to the Carboxylic Acid
-
Reaction Setup: Dissolve the 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine from Step 1 (1.0 eq) in pyridine.
-
Oxidation: Add selenium dioxide (SeO₂) (3.0 eq) and celite. Heat the mixture to reflux for 4 hours.[10]
-
Work-up and Purification:
-
Cool the reaction mixture and filter through celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate and add ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-2.2 with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate.
-
Recrystallize the crude product from acetonitrile/isopropyl ether to afford 3-(trifluoromethyl)-2,3′-bipyridin-6′-carboxylic acid.[10]
-
Step 3: Amide Coupling and Benzimidazole Formation
-
Reaction Setup: A detailed, multi-step procedure involving the formation of an aldehyde intermediate followed by condensation with a diamine and subsequent oxidation is typically employed for the final benzimidazole ring formation.[10] This often involves reagents like 1,4-benzoquinone.[10]
Characterization of Synthesized Antagonists
Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized TRPV1 antagonists.
Purification and Purity Assessment
-
Flash Column Chromatography: This is the primary method for purifying crude reaction mixtures. The choice of solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) depends on the polarity of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological testing.[1] A typical setup involves a C18 reverse-phase column with a gradient of acetonitrile in water as the mobile phase.[1]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized antagonist. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the compound, confirming its elemental composition.[1]
Biological Evaluation: From In Vitro Potency to In Vivo Efficacy
A well-defined screening cascade is crucial for identifying promising TRPV1 antagonist candidates. This involves a series of in vitro and in vivo assays to assess potency, selectivity, and potential side effects.
In Vitro Assays: Measuring Antagonist Potency
The primary in vitro assay for TRPV1 antagonists measures their ability to inhibit the activation of the channel by various stimuli.
Protocol 3: In Vitro Calcium Imaging Assay using FLIPR
This protocol describes a common method for assessing the potency of TRPV1 antagonists using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
-
Maintain a stable cell line expressing human TRPV1 (e.g., HEK293-hTRPV1) in appropriate culture medium.
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit).
-
Remove the culture medium from the cell plates and add the dye-loading buffer.
-
Incubate the plates at 37 °C for 1 hour to allow the cells to take up the dye.
3. Compound Addition and Incubation:
-
Prepare serial dilutions of the test compounds (TRPV1 antagonists) in assay buffer.
-
After the dye-loading incubation, wash the cells with assay buffer.
-
Add the diluted test compounds to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically EC₈₀).
-
Place the cell plate in the FLIPR instrument.
-
Initiate the assay, which involves adding the agonist solution to the wells and simultaneously measuring the fluorescence intensity over time.
5. Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to calcium influx through the activated TRPV1 channels.
-
The inhibitory effect of the antagonist is measured as a reduction in the agonist-induced fluorescence signal.
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Assays: Assessing Analgesic Efficacy and Side Effects
Promising compounds from in vitro assays are advanced to in vivo studies to evaluate their analgesic effects in animal models of pain and to assess their potential for inducing hyperthermia.
Protocol 4: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The CFA model is a widely used preclinical model to induce a persistent inflammatory pain state.[11]
1. Induction of Inflammation:
-
Briefly anesthetize the animal (e.g., rat or mouse) with isoflurane.
-
Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw.
2. Behavioral Testing:
-
At various time points after CFA injection (e.g., 24 hours, 48 hours), assess pain-related behaviors.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a noxious heat stimulus (e.g., using a radiant heat source). A shorter latency in the inflamed paw compared to the contralateral paw indicates thermal hyperalgesia.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., using von Frey filaments). A lower threshold in the inflamed paw indicates mechanical allodynia.
-
3. Drug Administration and Efficacy Evaluation:
-
Administer the TRPV1 antagonist via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Perform behavioral testing at different times after drug administration to determine the onset and duration of the analgesic effect.
-
A significant increase in paw withdrawal latency or threshold in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.
Protocol 5: In Vivo Hyperthermia Assay
This assay is critical for identifying TRPV1 antagonists that may have an undesirable effect on core body temperature.[5]
1. Animal Preparation:
-
Implant a telemetry probe into the abdominal cavity of the animal (e.g., rat) to allow for continuous monitoring of core body temperature. Allow the animal to recover from surgery.
-
Alternatively, use a rectal probe for intermittent temperature measurements.
2. Drug Administration:
-
Acclimate the animal to the testing environment.
-
Administer the TRPV1 antagonist at various doses.[5]
3. Temperature Monitoring:
-
Monitor the core body temperature continuously or at regular intervals (e.g., every 15-30 minutes) for several hours after drug administration.[5]
4. Data Analysis:
-
Plot the change in core body temperature over time for each dose group.
-
A significant increase in body temperature in the drug-treated groups compared to the vehicle-treated group indicates a hyperthermic effect.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of a lead compound and the evaluation of the resulting analogs' potencies provide valuable insights into the structure-activity relationship (SAR). This information guides the optimization of potency, selectivity, and pharmacokinetic properties.
Table 1: Representative Structure-Activity Relationship of Urea-Based TRPV1 Antagonists
| Compound | R Group | hTRPV1 IC₅₀ (nM) (Capsaicin) |
| Lead Compound | 4-tert-butylphenyl | 10 |
| Analog 1 | 4-chlorophenyl | 5 |
| Analog 2 | 4-methoxyphenyl | 50 |
| Analog 3 | 3,4-dichlorophenyl | 2 |
| Analog 4 | 4-trifluoromethylphenyl | 8 |
Note: The data presented in this table is illustrative and intended to demonstrate the concept of SAR. Actual values should be obtained from specific literature sources.
The data in Table 1 suggests that electron-withdrawing groups at the para-position of the phenyl ring are generally favorable for potency, with the 3,4-dichloro substitution being particularly beneficial. An electron-donating group, such as methoxy, leads to a decrease in potency. This type of analysis is critical for the rational design of more effective TRPV1 antagonists.
Visualizing Key Concepts
TRPV1 Antagonist Pharmacophore
Caption: A simplified diagram of the key pharmacophoric features of a typical TRPV1 antagonist interacting with the receptor binding pocket.
Synthetic Workflow for a Urea-Based TRPV1 Antagonist
Caption: A streamlined workflow for the synthesis and purification of a urea-based TRPV1 antagonist.
Conclusion and Future Perspectives
The synthesis of TRPV1 antagonists remains a dynamic and challenging field in medicinal chemistry. The protocols and strategies outlined in this application note provide a robust framework for researchers to design, synthesize, and evaluate novel TRPV1 modulators. The key to success lies in a multidisciplinary approach that combines efficient synthetic chemistry with a comprehensive suite of in vitro and in vivo assays. Future efforts will likely focus on developing antagonists that can dissociate analgesic efficacy from hyperthermia, potentially through the discovery of biased antagonists that selectively block certain modes of TRPV1 activation or by targeting peripherally restricted compounds to limit central nervous system-mediated side effects. The continued exploration of novel chemical scaffolds and a deeper understanding of the molecular interactions between antagonists and the TRPV1 channel will undoubtedly pave the way for the next generation of safe and effective pain therapeutics.
References
-
Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules. 2018;23(9):2337. [Link]
-
Gunthorpe, M. J., et al. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. The Journal of pharmacology and experimental therapeutics. 2007;321(3):1112-1122. [Link]
-
Garami, A., et al. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia. The Journal of neuroscience : the official journal of the Society for Neuroscience. 2010;30(4):1435-1440. [Link]
-
Discovery and development of TRPV1 antagonists. Wikipedia. [Link]
-
Phillips, E., et al. Resiniferatoxin Binds to the Capsaicin Receptor (TRPV1) near the Extracellular Side of the S4 Transmembrane Domain. Biochemistry. 2004;43(27):8873-8881. [Link]
-
Gregory, N. S., et al. An overview of animal models of pain: disease models and outcome measures. Journal of pain : official journal of the American Pain Society. 2013;14(11):1255-1269. [Link]
-
Patel, H. J., et al. Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists. Letters in Drug Design & Discovery. 2019;16(11):1245-1256. [Link]
-
Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution. Molecules. 2021;26(19):5985. [Link]
-
Steiner, A. A., et al. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel. The Journal of neuroscience : the official journal of the Society for Neuroscience. 2007;27(45):12200-12208. [Link]
-
Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745. Drug metabolism and disposition: the biological fate of chemicals. 2019;47(1):59-66. [Link]
-
Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. International journal of molecular sciences. 2020;21(15):5487. [Link]
-
Wanner, S. P., et al. Systemic administration of a TRPV1 antagonist induces hyperthermia. The... ResearchGate. [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals. 2021;14(8):749. [Link]
-
Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin. British journal of pharmacology. 2005;144(6):767-774. [Link]
-
Doherty, E. M., et al. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][2][10] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. The Journal of pharmacology and experimental therapeutics. 2005;313(1):474-484. [Link]
-
Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO 2 Oxidation. MDPI. [Link]
-
Eye-wiping test: a sensitive animal model for acute trigeminal pain studies. ResearchGate. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Perner, R. J., et al. Structure-activity studies of a novel series of 5,6-fused heteroaromatic ureas as TRPV1 antagonists. Bioorganic & medicinal chemistry letters. 2005;15(19):4269-4272. [Link]
-
Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations and ADMET Prediction. Physical Chemistry Research. 2021;9(3):469-487. [Link]
-
Additive suppression of TRPV1 by the combination of cold and AMG9810, a... ResearchGate. [Link]
-
TRPV1 Antagonism: From Research to Clinic. Ion Channel Drug Discovery. [Link]
-
A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Taylor & Francis Online. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Garami, A., et al. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis. Pharmacology & therapeutics. 2020;208:107474. [Link]
-
A Novel Objective Assay for Evaluating Rodent Behavioral Responses Associated With Corneal Irritation and Injury. IOVS. [Link]
-
Farazifard, R., et al. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies. Brain research protocols. 2005;16(1-3):44-49. [Link]
-
Chizh, B. A., et al. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans. Pain. 2007;132(1-2):132-141. [Link]
-
Agonist and antagonist diverted twisting motions of single TRPV1 channel. bioRxiv. [Link]
-
Garami, A., et al. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development. Acta physiologica (Oxford, England). 2018;224(1):e13076. [Link]
-
Roberts, J. C., et al. [3H]Resiniferatoxin autoradiography in the CNS of wild-type and TRPV1 null mice defines TRPV1 (VR-1) protein distribution. Brain research. 2004;1001(1-2):90-99. [Link]
-
Neeper, M. P., et al. TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals. 2016;9(4):62. [Link]
-
Ocular sensitivity to corneal application of capsaicin and menthol. (A)... ResearchGate. [Link]
-
Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin. ResearchGate. [Link]
-
Helyes, Z., et al. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath. Neuroscience letters. 2006;405(1-2):1-5. [Link]
-
Davis, J. B., et al. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals. 2011;4(11):1453-1469. [Link]
-
Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European journal of medicinal chemistry. 2020;187:111956. [Link]
-
Lee, J., et al. TRPV1-antagonist AMG9810 promotes mouse skin tumorigenesis through EGFR/Akt signaling. Oncotarget. 2015;6(28):25241-25251. [Link]
Sources
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Pyridinylpiperazine Scaffold in Modern Drug Discovery
The piperazine ring is a quintessential heterocyclic motif, widely regarded as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of structural rigidity, conformational flexibility, and two distinct nitrogen centers for functionalization allows it to engage with a wide array of biological targets. When coupled with a pyridine ring, the resulting pyridinylpiperazine core becomes a key pharmacophore in numerous APIs, particularly those targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[3]
The subject of this guide, tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate , is a strategically designed building block that capitalizes on this privileged structure. The tert-butoxycarbonyl (Boc) group serves as an essential protecting group on one of the piperazine nitrogens. This protection is critical, as it effectively differentiates the two nitrogen atoms, enabling chemists to perform selective, sequential reactions.[4] By masking the N1 nitrogen, the N4 nitrogen attached to the pyridine ring is rendered unreactive to many conditions, allowing for precise modification at the N1 position after a controlled deprotection step. This guide provides an in-depth exploration of the synthesis, key reactions, and practical protocols for leveraging this versatile intermediate in the synthesis of complex pharmaceutical agents.
Physicochemical & Analytical Profile
A comprehensive understanding of the building block's properties is fundamental for its effective use in synthesis and process development.
| Property | Value | Reference |
| CAS Number | 199775-24-7 | [5] |
| Molecular Formula | C₁₄H₂₁N₃O₂ | [5] |
| Molecular Weight | 263.34 g/mol | [5] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Methanol, Ethyl Acetate | Generic Supplier Data |
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The tert-butyl group of the Boc protector typically appears as a sharp singlet at approximately δ 1.4-1.5 ppm. Protons on the piperazine ring resonate in the δ 3.0-4.0 ppm region, while the aromatic protons of the pyridine ring are observed further downfield (δ 6.5-8.5 ppm).
-
¹³C NMR: The spectrum will show characteristic signals for the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon (~154 ppm), in addition to the distinct signals for the piperazine and pyridine ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight, most commonly by observing the protonated molecular ion [M+H]⁺ at m/z 264.17.
Synthesis of the Building Block: A Protocol for Buchwald-Hartwig Amination
The most robust and widely adopted method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This method provides high yields and excellent functional group tolerance.[6]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) is used to initiate the catalytic cycle. A bulky, electron-rich phosphine ligand (e.g., BINAP or Xantphos) is essential to stabilize the palladium center, promote reductive elimination, and facilitate the formation of the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the N-H of the Boc-piperazine, generating the active nucleophile for the coupling reaction.
-
Solvent: An anhydrous, aprotic solvent such as toluene or dioxane is crucial to prevent quenching of the base and deactivation of the catalyst.
Protocol 1: Synthesis via Pd-Catalyzed Buchwald-Hartwig Coupling
Caption: Workflow for Buchwald-Hartwig Synthesis.
Materials:
-
1-Boc-piperazine (1.0 equiv.)
-
2-Bromopyridine (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Reagent Addition: Add anhydrous toluene, followed by 1-Boc-piperazine and 2-bromopyridine.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.
Core Applications: Deprotection and Derivatization
The primary utility of this building block lies in the strategic removal of the Boc group to unmask a reactive secondary amine, which can then be elaborated into a more complex API structure.
A. Boc Deprotection: Gateway to Functionalization
The Boc group is labile under acidic conditions, cleanly decomposing into gaseous byproducts (CO₂ and isobutylene), which simplifies purification.[7][8] The choice of acid is critical and depends on the stability of other functional groups in the molecule.
Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
This method is fast and efficient but yields the trifluoroacetate salt. A subsequent basic workup is needed to obtain the free amine.[9]
Materials:
-
This compound (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA, 5-10 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Dissolve the Boc-protected starting material in anhydrous DCM (at a concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
To isolate the free base, dissolve the residue in water and carefully basify with saturated NaHCO₃ solution until pH > 8.
-
Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1-(pyridin-2-yl)piperazine.
Protocol 3: Boc Deprotection with HCl in Dioxane
This method directly yields the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid that can be isolated by simple filtration.[9]
Materials:
-
This compound (1.0 equiv.)
-
4M HCl in 1,4-Dioxane (3-5 equiv.)
-
Methanol or 1,4-Dioxane as co-solvent
Step-by-Step Methodology:
-
Dissolve the Boc-protected starting material in a minimal amount of methanol or dioxane.
-
Add the 4M HCl in dioxane solution to the stirred mixture at room temperature.
-
Stir for 1-4 hours. Often, the hydrochloride salt will precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solid product can be collected by filtration and washed with a cold non-polar solvent (e.g., diethyl ether) and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
B. Derivatization of 1-(pyridin-2-yl)piperazine
Once deprotected, the resulting secondary amine is a potent nucleophile, ready for coupling with various electrophiles to build the final API scaffold.
Protocol 4: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds with high selectivity and yield.
Materials:
-
1-(pyridin-2-yl)piperazine (hydrochloride salt or free base, 1.0 equiv.)
-
Aldehyde or Ketone (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
If using the HCl salt, a tertiary amine base like triethylamine (TEA, 1.1 equiv.) is needed.
Step-by-Step Methodology:
-
To a flask, add 1-(pyridin-2-yl)piperazine and the aldehyde/ketone in DCE. If using the HCl salt, add TEA and stir for 10 minutes.
-
Add NaBH(OAc)₃ portion-wise at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical research and development. The strategic placement of the Boc protecting group provides an elegant solution for the selective functionalization of the piperazine core, enabling the efficient and controlled synthesis of complex molecules containing the medicinally important pyridinylpiperazine scaffold. The protocols outlined in this guide for its synthesis, deprotection, and subsequent derivatization represent robust and field-proven methodologies, empowering researchers to accelerate the discovery and development of next-generation APIs.
References
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. (Online) Available at: [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. (Online) Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). (Online) Available at: [Link]
-
PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. (Online) Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley-VCH. (Online) Available at: [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2019). Google Patents. (Online)
-
Kaupang, A., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E. (Online) Available at: [Link]
-
Londregan, A. T., et al. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. (Online) Available at: [Link]
-
The medicinal chemistry of piperazines: A review. (2023). PubMed. (Online) Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. (Online) Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. (Online) Available at: [Link]
-
Asif, M. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. (Online) Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (Online) Available at: [Link]
-
Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (Online) Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2018). ACS Publications. (Online) Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (Online) Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Receptor Binding Assays Using Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piperazine Moieties in Receptor-Ligand Interactions
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs.[1] Its prevalence stems from its ability to improve pharmacokinetic properties such as aqueous solubility and cell permeability.[1] Many compounds containing the piperazine moiety exhibit high affinity for a range of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors.[2][3] Consequently, accurate characterization of the binding properties of piperazine-containing compounds is a cornerstone of modern drug discovery and development.[4]
Receptor binding assays are fundamental tools for quantifying the interaction between a ligand and its receptor.[5] These assays provide crucial data on receptor expression levels (Bmax), the affinity of a radiolabeled ligand for its receptor (Kd), and the affinity of unlabeled competing ligands (Ki).[5] This information is vital for establishing structure-activity relationships (SAR) and for the pharmacological profiling of novel therapeutic agents.[4]
This guide provides a detailed protocol for conducting receptor binding assays with a focus on piperazine-containing compounds. It will cover both saturation and competition binding assays, data analysis, and troubleshooting, with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Core Principles of Receptor Binding Assys
Receptor binding assays are governed by the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[6] The two primary types of binding assays are:
-
Saturation Binding Assays: These experiments involve incubating a constant amount of receptor with increasing concentrations of a radiolabeled ligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7]
-
Competition Binding Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor.[8] The results are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki).[8]
A critical aspect of all binding assays is the differentiation between specific and non-specific binding.
-
Total Binding: The total amount of radioligand bound to the receptor preparation.[9]
-
Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor.[9] This is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[9]
-
Specific Binding: The binding of the radioligand to the target receptor, calculated by subtracting non-specific binding from total binding.[9]
Special Considerations for Piperazine Compounds
While the fundamental principles of receptor binding assays apply to all compounds, the physicochemical properties of piperazine-containing ligands can present unique challenges. The basic nature of the piperazine ring can contribute to higher levels of non-specific binding due to ionic interactions with acidic residues on proteins and lipids in the cell membrane preparation.[10] Therefore, careful optimization of assay conditions, such as buffer composition and the use of blocking agents, is crucial to minimize NSB and ensure accurate determination of specific binding.[9]
Materials and Reagents
Equipment:
-
96-well microplates
-
Cell harvester for filtration assays
-
Liquid scintillation counter
-
Incubator
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Pipettes and tips
Reagents:
-
Cell Membranes: A source of the target receptor, typically prepared from cultured cells or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H, ¹²⁵I). The radioligand should have high specific activity and low non-specific binding.[9]
-
Unlabeled Ligands:
-
Test Compound: The piperazine-containing compound to be evaluated.
-
Reference Compound: A well-characterized ligand with known affinity for the target receptor, used as a positive control.
-
Displacer: A high concentration of an unlabeled ligand used to determine non-specific binding.[11]
-
-
Assay Buffer: The choice of buffer is critical and should be optimized for the specific receptor. A common starting point is 50 mM Tris-HCl, pH 7.4. Additives such as MgCl₂ may be required for optimal receptor conformation and binding.
-
Wash Buffer: An ice-cold buffer used to wash the filters and remove unbound radioligand. Often the same as the assay buffer.
-
Scintillation Cocktail: A solution that emits light when excited by radioactive decay, allowing for quantification of the bound radioligand.
-
Bovine Serum Albumin (BSA): Often added to buffers to reduce non-specific binding of ligands to vials and filters.[12]
Experimental Protocols
Part 1: Saturation Binding Assay to Determine Kd and Bmax
This protocol is designed to determine the affinity (Kd) of the radioligand for the receptor and the total number of receptors in the preparation (Bmax).[13]
Workflow for Saturation Binding Assay
Caption: Workflow for a saturation binding assay.
Detailed Steps:
-
Prepare Radioligand Dilutions: Create a series of dilutions of the radioligand in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.[9]
-
Plate Setup:
-
Total Binding Wells: To each well, add assay buffer and the corresponding dilution of the radioligand.
-
Non-specific Binding Wells: To each well, add a high concentration of the unlabeled displacer (typically 100-1000 times the Kd of the displacer) and the corresponding dilution of the radioligand.
-
-
Initiate Binding: Add the cell membrane preparation to all wells to start the binding reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[2] This time should be determined in preliminary kinetic experiments.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[2]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[2]
Part 2: Competition Binding Assay to Determine Ki
This protocol is used to determine the binding affinity (Ki) of an unlabeled piperazine compound by measuring its ability to compete with a fixed concentration of radioligand.[15]
Workflow for Competition Binding Assay
Caption: Workflow for a competition binding assay.
Detailed Steps:
-
Prepare Test Compound Dilutions: Create a serial dilution of the unlabeled piperazine test compound in assay buffer. A wide concentration range is recommended to generate a complete competition curve.
-
Plate Setup:
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding Wells: Add a high concentration of the unlabeled displacer.
-
Competition Wells: Add the corresponding dilutions of the test compound.
-
-
Add Radioligand: Add a fixed concentration of the radioligand to all wells. This concentration is typically at or below the Kd of the radioligand to ensure sensitivity to competition.[9]
-
Initiate Binding: Add the cell membrane preparation to all wells.
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
Data Analysis and Presentation
Saturation Binding Data
The specific binding is plotted against the concentration of the radioligand. The data are then fitted to the one-site binding (hyperbola) equation:
Y = (Bmax * X) / (Kd + X)
Where:
-
Y is the specific binding
-
X is the radioligand concentration
-
Bmax is the maximum number of binding sites
-
Kd is the equilibrium dissociation constant
Table 1: Example Saturation Binding Data Presentation
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 500 | 1000 |
| 0.5 | 4500 | 1000 | 3500 |
| 1.0 | 7000 | 1500 | 5500 |
| 5.0 | 12000 | 3000 | 9000 |
| 10.0 | 13500 | 4000 | 9500 |
| 20.0 | 14000 | 5000 | 9000 |
Derived Parameters:
-
Kd: [Value] nM
-
Bmax: [Value] fmol/mg protein
Competition Binding Data
The percentage of specific binding is plotted against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[17]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of the competitor that inhibits 50% of specific binding.[17]
-
[L] is the concentration of the radioligand used in the assay.[17]
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).
Table 2: Example Competition Binding Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| Test Piperazine Compound | [Value] | [Value] |
| Reference Compound | [Value] | [Value] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | - Radioligand is too hydrophobic.[9]- Inappropriate buffer composition.- Piperazine compound interacting non-specifically. | - Add BSA or a mild detergent to the buffer.[9]- Optimize buffer pH and ionic strength.- Pre-coat filter plates with a blocking agent. |
| Low Specific Binding Signal | - Low receptor expression.- Inactive receptor preparation.- Insufficient radioligand concentration. | - Use a cell line with higher receptor expression.- Prepare fresh membrane stocks.- Ensure radioligand concentration is appropriate relative to Kd. |
| Poor Reproducibility | - Pipetting errors.[18]- Incomplete washing.- Temperature fluctuations during incubation. | - Use calibrated pipettes and proper technique.[18]- Ensure consistent and thorough washing of filters.[14]- Maintain a constant incubation temperature. |
| Saturation Not Reached | - Radioligand concentration range is too narrow.- Ligand depletion at high concentrations. | - Extend the range of radioligand concentrations.[19]- Reduce the amount of receptor in the assay.[16] |
| Shallow Competition Curves | - Complex binding mechanism (e.g., allosteric modulation, multiple binding sites).[6] | - Consider more complex binding models for data analysis.- Investigate potential allosteric effects. |
Conclusion
Receptor binding assays are indispensable for the characterization of piperazine-containing compounds in drug discovery. By following these detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data to guide the development of novel therapeutics. Careful attention to experimental design, particularly in mitigating non-specific binding, is paramount for achieving accurate and reliable results.
References
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10.
-
Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved January 22, 2026, from [Link]
- Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. (2023). MDPI.
-
Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved January 22, 2026, from [Link]...
-
Key concepts: Saturation binding. (n.d.). GraphPad. Retrieved January 22, 2026, from [Link]
- Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2024). PubMed Central.
-
Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 22, 2026, from [Link]
- B max and K D. (2013). TPC.
-
Piperazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Competitive binding assay of selective GPCRs with MC3R and MC4R. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube. Retrieved January 22, 2026, from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (n.d.). Fluidic Sciences. Retrieved January 22, 2026, from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 22, 2026, from [Link]
- Why does radioligand binding does not reach equilibrium? (2015).
-
Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. (n.d.). Retrieved January 22, 2026, from [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023, January 6). YouTube. Retrieved January 22, 2026, from [Link]
- Russian Journal of Oncology. (2025).
-
GPCR-radioligand binding assays. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
-
Quipazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
Sources
- 1. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphpad.com [graphpad.com]
- 8. multispaninc.com [multispaninc.com]
- 9. revvity.com [revvity.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study [mdpi.com]
- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.uwec.edu [chem.uwec.edu]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 19. studylib.net [studylib.net]
Application Note: Comprehensive NMR Analysis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a detailed framework for the structural elucidation of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a key building block in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This document outlines a systematic approach, from sample preparation to the interpretation of advanced 2D NMR spectra, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented not merely as procedural steps, but with a focus on the underlying scientific principles to ensure robust and reliable results.
Introduction: The Rationale for In-Depth NMR Analysis
This compound is a bifunctional molecule incorporating a Boc-protected piperazine and a pyridine ring. This unique arrangement of heterocyclic systems gives rise to a distinct and complex NMR spectrum. Accurate assignment of each proton and carbon signal is critical for confirming the molecular structure, assessing purity, and understanding its chemical behavior in subsequent reactions. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra can often be ambiguous due to overlapping signals and complex coupling patterns. Therefore, a multi-dimensional approach, incorporating Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), is essential for complete and confident structural assignment.[1] This guide provides a comprehensive workflow for these analyses.
Experimental Design: A Validating Workflow
A robust analytical strategy relies on a logical and self-validating sequence of experiments. The workflow presented here is designed to build a comprehensive and verifiable picture of the molecular structure.
Caption: Experimental workflow for NMR analysis.
Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a standardized procedure is crucial for reproducibility.[2][3]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃), ≥99.8% D
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Protocol:
-
Weigh approximately 10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.[5]
-
Gently vortex the sample until the solid is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Instrumentation: 400 MHz NMR Spectrometer
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: -2 to 10 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0 to 180 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
3.2.3. 2D ¹H-¹H COSY
-
Pulse Program: Gradient-enhanced COSY (gCOSY)
-
Spectral Width (F2 and F1): Same as ¹H NMR
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 seconds
3.2.4. 2D ¹H-¹³C HSQC
-
Pulse Program: Gradient-enhanced HSQC with sensitivity enhancement
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): 0 to 160 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5-2 seconds
Data Processing and Analysis
Raw NMR data (Free Induction Decay - FID) must be processed to generate an interpretable spectrum.[6]
Processing Steps:
-
Apodization: Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Fourier Transform: Convert the time-domain data (FID) into frequency-domain data (spectrum).
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in pure absorption mode.[7]
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
Spectral Interpretation and Structural Elucidation
The following is a predictive analysis based on the known chemical shifts of the molecular fragments. The atom numbering scheme is provided below for clarity.
Caption: Structure of this compound.
¹H NMR Analysis
The ¹H NMR spectrum can be divided into three main regions: the aromatic pyridine protons, the aliphatic piperazine protons, and the tert-butyl protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-6' | ~8.20 | ddd | 1H | Most downfield pyridine proton due to deshielding from the adjacent nitrogen. |
| H-4' | ~7.50 | ddd | 1H | Aromatic proton experiencing deshielding from the pyridine ring current. |
| H-3' | ~6.65 | d | 1H | Aromatic proton ortho to the piperazine substituent. |
| H-5' | ~6.60 | dd | 1H | Aromatic proton experiencing deshielding from the pyridine ring current. |
| H-3, H-5 | ~3.55 | t | 4H | Piperazine protons adjacent to the Boc-protected nitrogen. |
| H-2, H-6 | ~3.45 | t | 4H | Piperazine protons adjacent to the nitrogen attached to the pyridine ring. |
| H of t-Bu | ~1.48 | s | 9H | Protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons. |
¹³C NMR Analysis
The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2' | ~159.0 | Carbon of the pyridine ring directly attached to the nitrogen of the piperazine, significantly deshielded. |
| C=O (Boc) | ~154.9 | Carbonyl carbon of the Boc protecting group. |
| C-6' | ~148.0 | Pyridine carbon adjacent to the nitrogen. |
| C-4' | ~137.5 | Pyridine carbon. |
| C-5' | ~113.0 | Pyridine carbon. |
| C-3' | ~107.0 | Pyridine carbon. |
| C (t-Bu) | ~80.0 | Quaternary carbon of the tert-butyl group. |
| C-3, C-5 | ~50.0 | Piperazine carbons adjacent to the Boc-protected nitrogen. |
| C-2, C-6 | ~45.0 | Piperazine carbons adjacent to the nitrogen attached to the pyridine ring. |
| CH₃ (t-Bu) | ~28.5 | Methyl carbons of the tert-butyl group. |
2D NMR for Structural Confirmation
5.3.1. ¹H-¹H COSY: Mapping Proton Connectivity
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[9] This is invaluable for confirming the assignments of the piperazine and pyridine protons.
-
Expected Correlations:
-
A cross-peak between the signals at ~3.55 ppm (H-3, H-5) and ~3.45 ppm (H-2, H-6) would confirm the connectivity within the piperazine ring.
-
Cross-peaks between the pyridine protons (H-3', H-4', H-5', and H-6') will establish their relative positions on the aromatic ring. For instance, H-6' should show a correlation with H-5', which in turn correlates with H-4', and so on.
-
5.3.2. ¹H-¹³C HSQC: Linking Protons to Carbons
The HSQC experiment identifies which protons are directly attached to which carbons.[1] This provides a direct link between the ¹H and ¹³C assignments.
-
Expected Correlations:
-
A cross-peak between the proton signal at ~1.48 ppm and the carbon signal at ~28.5 ppm confirms the assignment of the tert-butyl group.
-
The piperazine proton signals at ~3.55 and ~3.45 ppm will correlate with their respective carbon signals around 50.0 and 45.0 ppm.
-
Each of the pyridine proton signals will show a cross-peak to its directly attached carbon, solidifying the assignments in the aromatic region. Quaternary carbons (C-2', C=O, and the quaternary carbon of the t-Bu group) will be absent in the HSQC spectrum as they have no attached protons.[10]
-
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. This rigorous analytical approach is fundamental to ensuring the quality and integrity of materials used in pharmaceutical research and development.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
National Center for Biotechnology Information. (2022, October 14). Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. PubMed Central. [Link]
-
MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 2D 1H-13C HSQC. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. [Link]
-
ResearchGate. (2025, August 5). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]
-
University of Ottawa NMR Facility Blog. (2016, February 24). Ultra-Fast 1H COSY. [Link]
-
The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]
-
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
National Center for Biotechnology Information. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of.... [Link]
-
Nanalysis. (2022, March 28). NMR data processing: Phase Correction. NMR Blog. [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
May, J. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
American Chemical Society. (n.d.). NMR Spectroscopy in the Undergraduate Curriculum: First Year and Organic Chemistry Courses Volume 2. [Link]
-
OChemLounge. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR. YouTube. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
ResearchGate. (2025, August 6). Baseline distortion in real-Fourier-transform NMR spectra. [Link]
-
analyzetest.com. (n.d.). interpreting the 2d h/h cosy spectrum. [Link]
-
ResearchGate. (n.d.). NMR Data Processing. [Link]
-
analyzetest.com. (2021, March 17). Interpretation steps of a NMR spectrum. [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Wu, Y.-S., Li, B.-X., & Long, Y.-Y. (2022). Rapid quantitative 1 H– 13 C two-dimensional NMR with high precision. RSC Publishing. [Link]
-
MestreNova Tutorial. (2017, May 5). A quick guide on NMR analysis processing. YouTube. [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Throughput Purity Analysis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate using a Validated LC-MS Method
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The developed method is sensitive, specific, and rapid, suitable for high-throughput screening in drug development and quality control environments. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[1][2]
Introduction
This compound is a heterocyclic building block increasingly utilized in medicinal chemistry. The purity of such intermediates is paramount as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for purity determination is essential.
Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal technique for this purpose, offering high separation efficiency and selective detection.[3][4][5] This note describes the systematic development and validation of an LC-MS method tailored for this compound, addressing the need for a scientifically sound and efficient analytical solution.
Physicochemical Properties of the Analyte
| Property | Estimated Value/Characteristic | Source of Estimation |
| Chemical Structure | ![]() | TCI Chemicals |
| Molecular Formula | C₁₄H₂₁N₃O₂ | |
| Molecular Weight | 263.34 g/mol | |
| pKa | Estimated around 7-8 for the pyridine nitrogen and 3-4 for the piperazine nitrogen. | Based on similar piperazine and pyridine derivatives. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[6] | Based on the tert-butyl and aromatic moieties. |
| UV Absorbance | Expected to have UV absorbance due to the pyridine ring. |
Experimental Design and Rationale
The choices made in designing this LC-MS method are grounded in the chemical nature of this compound and the objectives of a purity analysis.
Chromatographic Separation
A reversed-phase high-performance liquid chromatography (RP-HPLC) approach was selected due to the compound's moderate polarity. A C18 stationary phase is well-suited for retaining and separating the analyte from potential impurities of varying polarities. A gradient elution is employed to ensure the timely elution of all components and a sharp peak shape for the main analyte.
Mass Spectrometric Detection
Electrospray ionization (ESI) in positive ion mode was chosen as the ionization technique. The presence of basic nitrogen atoms in the pyridine and piperazine rings makes the molecule readily protonated, leading to a strong [M+H]⁺ signal. A single quadrupole mass spectrometer provides the necessary selectivity and sensitivity for purity assessment.
dot
Caption: Workflow for LC-MS Purity Analysis.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Conditions
| Parameter | Specification |
| Liquid Chromatograph | UHPLC/HPLC system with a binary pump, autosampler, and column oven |
| Mass Spectrometer | Single quadrupole mass spectrometer with an ESI source |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 264.2 [M+H]⁺ |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 650 L/hr |
Standard and Sample Preparation
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10.0 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 100.0 mL of diluent.
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation was performed to demonstrate the suitability of the method for its intended purpose.[1][2]
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Furthermore, forced degradation studies were conducted by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the degradation products did not co-elute with the main peak.
Linearity
Linearity was assessed by preparing a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery was calculated for each level.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution were performed on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst to assess the method's robustness under varied conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio, typically established as 3:1 for LOD and 10:1 for LOQ. This was confirmed by injecting a series of diluted solutions of the reference standard.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect of these changes on the retention time and peak area was monitored.
Results and Discussion
The developed LC-MS method demonstrated excellent performance for the purity analysis of this compound.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Passed. No significant interference was observed. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD | Report Value | 0.05 µg/mL |
| LOQ | Report Value | 0.15 µg/mL |
| Robustness | System suitability parameters met. | Passed. The method was found to be robust. |
The short run time of 8 minutes allows for high-throughput analysis, making it suitable for in-process control and final product release testing. The use of SIM mode in the mass spectrometer enhances the sensitivity and selectivity, allowing for the detection of trace-level impurities.
dot
Caption: Hierarchy of Method Validation Parameters.
Conclusion
This application note details a highly efficient and reliable LC-MS method for the purity determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This protocol provides a valuable tool for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate.
References
-
PubChem. tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | C12H20N2O2. [Link]
-
Agilent. Purity and Impurity Analysis. [Link]
-
PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]
-
Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
-
PubChem. tert-Butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate. [Link]
-
PubMed. Current developments in LC-MS for pharmaceutical analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Chemsrc. tert-Butyl 4-(quinoxalin-2-yl)piperazine-1-carboxylate. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. agilent.com [agilent.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
Application Notes and Protocols for tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Introduction and Scientific Context
Tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and substituted with a pyridine moiety, makes it a versatile intermediate in the synthesis of complex molecular architectures.
The primary utility of this compound lies in its role as a key precursor for the synthesis of various therapeutic agents, most notably in the development of kinase inhibitors. For instance, derivatives of this molecule are fundamental to the synthesis of targeted cancer therapies like Ribociclib, a cyclin-dependent kinase (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[1] The strategic placement of the pyridine and the Boc-protected piperazine allows for sequential and site-selective modifications, a crucial aspect of modern drug design and synthesis.[2]
These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound, ensuring its integrity for downstream applications and the safety of laboratory personnel. The protocols outlined herein are grounded in established best practices for handling heterocyclic amines and Boc-protected compounds.
Compound Identification and Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental settings. While a comprehensive dataset for this specific molecule is not fully available in public literature, the following table summarizes known properties and data from closely related analogs.
| Property | Value | Source / Analogy |
| Molecular Formula | C₁₄H₂₁N₃O₂ | Calculated |
| Molecular Weight | 263.34 g/mol | [2] |
| Appearance | White to light yellow or dark yellow solid/powder | [1] |
| Melting Point | 130-132 °C (analog) | [1] |
| Boiling Point | ~454 °C (Predicted) | [1] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [1] |
| pKa | 7.36 ± 0.26 (Predicted) | [1] |
| Sensitivity | Air sensitive | [1] |
Safety, Handling, and Personal Protective Equipment (PPE)
Hazard Assessment
Based on analogous compounds, this compound is expected to possess the following hazards:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or contamination.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge is required.
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of the compound.
Storage Protocols
Proper storage is critical to maintain the stability and purity of this compound. The compound is known to be air-sensitive, and the Boc protecting group is labile under acidic conditions.[1]
Short-Term Storage (In-Use)
For material that is in active use, store in a desiccator at room temperature. The container should be tightly sealed after each use to minimize exposure to air and moisture.
Long-Term Storage
For long-term storage, the following conditions are recommended:
-
Temperature: Store at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air exposure.[1][3]
-
Container: Use a tightly sealed, opaque container to protect from light.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.
The following decision tree can guide the user in selecting the appropriate storage conditions.
Caption: Decision tree for proper storage.
Experimental Protocols: Solution Preparation
This protocol provides a standardized method for preparing solutions of this compound for use in chemical reactions or biological assays.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Magnetic stirrer and stir bars
-
Spatula
-
Analytical balance
Step-by-Step Protocol
-
Preparation: In a chemical fume hood, place a clean, dry magnetic stir bar into the appropriate size volumetric flask.
-
Weighing: Tare the volumetric flask on an analytical balance. Carefully add the desired mass of this compound to the flask and record the exact mass.
-
Solvent Addition: Add approximately half of the final desired volume of the chosen solvent (e.g., anhydrous DMSO) to the flask.
-
Dissolution: Place the flask on a magnetic stirrer and stir at a moderate speed until the solid is completely dissolved. Gentle warming may be applied if necessary, but do not exceed 40°C.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed container at 2-8°C, protected from light. For long-term storage of solutions, consider storing under an inert atmosphere.
Note on Solvent Choice: The choice of solvent will depend on the specific downstream application. For synthetic reactions, anhydrous solvents like DCM or THF may be suitable. For biological assays, anhydrous DMSO is a common choice. Solubility may be limited, so it is advisable to prepare a small test solution first to determine the appropriate concentration range.[1]
References
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
-
ResearchGate. (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 2. Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate | 886771-14-8 | Benchchem [benchchem.com]
- 3. 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. cas 1266118-96-0|| where to buy tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate [english.chemenu.com]
Use of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in material science applications
An Application Note on the Utility of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in the Synthesis of Luminescent Metal-Organic Frameworks
Introduction: The Strategic Role of Bifunctional Ligands in Crystal Engineering
This compound is a bifunctional organic molecule poised for significant applications in material science, particularly in the burgeoning field of metal-organic frameworks (MOFs). Its unique architecture, featuring a coordinating pyridyl nitrogen and a sterically hindered, Boc-protected piperazine ring, offers a compelling combination of properties for the rational design of novel crystalline materials. The pyridyl group provides a well-defined coordination site for metal ions, while the bulky tert-butoxycarbonyl (Boc) group can act as a structure-directing agent, influencing the porosity and dimensionality of the resulting framework. This application note outlines the potential of this molecule as a key building block in the solvothermal synthesis of a luminescent zinc-based MOF, designated here as ZIF-PIP-1 (Zeolitic Imidazolate Framework-Piperidine-1).
The N-arylpiperazine moiety is a versatile scaffold in medicinal chemistry and has seen increasing use in the design of functional materials.[1][2][3][4] The nitrogen atoms of the piperazine ring can act as coordination sites, and the aromatic substituent can be tailored to introduce specific functionalities.[2] In the case of this compound, the Boc-protecting group on one of the piperazine nitrogens effectively blocks its coordination potential, leaving the pyridyl nitrogen as the primary binding site. This directed coordination is crucial for achieving predictable framework topologies.
Application: A Luminescent Zinc-Based MOF for Sensing Applications
The targeted application for this compound is in the synthesis of a luminescent MOF with potential applications in chemical sensing. The rationale for this application is threefold:
-
Framework Formation: The pyridyl nitrogen of the ligand is expected to coordinate to zinc (II) ions, which are known to form a variety of coordination geometries, leading to diverse MOF structures. The bulky nature of the ligand is anticipated to create a porous framework.
-
Luminescence: The incorporation of an organic linker with aromatic character into a zinc-based MOF often results in materials that exhibit fluorescence. This intrinsic luminescence can be quenched or enhanced upon the inclusion of guest molecules within the pores of the MOF, forming the basis for a sensing mechanism.
-
Tunability: The Boc-protecting group can be removed post-synthetically to expose the secondary amine of the piperazine ring. This deprotected amine can then be further functionalized to tune the sensing properties of the MOF, for example, by introducing groups that have a high affinity for specific analytes.
Proposed Synthesis of ZIF-PIP-1
The synthesis of ZIF-PIP-1 is proposed via a solvothermal reaction, a common method for the preparation of MOFs.[5][6] This technique involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which facilitates the dissolution of the reactants and promotes the crystallization of the MOF.
Experimental Protocol: Solvothermal Synthesis of ZIF-PIP-1
Materials:
-
This compound (≥98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥99% purity)
-
Terephthalic acid (H₂BDC, ≥98% purity)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Ethanol (absolute, ≥99.8%)
-
Chloroform (anhydrous, ≥99.8%)
Equipment:
-
20 mL scintillation vials with Teflon-lined caps
-
Analytical balance
-
Ultrasonic bath
-
Programmable oven
-
Centrifuge
-
Powder X-ray diffractometer (PXRD)
-
Fluorescence spectrometer
Procedure:
-
Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 27.7 mg (0.1 mmol) of this compound and 16.6 mg (0.1 mmol) of terephthalic acid in 10 mL of DMF.
-
Metal Salt Solution Preparation: In a separate 20 mL scintillation vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Mixing and Sonication: Slowly add the metal salt solution to the ligand solution with gentle stirring. Cap the vial and sonicate the mixture for 15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Place the sealed vial in a programmable oven and heat to 120 °C for 48 hours.
-
Cooling and Crystal Collection: After 48 hours, turn off the oven and allow the vial to cool slowly to room temperature. Colorless, block-shaped crystals of ZIF-PIP-1 should be observed at the bottom of the vial.
-
Washing and Activation: Carefully decant the mother liquor. Wash the crystals by soaking them in fresh DMF (3 x 10 mL) for 24 hours to remove any unreacted starting materials. Subsequently, exchange the DMF with ethanol (3 x 10 mL) over 24 hours.
-
Drying: Decant the ethanol and dry the crystals under vacuum at 80 °C for 12 hours to remove any residual solvent. The activated, porous ZIF-PIP-1 is now ready for characterization.
Data Presentation
Table 1: Synthesis Parameters for ZIF-PIP-1
| Parameter | Value |
| Ligand 1 | This compound |
| Ligand 2 | Terephthalic acid |
| Metal Source | Zinc nitrate hexahydrate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Ligand1:Ligand2:Metal) | 1:1:2 |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
| Crystal Morphology | Colorless blocks |
Table 2: Characterization Data for ZIF-PIP-1
| Characterization Technique | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern confirming the formation of a new phase. |
| Thermogravimetric Analysis (TGA) | Thermal stability up to ~300 °C, followed by decomposition. |
| Fluorescence Spectroscopy | Emission maximum in the blue region of the spectrum. |
| Nitrogen Adsorption (at 77 K) | Type I isotherm, indicating a microporous material. |
Visualizations
Synthesis Workflow
Caption: Solvothermal synthesis and characterization workflow for ZIF-PIP-1.
Proposed Coordination Environment
Caption: Hypothetical coordination of Zn(II) in ZIF-PIP-1.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through a series of characterization steps. The successful synthesis of a crystalline material will be confirmed by PXRD. The porosity of the material, a key feature of MOFs, will be validated by nitrogen adsorption analysis. The thermal stability will be assessed by TGA, and the intended luminescent properties will be confirmed by fluorescence spectroscopy. Any deviation from the expected results in these characterization steps would indicate a need to modify the synthesis protocol, for instance, by adjusting the reaction temperature, time, or the molar ratios of the reactants.
Conclusion
This compound is a promising building block for the synthesis of novel functional materials. The proposed protocol for the synthesis of a luminescent zinc-based MOF, ZIF-PIP-1, provides a clear pathway for exploring the potential of this molecule in material science. The ability to create porous, luminescent frameworks with the potential for post-synthetic modification opens up exciting possibilities for the development of advanced materials for sensing, catalysis, and gas storage applications.
References
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 90-95. Available at: [Link]
-
BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. Available at: [Link]
-
Bai, Y., et al. (2016). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 4(36), 13837-13841. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Computer Engineering (ICMMCE 2016). Available at: [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]
-
ResearchGate. (2016). Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. Available at: [Link]
-
Lahann, J. (2011). Vapor-Deposited Functional Polymer Thin Films in Biological Applications. ACS Applied Materials & Interfaces, 3(6), 1765-1775. Available at: [Link]
-
Popiolek, L., & Sniecikowska, J. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 25(22), 545. Available at: [Link]
-
PubChem. tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. Available at: [Link]
-
Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 435–439. Available at: [Link]
-
Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. Available at: [Link]
- Google Patents. (2007). Copper precursors for thin film deposition.
-
Biju, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(31), 10675-10703. Available at: [Link]
-
De Luca, L., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(11), 2697. Available at: [Link]
- Google Patents. (2017). PRECURSORS AND FLOWABLE CVD METHODS FOR MAKING LOW-K FILMS TO FILL SURFACE FEATURES.
-
ResearchGate. (2015). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]
-
Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: [Link]
-
Sisinna, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5104. Available at: [Link]
-
ResearchGate. (2018). A Metal-Organic Framework Constructed of 1,2-Di(pyridin-4-yl)ethyne, Terephthalic Acid, and Zinc(II) Nitrate. Available at: [Link]
-
Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. Available at: [Link]
-
MDPI. (2023). Thin Films for Next Generation Technologies: A Comprehensive Review of Fundamentals, Growth, Deposition Strategies, Applications, and Emerging Frontiers. Available at: [Link]
-
Royal Society of Chemistry. (2020). Self-reducing precursors for aluminium metal thin films: evaluation of stable aluminium hydrides for vapor phase aluminium deposition. Available at: [Link]
-
MDPI. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Available at: [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 5. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Streamlining the Synthesis of Aminopyridine Piperazine Derivatives
Abstract
The aminopyridine piperazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2][3] This guide provides a detailed examination of one-step synthetic strategies to efficiently construct these valuable derivatives. We will explore the mechanistic underpinnings, practical advantages, and detailed protocols for two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended for researchers and scientists in drug development, offering field-proven insights to guide experimental design, execution, and troubleshooting.
Introduction: The Significance of the Aminopyridine Piperazine Core
Heterocyclic compounds containing nitrogen, such as pyridine and piperazine, are of immense interest due to their wide range of pharmacological activities.[4] The aminopyridine moiety, a pyridine ring substituted with an amine group, is a key component in numerous drug candidates.[5] When coupled with a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—the resulting derivative often exhibits enhanced biological potency and improved pharmacokinetic profiles.[3]
The direct, one-step formation of the C-N bond between the pyridine ring and the piperazine nitrogen is a critical transformation that streamlines the synthesis of drug libraries and accelerates lead optimization. The choice of synthetic route is paramount and depends heavily on the electronic nature of the pyridine substrate and the desired functional group tolerance.
Strategic Overview: Selecting the Optimal One-Step Synthetic Route
Two principal pathways dominate the one-step synthesis of aminopyridine piperazine derivatives. The selection between these methods is a critical decision based on substrate reactivity and reaction complexity.
Caption: Primary one-step synthetic routes to aminopyridine piperazine derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and cost-effective method. Its success hinges on the pyridine ring being sufficiently electron-deficient to be susceptible to nucleophilic attack by the piperazine amine.[6] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) group, positioned ortho or para to the leaving group (usually a halogen).[4]
-
Buchwald-Hartwig Amination: This powerful, palladium-catalyzed cross-coupling reaction offers a much broader substrate scope and is often the method of choice for less activated or more complex pyridine systems.[7][8] It allows for the coupling of a wide variety of aryl halides with amines under relatively mild conditions, though it requires careful control of an inert atmosphere and specialized reagents.[9]
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, enhanced by an EWG, facilitates the initial attack by the nucleophilic nitrogen of piperazine.[6] This forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
Caption: Simplified workflow for the SNAr addition-elimination mechanism.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 1-(3-nitropyridin-2-yl)piperazine.[4]
Materials:
-
2-chloro-3-nitropyridine (1.0 equiv)
-
Piperazine (2.0-3.0 equiv, excess is used to act as a base and drive the reaction)
-
Acetonitrile (ACS grade)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 equiv) and acetonitrile (approx. 0.1-0.2 M concentration).
-
Addition of Reagent: Add piperazine (2.0-3.0 equiv) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to elute the product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Methodology 2: Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig amination is a complex catalytic cycle involving a palladium catalyst.[7] The choice of phosphine ligand is critical as it influences the catalyst's stability and reactivity.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A base deprotonates the coordinated amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This is a general protocol that can be optimized for specific substrates.[10]
Materials:
-
Halogenated aminopyridine (1.0 equiv)
-
Piperazine derivative (1.1-1.5 equiv)
-
Palladium catalyst: e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Phosphine ligand: e.g., Xantphos (1.1-1.2x mol of Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent: Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or oven-dried reaction vial with a septum
-
Inert gas manifold (Schlenk line)
-
Magnetic stirrer and hotplate (with oil bath)
-
Syringes for liquid transfer
-
Standard workup and purification equipment
Procedure:
-
Inert Atmosphere Setup: Assemble the Schlenk flask and flame-dry under vacuum. Backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition: To the flask, add the palladium catalyst, phosphine ligand, and base under the inert atmosphere.
-
Substrate Addition: Add the halogenated aminopyridine and the piperazine derivative.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C. Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding water.
-
Workup - Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Data Summary & Troubleshooting
Comparison of Synthetic Methods
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Substrate Scope | Limited to electron-deficient pyridines | Broad; works with electron-rich and -neutral pyridines |
| Key Reagents | Base (excess amine or K₂CO₃) | Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu) |
| Conditions | High temperature (reflux) | Moderate to high temperature (80-110°C) |
| Atmosphere | Standard air atmosphere | Strict inert atmosphere (N₂ or Ar) required |
| Cost & Simplicity | Lower cost, simpler setup | Higher cost, requires specialized equipment (Schlenk line) |
| Typical Yields | Moderate to good (50-80%) | Good to excellent (70-95%)[10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (SNAr) | Pyridine ring is not sufficiently activated. | Add a stronger electron-withdrawing group to the substrate or switch to the Buchwald-Hartwig method. |
| Leaving group is not reactive enough. | Switch from -Cl to a better leaving group like -F for SNAr on activated rings.[11] | |
| Low or No Conversion (Buchwald-Hartwig) | Inactive catalyst (oxygen exposure). | Ensure all reagents are dry and the reaction is run under a strict inert atmosphere. |
| Incorrect ligand or base. | Screen different ligands (e.g., RuPhos, SPhos) or bases (K₃PO₄, Cs₂CO₃). The choice is substrate-dependent. | |
| Formation of Side Products | Di-substitution on piperazine. | Use a mono-protected piperazine (e.g., Boc-piperazine), followed by a deprotection step. |
| Catalyst decomposition (dark black precipitate). | Lower the reaction temperature; ensure the ligand-to-metal ratio is appropriate. |
Conclusion
The one-step synthesis of aminopyridine piperazine derivatives is a cornerstone of modern drug discovery. For electron-poor systems, Nucleophilic Aromatic Substitution offers a straightforward and economical route. For a broader range of substrates, including electron-rich or sterically hindered pyridines, the Buchwald-Hartwig Amination provides a robust and high-yielding, albeit more complex, alternative. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to select and execute the optimal synthetic strategy, accelerating the development of novel therapeutics.
References
-
Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Source: Molecules, 2023. URL: [Link]
-
Title: Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Source: Frontiers in Chemistry, 2024. URL: [Link]
-
Title: Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Source: New Journal of Chemistry, 2022. URL: [Link]
- Title: Method for the preparation of piperazine and its derivatives.
-
Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Source: Molecules, 2022. URL: [Link]
-
Title: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Source: ResearchGate, 2020. URL: [Link]
-
Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Source: ResearchGate, 2021. URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source: Letters in Organic Chemistry, 2014. URL: [Link]
-
Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube, 2020. URL: [Link]
-
Title: Piperidine synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Synthesis of piperazine-linked aminopyridine derivatives. Source: ResearchGate, 2020. URL: [Link]
-
Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Source: ResearchGate, 2015. URL: [Link]
-
Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
-
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: Organic & Biomolecular Chemistry, 2014. URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules, 2023. URL: [Link]
-
Title: Piperazine based antimicrobial polymers: a review. Source: RSC Advances, 2021. URL: [Link]
-
Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: Fundamental & Clinical Pharmacology, 2019. URL: [Link]
-
Title: Buchwald-Hartwig coupling. Source: YouTube, 2019. URL: [Link]
-
Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Source: Organic & Biomolecular Chemistry, 2014. URL: [Link]
Sources
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. The guidance is structured to address specific experimental issues with a focus on the underlying chemical principles to empower researchers in optimizing their reaction outcomes.
The primary synthetic routes to this target molecule involve the coupling of a 2-halopyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The two most common methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will cover challenges related to both pathways.
Part 1: Troubleshooting Low Yield & Reaction Failure in SNAr Reactions
The direct coupling of 2-halopyridines with Boc-piperazine via SNAr is an attractive, metal-free approach. However, its success is highly sensitive to the electronic nature of the pyridine ring and the reaction conditions.
FAQ 1: My SNAr reaction with 2-chloropyridine shows low conversion even at high temperatures. What is the root cause and how can I fix it?
Root Cause Analysis: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, compared to pyrazine or pyrimidine, pyridine is significantly less reactive in SNAr reactions.[1] For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electrophilic to be attacked by the nucleophile (Boc-piperazine), and the leaving group must be able to depart from the intermediate Meisenheimer complex.[2] A standard 2-chloropyridine lacks strong electron-withdrawing groups, making the carbon at the C-2 position less electrophilic and thus slowing down the rate-determining nucleophilic attack.[1][2]
Solutions & Optimization Strategy:
-
Change the Leaving Group: The reactivity order for leaving groups in SNAr is not always dictated by bond strength but by the ability to stabilize the transition state. For heteroaromatic systems, the order is often F > Cl > Br > I.[2] 2-Fluoropyridine is significantly more reactive than 2-chloropyridine because fluorine's high electronegativity strongly activates the ring towards nucleophilic attack.[1] If commercially available, switching to 2-fluoropyridine can dramatically increase yields and reaction rates.
-
Increase Reaction Temperature: SNAr reactions on unactivated pyridines often require forcing conditions. Temperatures in the range of 100-150 °C are common. Ensure your solvent choice is appropriate for these temperatures.
-
Optimize the Base and Solvent System: The base is crucial for deprotonating the piperazine nitrogen, but its choice is not trivial.
-
Bases: Strong, non-nucleophilic bases like KOH or NaOH can be effective, particularly in polar aprotic solvents like DMSO.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ are often less effective for unactivated chloroarenes.[3]
-
Solvents: High-boiling polar aprotic solvents like DMSO, DMF, or DMAc are standard choices as they can solvate the species involved and endure high temperatures.[3] In some cases, water has been shown to be a surprisingly effective "green" solvent for SNAr on heteroaryl chlorides, sometimes leading to cleaner reactions.[1][4]
-
Troubleshooting Workflow for SNAr Reactions
Caption: Decision tree for troubleshooting SNAr reactions.
Part 2: Optimizing Buchwald-Hartwig Amination
For less reactive aryl halides like 2-chloropyridine, the palladium-catalyzed Buchwald-Hartwig amination is often a more reliable and higher-yielding alternative.
FAQ 2: My Buchwald-Hartwig reaction is sluggish and gives a complex mixture of byproducts. How can I improve the selectivity and yield?
Root Cause Analysis: Buchwald-Hartwig amination is a complex catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[5] Failure can stem from several factors: catalyst deactivation, incorrect ligand choice, an inappropriate base, or poor solvent selection. Byproducts can arise from side reactions or decomposition of starting materials under harsh basic conditions.
Solutions & Optimization Strategy:
-
Catalyst and Ligand Selection: This is the most critical parameter. The combination of the palladium source and the phosphine ligand dictates the efficiency of the catalytic cycle.
-
Palladium Source: Modern palladacycle precatalysts (e.g., G3- or G4-Pd precatalysts) are often superior to traditional sources like Pd(OAc)₂ because they efficiently generate the active LPd(0) species.[6][7]
-
Ligand Choice: For coupling a secondary amine like Boc-piperazine with an electron-deficient heteroaryl chloride, bulky, electron-rich biarylphosphine ligands are required.
-
Recommended Ligands: RuPhos, BrettPhos, or XPhos are excellent starting points for this transformation.[6]
-
-
-
Base Selection: The base's role is to deprotonate the amine, but its strength and solubility are crucial.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig couplings.[5][8]
-
Weaker Bases: If your substrates are sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures or longer reaction times.[5] The physical properties of these bases matter; grinding them to a fine powder before use can improve consistency.[5]
-
-
Solvent Choice: The solvent must dissolve the substrates and base adequately and be stable at the reaction temperature.
-
Common Solvents: Toluene, dioxane, and THF are the most frequently used solvents. Toluene is often a good choice for reactions requiring temperatures around 80-110 °C.[8]
-
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromopyridine | More reactive than 2-chloropyridine in oxidative addition.[5] |
| Amine | Boc-piperazine (1.2 equiv) | A slight excess ensures full consumption of the halide. |
| Pd Source | RuPhos Pd G3 (1-2 mol%) | Efficient precatalyst, forms active LPd(0) readily.[6][7] |
| Ligand | RuPhos (1.5-3 mol%) | Included in the precatalyst. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base promotes amine deprotonation.[5] |
| Solvent | Toluene or Dioxane | Anhydrous, degassed. Good solubility and temperature range. |
| Temperature | 80 - 100 °C | Balances reaction rate with potential for degradation. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add 2-bromopyridine (1.0 mmol), Boc-piperazine (1.2 mmol), NaOtBu (1.4 mmol), and the RuPhos Pd G3 precatalyst (0.02 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Part 3: Purification and Side Product Issues
FAQ 3: My reaction seems to work, but I am struggling with purification. I see a byproduct with double the mass of my starting piperazine.
Root Cause Analysis: This byproduct is likely the di-Boc-piperazine dimer, formed from the reaction of two Boc-piperazine molecules. More commonly in the context of piperazine synthesis itself, a major side product is the 1,4-disubstituted piperazine if unprotected piperazine is used.[9] When using Boc-piperazine, a common issue during the initial synthesis of the starting material is the formation of tert-butyl 1,4-piperazinedicarboxylate.[10] If this impurity is present in your Boc-piperazine starting material, it will remain unreacted.
A more relevant issue for the title synthesis is the potential for N,N'-bis(pyridin-2-yl)piperazine formation if the Boc group is unintentionally cleaved under harsh conditions, followed by a second arylation.
Solutions:
-
Verify Starting Material Purity: Before starting the coupling reaction, confirm the purity of your Boc-piperazine by ¹H NMR or LC-MS. Ensure it is free from significant amounts of the di-Boc protected species.[10]
-
Purification Strategy: The target product, being moderately polar, is well-suited for silica gel chromatography.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. The non-polar starting materials and non-polar byproducts will elute first, followed by your desired product.
-
Acid/Base Wash: During the workup, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) can help remove any unreacted basic starting materials. Be cautious, as the pyridine nitrogen in the product is also basic and may partition into the aqueous layer if the acid is too concentrated. A subsequent wash with a weak base (e.g., sat. NaHCO₃) is then advised.
-
Reaction and Purification Workflow
Caption: General workflow for reaction workup and purification.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
MDPI. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
PubMed Central. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Google Patents. (2019). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
-
ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]
-
Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
ResearchGate. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. [Link]
-
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support guide for tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this key synthetic intermediate. As a molecule featuring both a Boc-protected amine and a basic pyridine ring, its purification can present unique challenges, from product oiling out to difficult chromatographic separations. This guide is designed to provide researchers, scientists, and drug development professionals with the causal logic and field-proven methods necessary to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My crude product is a thick, yellowish oil after the reaction workup. I was expecting a solid. Is this normal?
A: Yes, this is a very common observation. While the highly pure compound is often a white to light yellow solid, it has a relatively low melting point. Crude materials, which may contain residual solvents or minor impurities, often present as oils or waxy solids that are difficult to crystallize directly. The presence of N-Boc-piperazine, a related starting material, is known to result in waxy solids with melting points as low as 43-49 °C.[1]
Expert Advice: Do not be discouraged by the oily nature of the crude product. The primary goal should be to remove bulk impurities first. The recommended path forward is almost always purification by column chromatography, which is effective for both oils and solids. Crystallization can be attempted after the product is substantially purified via chromatography.
Q2: What are the most common impurities I should expect from a typical synthesis?
A: The impurity profile depends heavily on the synthetic route, but for a standard nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling between a 2-halopyridine and 1-Boc-piperazine, you should anticipate the following:
-
Unreacted 1-Boc-piperazine: A common excess reagent that can be tricky to remove due to its similar polarity.
-
Unreacted 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine): Typically less polar than the product and can be removed with chromatography.
-
Disubstituted byproducts: While the Boc group largely prevents reaction at the protected nitrogen, forcing conditions could lead to trace amounts of byproducts. More commonly, if piperazine itself was used instead of its mono-Boc derivative, significant amounts of 1,4-di(pyridin-2-yl)piperazine would be formed.[2]
-
Catalyst Residues: If a palladium-catalyzed coupling was performed, residual palladium can contaminate the product. A preliminary filtration step through Celite® or diatomaceous earth after the reaction can help mitigate this.[3]
-
Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may cause the product to remain an oil.
Q3: I'm seeing significant streaking (tailing) on my silica gel TLC plate. How can I get clean spots and good separation?
A: This is a classic problem when dealing with basic compounds on acidic silica gel. The pyridine nitrogen and the free piperazine nitrogen are basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailed spots.
The Solution: Add a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). This will neutralize the acidic sites on the silica, leading to symmetrical, well-defined spots.
-
Ammonia: Using a mobile phase saturated with ammonia (e.g., 2-10% Methanol in Dichloromethane with 0.2-1% NH₄OH) is also a very effective, albeit more odorous, alternative.
This simple addition is often the single most important factor in achieving a successful chromatographic purification for this class of compounds.
Q4: Should I use column chromatography or recrystallization for purification?
A: The choice depends on the state and purity of your crude material. The following workflow is recommended:
Purification Decision Workflow
Caption: Decision workflow for purification method selection.
Q5: What are the best storage conditions for the purified product?
A: N-Boc piperazine derivatives can be sensitive to air and prolonged storage at ambient temperatures. To ensure long-term stability and prevent degradation, the following conditions are recommended:
-
Temperature: Store in a cool environment, preferably refrigerated (<15°C).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against air sensitivity.
-
Light: Keep in a dark or amber vial to prevent photochemical degradation.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Chromatography | 1. Product is streaking and co-eluting with impurities.2. Product is irreversibly binding to the silica gel.3. Product is partially volatile and lost during solvent removal. | 1. Add 0.5-1% triethylamine to the eluent.2. Consider using neutral or basic alumina as the stationary phase instead of silica.3. Use moderate temperatures (<40°C) on the rotary evaporator. |
| Product Won't Crystallize | 1. The compound has a low melting point.2. Presence of residual solvent acting as a eutectic impurity.3. Product is inherently difficult to crystallize (amorphous). | 1. Attempt crystallization from a non-polar solvent like hexane or petroleum ether at low temperature (-20°C).2. Dry the purified oil under high vacuum for several hours.3. Scratch the inside of the flask with a glass rod to induce nucleation.4. If all else fails, store and use the compound as a purified oil. |
| Multiple Products Detected (TLC/NMR) | 1. Incomplete reaction.2. Boc group deprotection occurred during reaction or workup. | 1. Re-purify the mixture using a shallower solvent gradient in your column chromatography.2. Ensure that no strong acids were used in the workup. The Boc group is labile to acidic conditions.[1] |
| Product is Water Soluble | 1. Formation of a quaternary ammonium salt due to over-alkylation.2. Protonation of the basic nitrogens during an acidic workup. | 1. This is less common with a Boc-protected starting material but possible. Re-evaluate the synthetic strategy.[4]2. Ensure the aqueous layer is neutralized or made basic (pH 8-9) with NaHCO₃ or Na₂CO₃ before extracting with an organic solvent. |
Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to purify the title compound from common non-polar and polar impurities.
1. Preparation:
- Select Eluent System: Start by identifying a suitable solvent system using TLC. A good starting point is a mixture of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.[5][6] For this compound, a gradient of 20% to 50% Ethyl Acetate in Hexane is often effective.
- Add Modifier: Crucially, add 1% triethylamine (Et₃N) to your prepared mobile phase to prevent peak tailing.
- Prepare Slurry: Adsorb your crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product). This is known as "dry loading" and provides superior resolution to loading the oil directly. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained.
2. Column Packing:
- Wet pack a glass column with your chosen stationary phase (silica gel, 230-400 mesh) using your initial, least polar eluent mixture (e.g., 20% EtOAc/Hexane + 1% Et₃N).
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
- Begin elution with the starting solvent mixture, collecting fractions.
- Monitor the elution process by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light if the compound is UV active).
- Gradually increase the polarity of the eluent (e.g., from 20% to 30%, then 40% EtOAc) to elute your product.
- Combine the pure fractions as identified by TLC.
4. Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C.
- Place the resulting oil or solid under high vacuum for at least 1-2 hours to remove residual solvent and triethylamine.
Protocol 2: Recrystallization
This protocol is suitable for material that is already >90% pure and solidifies after chromatography.
1. Solvent Selection:
- The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.
- Based on similar structures, a mixed solvent system of Ethyl Acetate/Hexane or Ethyl Acetate/Petroleum Ether is a promising choice.[5][6]
2. Procedure:
- Place the purified solid in an Erlenmeyer flask.
- Add a minimal amount of the more polar solvent (Ethyl Acetate) and heat the mixture gently (e.g., in a warm water bath) until the solid completely dissolves.
- Slowly add the less polar solvent (Hexane or Petroleum Ether) dropwise to the hot solution until you see the first signs of persistent cloudiness (the saturation point).
- Add one or two more drops of the polar solvent to redissolve the precipitate, ensuring a clear, saturated solution.
- Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
- For maximum yield, place the flask in an ice bath or refrigerator (0-4°C) for an hour once it has reached room temperature.
3. Isolation:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals sparingly with a small amount of the cold, non-polar solvent (Hexane).
- Dry the crystals under vacuum to obtain the pure product.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]
-
(PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]
-
(PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Arylation of Piperazine
Welcome to the Technical Support Center for N-arylation of piperazine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial transformation. The N-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, achieving high yields and selectivity can be challenging.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established best practices in palladium-catalyzed cross-coupling chemistry, primarily focusing on the Buchwald-Hartwig amination.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the N-arylation of piperazine.
Problem Area: Low or No Product Conversion
Question 1: My reaction shows little to no conversion of my aryl halide. What are the most likely causes?
Answer: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can typically be traced back to one of four areas: the catalyst system (palladium source and ligand), the base, the solvent, or the reagents' quality and setup.
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient. Furthermore, the active catalyst can decompose, often indicated by the formation of palladium black (finely divided palladium metal), which is catalytically inactive.
-
Inappropriate Ligand: The choice of ligand is critical, especially for less reactive aryl halides like aryl chlorides. Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][3]
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the piperazine, allowing it to coordinate to the palladium center. If the base is not strong enough or has poor solubility in the reaction solvent, the reaction will be sluggish or stall completely.
-
Solvent Issues: The solvent must be able to dissolve all reaction components at the reaction temperature. Poor solubility of the base or the piperazine salt can severely limit the reaction rate. Additionally, some solvents can inhibit the catalyst.
-
Poor Reagent Quality: Water and oxygen can interfere with the reaction. While some Buchwald-Hartwig protocols can tolerate small amounts of water, it is generally best practice to use anhydrous solvents and degassed reaction mixtures.
Question 2: I see a black precipitate (palladium black) forming in my reaction. What does this mean and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active Pd(0) catalyst agglomerates into inactive palladium metal. This is a common cause of failed or low-yielding reactions.
Causality & Prevention:
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center. These "naked" Pd(0) species are unstable and tend to decompose.
-
Solution: Use a ligand that is sterically bulky enough to remain bound to the palladium at the required temperature. For particularly challenging reactions requiring high heat, consider using a higher catalyst or ligand loading.
-
-
Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, the active Pd(II) intermediate has a longer lifetime and is more susceptible to side reactions that can lead to decomposition.
-
Solution: Employing more electron-rich and sterically hindered ligands can accelerate reductive elimination.[2]
-
-
Impure Reagents: Impurities in your starting materials or solvent can poison the catalyst.
-
Solution: Ensure all reagents are of high purity and that the solvent is anhydrous and properly degassed before use.
-
Question 3: My reaction with an aryl chloride is not working, but it works fine with the analogous aryl bromide. What should I change?
Answer: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Buchwald-Hartwig amination. The carbon-chlorine bond is stronger, making the initial oxidative addition step—often the rate-limiting step—more difficult. To successfully couple aryl chlorides, the catalytic system must be highly active.
Key Adjustments for Aryl Chlorides:
-
Ligand Choice is Paramount: Standard ligands like P(t-Bu)₃ may not be sufficient. You must use state-of-the-art, sterically hindered, and electron-rich biaryl phosphine ligands. These ligands create a highly active, monoligated Pd(0) species that is capable of cleaving the strong C-Cl bond.
-
Stronger Base: A stronger base is often required to facilitate the catalytic cycle with less reactive electrophiles. Sodium tert-butoxide (NaOtBu) is the most common and effective base for aryl chloride amination.
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to achieve a reasonable reaction rate.
-
Choice of Palladium Precatalyst: Using a palladium pre-catalyst that readily forms the active Pd(0) species can be beneficial.
| Ligand Generation | Recommended for Aryl Chlorides | Key Features |
| First Generation (e.g., P(t-Bu)₃) | No | Limited activity. |
| Second Generation (e.g., BINAP) | Limited | Better than Gen 1, but often requires high temps/catalyst loading. |
| Third/Fourth Generation (Biaryl Phosphines) | Yes (Highly Recommended) | Sterically hindered and electron-rich; promotes fast oxidative addition and reductive elimination.[2] |
Problem Area: Poor Product Selectivity (Mono- vs. Di-arylation)
Question 4: I am trying to synthesize a mono-N-arylpiperazine, but I am getting a significant amount of the N,N'-diarylpiperazine byproduct. How can I improve the selectivity for the mono-arylated product?
Answer: Controlling selectivity is one of the most significant challenges in the N-arylation of a symmetric diamine like piperazine. The mono-arylated product is often more nucleophilic than the starting piperazine, making the second arylation kinetically favorable. Here are several effective strategies to favor mono-arylation:
-
Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine relative to the aryl halide (e.g., 4-10 equivalents). By Le Châtelier's principle, this statistically favors the reaction of the aryl halide with the more abundant unreacted piperazine over the less concentrated mono-arylated product. The downside is the need to remove a large amount of excess piperazine during workup.
-
Mono-Protection Strategy: A more robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective arylation on the other. The Boc group can then be easily removed under acidic conditions (e.g., with HCl or TFA) to yield the desired mono-arylpiperazine. This is often the most reliable method for achieving high selectivity.
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity. The activation energy for the second arylation may be higher, so reducing the temperature can disproportionately slow the rate of the undesired reaction.
-
Slow Addition: Adding the aryl halide slowly (e.g., via syringe pump) to the mixture of piperazine, catalyst, and base can help maintain a low concentration of the electrophile, further favoring reaction with the excess piperazine.
-
-
Solvent Choice: In some cases, using a solvent in which the mono-arylated product has limited solubility can cause it to precipitate out of the reaction mixture, effectively preventing it from reacting further.
Sources
Technical Support Center: Troubleshooting Low Purity in the Synthesis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering purity challenges in the synthesis of this valuable building block. The N-aryl piperazine motif is a critical pharmacophore in numerous drug candidates, making the efficient and clean synthesis of this compound a priority.[1] This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format, focusing on the most common synthetic route: the Buchwald-Hartwig amination.[2]
Section 1: Understanding the Synthesis: The Buchwald-Hartwig Amination Pathway
The most reliable and versatile method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[3][4] This reaction forms the key C-N bond between 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).
Understanding the role of each component is the first step to effective troubleshooting:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): This is the source of the active Pd(0) catalyst that drives the catalytic cycle. The choice of pre-catalyst can influence the rate of activation.[5]
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP): The ligand is arguably the most critical component. It stabilizes the palladium center, prevents catalyst decomposition (like the formation of palladium black), and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich ligands are often required to promote the reaction, especially with less reactive aryl chlorides.[6][7][8]
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃): The base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. The strength and nature of the base can significantly impact reaction rate and side reactions.[9]
-
Solvent (e.g., Toluene, Dioxane, THF): A dry, aprotic solvent is necessary to ensure the stability of the catalyst and the base.[9]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction is incomplete. TLC/LC-MS analysis shows significant unreacted 2-halopyridine and Boc-piperazine, resulting in low yield. What are the likely causes?
A: An incomplete reaction is often traced back to an inactive or deactivated catalytic system or suboptimal reaction conditions.
-
Cause 1: Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Insufficient degassing of the reaction mixture allows oxygen to oxidize Pd(0) to inactive Pd(II), or cause aggregation into palladium black.[10] Phosphine ligands can also be oxidized.[8]
-
Solution: Ensure all reagents and the solvent are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes before adding the catalyst.[9] Always run the reaction under a positive pressure of an inert atmosphere.
-
-
Cause 2: Inappropriate Ligand/Catalyst Choice: Less reactive aryl chlorides (like 2-chloropyridine) require more electron-rich and bulky ligands (e.g., biarylphosphines like XPhos or t-BuXPhos) to promote the difficult oxidative addition step.[11] Using a less effective ligand like PPh₃ will often result in a stalled reaction.
-
Solution: For 2-chloropyridine, switch to a state-of-the-art biarylphosphine ligand. If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to Pd(0) in situ. Using a pre-formed Pd(0) source or a G3/G4 precatalyst can sometimes improve reliability.[5]
-
-
Cause 3: Insufficient Temperature or Time: C-N coupling reactions are often kinetically slow, especially with challenging substrates.
-
Solution: Increase the reaction temperature to the boiling point of the solvent (e.g., toluene at ~110 °C). Extend the reaction time and monitor progress carefully by LC-MS until the starting materials are consumed.
-
-
Cause 4: Impure Reagents: The purity of starting materials is critical. Boc-piperazine can degrade over time, and the 2-halopyridine may contain inhibitors. The base, particularly NaOt-Bu, is hygroscopic and its quality can affect the reaction.
-
Solution: Use freshly purchased or purified starting materials. Ensure the base is handled in a glovebox or quickly in a dry environment.[5]
-
Q2: My product is contaminated with a significant amount of a diarylated byproduct, 1,4-di(pyridin-2-yl)piperazine. How can I prevent this?
A: This is a classic selectivity problem in reactions with piperazine. It occurs when the desired mono-arylated product undergoes a second N-arylation.
-
Cause: In-situ Deprotection and Second Coupling: The Boc (tert-butyloxycarbonyl) group is designed to be labile. Under the basic and often hot conditions of the Buchwald-Hartwig reaction, the Boc group can be partially cleaved. This generates the unprotected 1-(pyridin-2-yl)piperazine, which has a free secondary amine. This intermediate can then react with another molecule of 2-halopyridine in the same pot, leading to the undesired diarylated product.
-
Solution 1: Use a Milder Base: Strong bases like NaOt-Bu can promote Boc-deprotection. Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can often suppress this side reaction, although it may require longer reaction times or a more active catalyst system.[12]
-
Solution 2: Control Stoichiometry: Use a slight excess of the Boc-piperazine (e.g., 1.1 to 1.2 equivalents) relative to the 2-halopyridine. This ensures the halide is consumed before significant deprotection and double arylation can occur.
-
Solution 3: Lower Reaction Temperature: If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 80-90 °C) can reduce the rate of Boc-deprotection while still allowing the desired coupling to proceed.
-
Q3: My final product has a dark color, and I suspect it is contaminated with residual palladium. How do I detect and remove it?
A: Residual palladium is a common issue in cross-coupling chemistry and is a critical impurity to remove, especially for pharmaceutical applications.[13]
-
Detection: The most accurate method for quantifying residual palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A dark color in the final product is a strong qualitative indicator of palladium contamination.
-
Removal Solutions:
-
Filtration through Celite®: After the reaction is complete, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of Celite® can remove precipitated palladium black. This is a good first step but may not remove soluble palladium species.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon for several hours can effectively adsorb residual palladium. The carbon is then removed by filtration.
-
Metal Scavengers: The most effective method is to use silica-based or polymer-based metal scavengers. These are functionalized materials with groups (e.g., thiols, amines) that chelate palladium. The crude product solution is stirred or passed through a cartridge containing the scavenger.[13] Common scavengers include SiliaMetS® Thiol or QuadraSil® MP.
-
Q4: The Boc protecting group was completely removed during the reaction or workup. How do I prevent this?
A: Unintentional deprotection of the Boc group is usually caused by exposure to acidic conditions.
-
Cause: Acidic Workup: Washing the reaction mixture with a strong aqueous acid (e.g., 1M HCl) during the workup will rapidly cleave the acid-labile Boc group.
-
Solution: The workup should be performed under neutral or mildly basic conditions. Wash the organic layer with water and then with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Avoid any acidic washes if the Boc group needs to be retained for a subsequent step.
-
Section 3: Essential Protocols for Purity Analysis and Purification
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for accurately determining the purity of your product and identifying impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds like pyridines and piperazines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 95% B over 15 minutes | A gradient is necessary to elute unreacted starting materials, the product, and more nonpolar impurities like the diarylated byproduct. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. |
| Expected Elution | 1. Boc-piperazine (early) 2. 2-Halopyridine (intermediate) 3. Product (intermediate) 4. 1,4-di(pyridin-2-yl)piperazine (late) | Elution order is based on polarity; the diarylated product is the least polar and will have the longest retention time. |
Protocol 2: Purification by Flash Column Chromatography
This is the standard method for purifying the crude product.
-
Prepare the Column: Pack a silica gel column appropriate for the scale of your reaction.
-
Load the Sample: Adsorb the crude oil or solid onto a small amount of silica gel. Ensure the solvent is fully evaporated to create a dry powder. Place this "dry load" on top of the packed column. This technique generally yields better separation than loading the sample dissolved in liquid.
-
Choose the Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM). Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) to elute nonpolar impurities.
-
Run the Gradient: Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes). The desired product, being moderately polar, should elute.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Section 4: Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently solving purity issues. The following diagram outlines a decision-making process for troubleshooting.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Duncton, M. A. J., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Organic & Biomolecular Chemistry, 4(18), 3463-3473. (Note: Specific link unavailable, referencing general availability through academic search engines).
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
-
Popovici-Muller, J., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 18715-18733. [Link]
-
Guram, A. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(6), 1537-1549. [Link]
-
Firth, J. D., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731-1735. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. (Note: Specific link unavailable, referencing general availability through academic search engines).
- Wolfe, J. P., et al. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. (Note: Specific link unavailable, referencing general availability through academic search engines).
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 22, 2026, from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved January 22, 2026, from [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Manufacturing and Computer Technology (ICMMCT 2016). [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 24(31), 5784–5788. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
Technical Support Center: Synthesis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Document ID: TSS-C458-01B
Introduction
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a critical building block in contemporary drug discovery, serving as a key intermediate in the synthesis of numerous biologically active molecules and approved pharmaceuticals. Its preparation, typically achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination, is well-established. However, researchers frequently encounter challenges related to side reactions that can complicate purification, reduce yields, and impact the overall efficiency of their synthetic campaigns.
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and in-house expertise. Our goal is to empower researchers to anticipate, identify, and mitigate common side reactions, ensuring a robust and reproducible synthesis of this valuable intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction has a low yield and the crude NMR/LCMS shows a significant impurity with a mass of [M+78] Da. What is this byproduct and how can I prevent it?
Answer:
This is the most frequently encountered issue and the [M+78] peak almost certainly corresponds to the 1,4-bis(pyridin-2-yl)piperazine byproduct, formed via a secondary N-arylation event. This occurs when the desired product, this compound, reacts with another molecule of the 2-halopyridine starting material.
Causality & Mechanism:
While the Boc-protected nitrogen is significantly less nucleophilic than the free secondary amine of the N-Boc-piperazine starting material, under the forcing conditions often required for N-arylation (high temperature, strong base), this secondary coupling can still occur. This is particularly prevalent in Buchwald-Hartwig couplings where the palladium catalyst can activate the N-H bond of the product, albeit less efficiently.
To mitigate this, precise control over stoichiometry is paramount. The formation of the bis-arylated byproduct is a second-order reaction with respect to the aryl halide. By using the N-Boc-piperazine as the limiting reagent, you create a statistical disadvantage for the secondary reaction. However, a more effective and common strategy is to use a slight excess of the N-Boc-piperazine (1.1 to 1.5 equivalents).[1] This ensures the rapid consumption of the more reactive 2-halopyridine, leaving little opportunity for it to react with the less nucleophilic product.
Recommended Actions:
-
Adjust Stoichiometry: Use a 1.1–1.5 molar excess of tert-butyl piperazine-1-carboxylate relative to the 2-halopyridine.
-
Slow Addition: If feasible for your setup, add the 2-halopyridine solution slowly to the reaction mixture containing the piperazine, base, and catalyst. This maintains a low instantaneous concentration of the electrophile.
-
Monitor Reaction Progress: Use TLC or LCMS to monitor the disappearance of the 2-halopyridine. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating, which can favor the side reaction.
Caption: Desired vs. Undesired N-Arylation Pathways.
Question 2: I am observing premature cleavage of the tert-butoxycarbonyl (Boc) protecting group. How can I maintain its integrity?
Answer:
The Boc group is notoriously labile under acidic conditions but can also be cleaved under certain thermal and strongly basic conditions, especially in the presence of nucleophilic species.
Causality & Prevention:
-
Thermal Instability: Prolonged heating at temperatures exceeding 100-110 °C can induce thermolytic cleavage of the Boc group. This is particularly relevant for SNAr reactions in high-boiling solvents like DMSO or NMP.
-
Solution: If using SNAr, opt for a more reactive halide on the pyridine ring (2-fluoropyridine > 2-chloropyridine) to enable lower reaction temperatures.[2] Microwave-assisted synthesis can also be beneficial by reducing overall reaction times.
-
-
Strongly Basic Conditions: While bases like sodium tert-butoxide (NaOtBu) are highly effective for Buchwald-Hartwig aminations, they can contribute to Boc-group degradation over long reaction times at elevated temperatures.[3]
-
Solution: Use the mildest base that affords a reasonable reaction rate. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often sufficient and are much less likely to affect the Boc group.[3] Always ensure your reagents are anhydrous, as water can facilitate base-mediated hydrolysis.
-
-
Acidic Work-up: Accidental exposure to strong acids during aqueous work-up will rapidly cleave the Boc group.
-
Solution: Ensure the aqueous work-up is performed under neutral or mildly basic conditions. Use saturated sodium bicarbonate (NaHCO₃) or a dilute phosphate buffer solution for washes.
-
Question 3: My Buchwald-Hartwig reaction is sluggish or stalls completely, with significant starting material remaining.
Answer:
This issue points to problems with the catalytic cycle. The palladium catalyst, ligand, and base form a sensitive system that can be easily inhibited or deactivated.
Causality & Troubleshooting:
-
Catalyst/Ligand Choice: Not all palladium sources and ligands are created equal. The choice depends on the specific halide used. For aryl chlorides, which are often less reactive, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos) are generally required to promote the difficult oxidative addition and reductive elimination steps.[1][4]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive Pd(II) state.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
-
Base Quality: The base is not just a proton scavenger; it is actively involved in the catalytic cycle. The quality and choice of base are critical.
-
Solution: Use a high-purity, anhydrous base. Sodium tert-butoxide is often preferred for its high basicity and efficacy, but as noted above, can have side effects.[5] Ensure it is fresh and has been stored under inert gas.
-
-
Inhibiting Impurities: Certain functional groups or impurities on the starting materials can act as catalyst poisons.
-
Solution: Purify starting materials if their quality is suspect. For example, trace amounts of sulfur-containing compounds can irreversibly bind to and deactivate the palladium catalyst.
-
Caption: Troubleshooting Logic for a Stalled Reaction.
Frequently Asked Questions (FAQs)
Q: Which is the better synthetic method: SNAr or Buchwald-Hartwig amination?
A: The "better" method depends on your specific needs, scale, and available reagents.
| Feature | SNAr (Nucleophilic Aromatic Substitution) | Buchwald-Hartwig Amination |
| Cost | Generally lower cost (no metal catalyst or complex ligand). | Higher cost due to palladium catalyst and phosphine ligand. |
| Setup | Simpler experimental setup. | Requires strict inert atmosphere techniques. |
| Scope | Works best with electron-deficient pyridines and highly activating leaving groups (F >> Cl). | Extremely broad scope; works well with Ar-Cl, Ar-Br, Ar-I, and Ar-OTf.[4] |
| Conditions | Often requires higher temperatures (80-150 °C). | Can often be run at lower temperatures (RT-100 °C). |
| Purity | Less risk of trace metal contamination in the final product. | Requires careful purification to remove residual palladium. |
Recommendation: For large-scale synthesis where cost is a major factor and if you are starting from 2-fluoropyridine, SNAr is an excellent choice. For medicinal chemistry applications where substrate scope, versatility, and milder conditions are prioritized, the Buchwald-Hartwig amination is often the preferred method.
Q: What is the best way to purify the final product?
A: Flash column chromatography on silica gel is the most common and effective method.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is typically effective at separating the non-polar bis-arylated byproduct and unreacted 2-halopyridine from the more polar product. If the product has low Rf in this system, a dichloromethane/methanol system (e.g., 1-5% MeOH in DCM) can be used.
-
TLC Staining: The product is UV active. A potassium permanganate (KMnO₄) stain can also be used, which will readily visualize the piperazine nitrogen atoms.
-
Crystallization: If a very high purity is required, the product can often be crystallized from a solvent system like ethyl acetate/hexanes or isopropanol.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Recommended for General Applicability)
This protocol is optimized to minimize bis-arylation and ensure catalytic efficiency.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add RuPhos Pd G3 catalyst (0.02 equiv), sodium tert-butoxide (1.5 equiv), and tert-butyl piperazine-1-carboxylate (1.2 equiv).[6]
-
Seal the flask, and evacuate and backfill with argon three times.
-
-
Reaction Assembly:
-
Add anhydrous, degassed toluene via syringe.
-
Add 2-chloropyridine (1.0 equiv) via syringe.
-
The mixture will typically turn from a light suspension to a dark brown/black color.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LCMS every 1-2 hours for the consumption of 2-chloropyridine. A typical reaction time is 4-12 hours.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel as described in the FAQ section.
-
References
-
Barluenga, J., et al. (2011). Synthetic Approaches to Piperazine-Containing Drugs. Chemical Reviews, 111(7), 4607-4643. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. Available at: [Link]
-
Fors, B. P., et al. (2009). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki–Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 48(4), 688-691. Available at: [Link]
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. Available at: [Link]
-
ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Available at: [Link]
-
National Institutes of Health. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. We understand that achieving high purity is critical for the success of subsequent synthetic steps and biological assays. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you identify and remove common impurities from your product.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
This section addresses the foundational questions regarding the nature and identification of impurities commonly encountered during the synthesis of this compound.
Q1: What are the most common impurities I am likely to encounter in my crude product?
A1: Based on common synthetic routes, such as the coupling of 1-Boc-piperazine with a pyridine derivative, your impurity profile will typically consist of unreacted starting materials, reaction byproducts, and partially deprotected species.
-
Unreacted Starting Materials: The most prevalent impurities are often the materials you started with. This includes 1-Boc-piperazine and the pyridine coupling partner (e.g., 2-chloropyridine, 2-bromopyridine, or a nitro-pyridine precursor if a reduction step was involved).[1]
-
Reaction Byproducts:
-
Salts: If a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) was used, hydrochloride or hydrobromide salts are common and must be removed during aqueous work-up.[2]
-
Over-alkylation/Di-substitution Products: Depending on the reactivity of the pyridine starting material, there is a possibility of forming di-substituted piperazine species, although this is less common.
-
-
Side-Reaction Products:
-
Deprotected Impurity (1-(pyridin-2-yl)piperazine): The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[3][4] Accidental exposure to strong acids during work-up or chromatography can lead to the formation of the deprotected piperazine analog. The Boc group is generally stable under basic conditions.[5]
-
Precursor Impurities: If your synthesis involves the reduction of a nitro group, such as from tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, incomplete reduction can leave this starting material as a significant impurity.[1][6]
-
Q2: How can I effectively identify the specific impurities present in my crude sample?
A2: A multi-pronged analytical approach is the most robust strategy for impurity identification. No single technique tells the whole story.
-
Thin-Layer Chromatography (TLC): This is your first and fastest check. Use a solvent system similar to what you plan for column chromatography (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). It will give you a qualitative idea of the number of components in your mixture. Co-spotting your crude material with authentic samples of your starting materials is a powerful way to identify them.
-
¹H NMR Spectroscopy: This is arguably the most powerful tool. The proton NMR provides a wealth of structural information. Compare the spectrum of your crude product to a reference spectrum of the pure compound. Look for unexpected peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for purity assessment. It separates the components of your mixture and provides the mass-to-charge ratio (m/z) for each, allowing for the confident identification of expected impurities by their molecular weight.
Q3: My ¹H NMR spectrum looks messy. What are the key signals I should focus on to identify my product and its main impurities?
A3: Navigating a complex NMR can be daunting. Focus on these diagnostic regions:
| Signal Type | Approximate Chemical Shift (δ, ppm) | What it Tells You |
| Boc Protons | ~1.4 - 1.5 (singlet, 9H) | The presence of this large singlet is the hallmark of your Boc-protected product. Its integration relative to other peaks is a good first pass at purity. A diminished integration suggests partial deprotection. |
| Pyridine Protons | ~6.5 - 8.5 (multiplets) | These signals correspond to the aromatic pyridine ring. Their splitting pattern and integration confirm the correct substitution pattern. Impurities with different pyridine substitution will show different patterns. |
| Piperazine Protons | ~3.4 - 3.8 and ~2.8 - 3.2 (multiplets) | These two sets of signals typically correspond to the piperazine ring protons. The protons adjacent to the Boc-carbonyl (-N(Boc)-CH₂-) are usually further downfield than those adjacent to the pyridine ring (-N(Py)-CH₂-). |
| Deprotected Amine | Variable (broad singlet, 1H) | The N-H proton of the deprotected 1-(pyridin-2-yl)piperazine can appear as a broad signal that may exchange with D₂O. Its presence is a clear sign of Boc group cleavage. |
A visual guide to impurity identification is provided in the workflow diagram below.
Caption: Workflow for characterizing impurities in crude product.
Part 2: Troubleshooting Guide & Purification Protocols
This section provides solutions to common problems and detailed, step-by-step protocols for the primary purification methods.
Scenario: My product purity is low after the initial aqueous work-up. What is the best purification strategy?
The choice of purification method depends on the nature of the impurities identified in Part 1. The flowchart below provides a decision-making framework.
Caption: Decision tree for selecting the appropriate purification method.
Method A: Flash Column Chromatography
This is the most versatile and commonly successful method for purifying this compound, as it separates compounds based on their polarity.[2][7]
Q: When is column chromatography the best choice? A: Choose this method when you have a complex mixture of impurities, or when the impurities have polarities that are distinct from your product. It is excellent for removing both more-polar and less-polar contaminants.
Experimental Protocol: Flash Column Chromatography
| Step | Action | Expert Causality & Rationale |
| 1. Adsorbent Prep | Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Hexanes or Ethyl Acetate/Hexanes 1:9). | A well-made slurry prevents air bubbles and cracks in the column bed, which are critical for achieving good separation. |
| 2. Column Packing | Pour the slurry into your column and use pressure or gravity to pack it into a stable, uniform bed. Equilibrate the column by running 2-3 column volumes of the starting mobile phase through it. | Equilibration ensures that the entire silica bed is wetted and at a consistent polarity before you load your sample, leading to sharper bands and better resolution. |
| 3. Sample Loading | Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, "dry load" by adsorbing the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. | Dry loading is highly recommended. It results in a very narrow starting band, which significantly improves separation compared to liquid loading, especially if the product has limited solubility in the mobile phase. |
| 4. Elution | Start with a low-polarity mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC. | A gradient elution is efficient. Non-polar impurities will elute first. Your product will follow as the polarity increases. Highly polar impurities (like the deprotected amine) will remain on the column until a much higher polarity is reached (e.g., adding Methanol to the mobile phase). |
| 5. Isolation | Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation). | Always confirm the purity of the combined fractions with a final analytical check (NMR or LC-MS) before proceeding. |
Recommended Solvent Systems (TLC & Column):
-
Ethyl Acetate / Hexanes (Gradient from 10% to 60% Ethyl Acetate is a good starting point)
-
Dichloromethane / Methanol (Gradient from 1% to 10% Methanol for more polar compounds)
Method B: Recrystallization
If your product is already relatively pure (>90%) and is a solid, recrystallization is an excellent and scalable method for removing small amounts of impurities.[2]
Q: How do I find a suitable solvent system for recrystallization? A: The ideal solvent (or solvent pair) is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or completely insoluble at all temperatures. Test small amounts in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, Toluene, or mixtures like Ethyl Acetate/Heptane).
Experimental Protocol: Recrystallization
| Step | Action | Expert Causality & Rationale |
| 1. Dissolution | In a flask, add a minimal amount of the hot recrystallization solvent to your crude solid until it just dissolves completely. | Using the absolute minimum amount of solvent is key to maximizing your recovery. Excess solvent will keep more of your product dissolved even after cooling. |
| 2. Hot Filtration | (Optional) If there are insoluble impurities (e.g., dust, inorganic salts), perform a quick filtration of the hot solution through a pre-warmed funnel with fluted filter paper. | This step removes particulate matter that would otherwise be trapped in your crystals, reducing purity. Pre-warming the funnel prevents premature crystallization of your product. |
| 3. Crystallization | Allow the clear solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. | Slow cooling promotes the formation of larger, more perfect crystals, which are typically higher in purity as they exclude impurities from their crystal lattice more effectively. Rapid crashing can trap impurities. |
| 4. Collection | Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). | Ensure the vacuum is strong enough to pull the mother liquor away from the crystals efficiently. |
| 5. Washing & Drying | Wash the collected crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum. | Washing with cold solvent removes any residual mother liquor (which contains the impurities) from the surface of your crystals without re-dissolving a significant amount of your product. |
Method C: Mild Acid-Base Extraction
This method can be used to remove highly basic impurities but must be approached with extreme caution due to the acid-lability of the Boc group.[3]
Q: Is it safe to use an acid wash? What are the risks? A: It is risky. Strong acids like 1M HCl will rapidly cleave the Boc group. However, a carefully controlled wash with a very dilute, weak acid can protonate and remove more basic impurities (like unreacted 1-Boc-piperazine or deprotected amine) while leaving your less basic product in the organic layer. Always test this on a small scale first.
Experimental Protocol: Mild Acidic Wash
| Step | Action | Expert Causality & Rationale |
| 1. Dissolution | Dissolve the crude product in an immiscible organic solvent like Ethyl Acetate or Dichloromethane. | The solvent must not be miscible with water for the extraction to work. |
| 2. Extraction | Transfer the solution to a separatory funnel and wash with a cold, dilute solution of a weak acid (e.g., 5% citric acid solution or 1% aqueous HCl). Do not allow prolonged contact time. | Citric acid is a good choice as it is a weaker acid and less likely to cause deprotection. The goal is to create a pH environment that is just acidic enough to protonate the more basic impurities, making them water-soluble, without being acidic enough to attack the Boc group. |
| 3. Neutralization | Immediately wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. | The bicarbonate wash is critical to neutralize any residual acid, preventing deprotection of your product during storage or concentration. |
| 4. Isolation | Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. | This removes residual water from the organic phase before concentration. |
Part 3: Final Purity Verification
After purification, you must confirm the purity and identity of your final product.
-
TLC: Run a final TLC. A pure product should show a single spot.
-
¹H NMR & ¹³C NMR: Acquire final NMR spectra. The absence of impurity peaks and correct integration ratios are required.
-
LC-MS: Obtain a final chromatogram and mass spectrum. A pure product should show a single major peak with the correct m/z.
-
Melting Point: Measure the melting point. A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.[1]
By following this structured approach of identification, strategic selection, and careful execution of purification protocols, you can consistently obtain high-purity this compound for your research and development needs.
References
-
Koeckerling, M., & Mamat, C. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
-
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. BU CyberSec Lab. [Link]
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
Sources
- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 571189-16-7|tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Stability and Troubleshooting for Boc-Protected Piperazine Derivatives
Welcome to the Technical Support Center for Boc-protected piperazine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical class of building blocks. Here, we address common and uncommon stability challenges you may encounter during storage, reaction setup, and workup. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to anticipate and overcome these hurdles.
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted to address specific problems you might be observing in your experiments. We diagnose the likely causes and provide actionable solutions based on mechanistic principles and established literature.
Issue 1: My Boc-protected piperazine is showing signs of deprotection during a reaction that is not intended to cleave the Boc group.
Question: I'm seeing the formation of the free piperazine by LC-MS during my amide coupling (EDC/DMAP) / Suzuki coupling / other non-acidic reaction. What's causing this premature deprotection?
Answer:
This is a common and often perplexing issue. While the Boc group is generally stable to basic and nucleophilic conditions, its lability can be significantly influenced by subtle factors in your reaction environment.[1] Let's break down the potential culprits:
-
"Hidden" Acidity: This is the most frequent cause.
-
Amine Salts: If your starting amine or another component is an ammonium salt (e.g., a hydrochloride or trifluoroacetate salt), it can create a sufficiently acidic microenvironment to catalyze Boc cleavage, especially with gentle heating.
-
Lewis Acids: Many reagents have intrinsic Lewis acidity that can be overlooked. For example, certain coupling reagents or metal catalysts (e.g., ZnCl₂, AlCl₃) can coordinate to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage.[2]
-
Silica Gel: Using silica gel for purification of sensitive Boc-protected compounds can be problematic. The acidic nature of standard silica gel can cause partial or complete deprotection on the column.
-
-
Thermal Stress: The Boc group, while more robust than commonly thought, is susceptible to thermolytic cleavage, especially at temperatures above 100-120 °C.[3] Reactions run at elevated temperatures for extended periods can lead to slow but significant deprotection, liberating isobutylene and CO₂. In one study, significant impurity formation was observed when heating bis-Boc derivatives at 230 °C, suggesting thermal degradation.[4]
-
Influence of the N4-Substituent: The nature of the other nitrogen substituent on the piperazine ring can modulate the stability of the Boc group. Electron-withdrawing groups on N4 can sometimes increase the lability of the Boc group at N1 under certain conditions. Conversely, bulky N4-substituents may sterically hinder access to the Boc group, potentially increasing its stability.
Causality and Experimental Solutions:
The Boc deprotection mechanism is initiated by protonation or Lewis acid coordination at the carbonyl oxygen, which leads to the formation of a stable tert-butyl cation.[5] Anything that facilitates this initial step can trigger unwanted cleavage.
| Potential Cause | Troubleshooting & Validation Steps |
| Acidic Contaminants | Neutralize Inputs: Ensure all amine components are free-based before use. A simple liquid-liquid extraction with a mild base (e.g., NaHCO₃ solution) can remove residual HCl or TFA. |
| Use Non-Acidic Reagents: Opt for coupling reagents less prone to acidic side reactions. Consider HATU or HBTU with a non-nucleophilic base like DIPEA. | |
| Lewis Acidity | Screen Catalysts/Additives: If a Lewis acidic reagent is necessary, screen alternatives. For example, some palladium catalysts for cross-coupling are less Lewis acidic than others. |
| Thermal Instability | Lower Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time. Monitor by LC-MS to find the optimal balance. |
| Solvent Choice: Solvents like methanol or trifluoroethanol have been shown to facilitate thermal deprotection even in the absence of acid catalysts.[3] Consider switching to a more inert solvent like toluene or THF if high temperatures are required. | |
| Purification Issues | Use Neutralized Silica: If chromatography is necessary, use silica gel that has been pre-treated with a base (e.g., slurry with 1% triethylamine in the eluent). |
| Alternative Purification: Consider other purification methods like crystallization or reverse-phase chromatography. |
Issue 2: My reaction is sluggish, and upon forcing conditions, I'm isolating a complex mixture of byproducts, not just the deprotected piperazine.
Question: I'm attempting a C-H functionalization via lithiation of my N-Boc-N'-alkylpiperazine. The yield is low, and I'm seeing multiple unidentified peaks in my mass spectrum. What is happening?
Answer:
This scenario points towards a known and significant instability of the piperazine ring itself under strongly basic conditions, specifically ring fragmentation.
-
Mechanism of Ring Fragmentation: When N-Boc piperazines are treated with strong bases like s-BuLi for C-H lithiation alpha to the nitrogen, a competing side reaction can occur. This involves the elimination of the lithiated species, leading to the fragmentation of the piperazine ring. This side reaction is highly dependent on the nature of the N-substituent on the other nitrogen (the "distal N-substituent") and the electrophile used to trap the lithiated intermediate.[6]
-
Influence of the Distal N-Substituent: Studies have shown that sterically hindered N-alkyl groups (e.g., a bulky tertiary alkyl group) on the non-Boc nitrogen can minimize this ring-fragmentation pathway.[6] This is a critical consideration in substrate design if you plan to use this type of chemistry.
Visualizing the Problem: Lithiation vs. Fragmentation
Caption: Competing pathways during lithiation of N-Boc piperazines.
Experimental Solutions:
-
Substrate Modification: If possible, utilize a Boc-piperazine with a sterically bulky N'-substituent to disfavor the fragmentation pathway.
-
Optimize Lithiation Conditions: Carefully control the temperature (typically -78 °C) and the lithiation time. In situ monitoring techniques like IR spectroscopy can be invaluable for determining the optimal point to add the electrophile before significant fragmentation occurs.[7]
-
Diamine Ligand Choice: The choice of a chiral ligand (like (-)-sparteine or its surrogate) can also influence the stability of the lithiated intermediate and the prevalence of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Boc-piperazine and its derivatives?
A: N-Boc-piperazine is generally a stable crystalline solid.[8] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is particularly important to protect it from:
-
Acids: Store away from any acidic compounds or vapors.
-
Oxidizing Agents: Avoid storage near strong oxidizing agents.[9] While a specific shelf life is often not provided without re-testing, proper storage will ensure its integrity for an extended period. For derivatives that are oils or less crystalline, storage at colder temperatures (e.g., 4 °C) under an inert atmosphere (like argon or nitrogen) is advisable.
Q2: How stable is the Boc group on a piperazine to common reagents?
A: The stability of the Boc group is well-documented and is one of its key advantages. The table below summarizes its general stability profile, which is applicable to Boc-piperazine derivatives.
| Reagent Class | Stability | Comments |
| Strong Acids | Labile | Cleaved by TFA, HCl, H₂SO₄. |
| Lewis Acids | Varies | Labile to strong Lewis acids (AlCl₃, ZnBr₂). May be stable to weaker ones. |
| Bases | Stable | Stable to common organic (Et₃N, DIPEA) and inorganic (K₂CO₃, NaOH) bases. |
| Nucleophiles | Stable | Stable to amines, Grignards, organolithiums, and hydrides (LiAlH₄, NaBH₄).[1] |
| Oxidizing Agents | Stable | Generally stable to common oxidants like KMnO₄, CrO₃, and m-CPBA. |
| Reducing Agents | Stable | Stable to catalytic hydrogenation (e.g., H₂/Pd-C). |
This data is based on the general behavior of the Boc protecting group as detailed in authoritative sources like the Organic Chemistry Portal.[1]
Q3: Can I perform a reaction on the N'-substituent without affecting the Boc group?
A: Yes, this is the primary synthetic strategy for using mono-Boc-piperazine. The Boc group's stability to a wide range of conditions (as tabled above) allows for extensive chemistry on the other nitrogen. For example, you can reliably perform:
-
N-Alkylation: Using alkyl halides with a mild base like K₂CO₃.
-
N-Arylation: Under Buchwald-Hartwig or similar cross-coupling conditions.
-
Reductive Amination: With aldehydes/ketones and a reducing agent like NaBH(OAc)₃.
-
Amide Bond Formation: Coupling with carboxylic acids using standard coupling agents.
The key is to ensure the reaction conditions do not involve strong acids or high temperatures for prolonged periods.
Experimental Protocols
Protocol 1: Stability Test for a Boc-Protected Piperazine Derivative
This protocol allows you to validate the stability of your specific Boc-piperazine derivative to your planned reaction conditions before committing a large amount of material.
Workflow Diagram:
Caption: Workflow for assessing the stability of a Boc-piperazine derivative.
Methodology:
-
Setup: In separate vials, set up small-scale (~10-20 mg) reactions as described in the workflow diagram.
-
Execution: Stir the reactions under an inert atmosphere at your intended reaction temperature.
-
Sampling: At each time point, withdraw a small aliquot (~50 µL), quench appropriately (e.g., with water or a buffer), and dilute with a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.
-
Analysis: Use a standard C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% formic acid or another modifier). Monitor the UV trace and the mass spectrometer for the masses corresponding to your starting material, expected product, and the deprotected piperazine.
-
Interpretation: Quantify the peak areas to determine the percentage of each component at every time point. If the deprotected species exceeds 5-10% in the full reaction vial (and is absent or minimal in the controls), your conditions are likely too harsh.
Protocol 2: Mild Deprotection of a Sensitive Piperazine Derivative
This protocol is for the intentional removal of the Boc group under conditions designed to minimize damage to other sensitive functional groups on your molecule.
-
Dissolution: Dissolve the Boc-protected piperazine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask at room temperature.
-
Reagent Addition: Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution. The addition should be done dropwise if the reaction is exothermic.
-
Monitoring: Stir the reaction for 1-3 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed. Often, the hydrochloride salt of the deprotected piperazine will precipitate from the solution.
-
Workup (Salt Isolation): Upon completion, the product can be isolated by filtration if it has precipitated. Adding diethyl ether can often promote further precipitation. The resulting solid is the hydrochloride salt, which is often sufficiently pure for the next step.
-
Workup (Free Base Isolation): To obtain the free amine, concentrate the reaction mixture under reduced pressure. Suspend the residue in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a saturated aqueous solution of NaHCO₃ or another mild base until the aqueous layer is basic (pH > 8). Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine free base.
References
- Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826.
- Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031.
- G, P., N, S., & K, M. M. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 22, 2026, from [Link]
- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine Safety Data Sheet.
- St-Amant, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- BenchChem. (2025). Troubleshooting Guide for Boc Deprotection: A Technical Support Center.
- Santos, J. I., et al. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
- Tilstam, U., et al. (2024). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 22, 2026, from [Link]
- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine Product Information.
- SHANDONG BOYUAN PHARMACEUTICAL CO Ltd. (2020). Synthesis method of N-Boc piperazine.
- Connon, S. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Vask, A., & Kananovich, D. (2021).
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 22, 2026, from [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 22, 2026, from [Link]
- Fisher Scientific. (n.d.). Amine Protection/Deprotection.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Resolving solubility problems of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This document aims to address common solubility challenges and provide practical guidance for the effective use of this compound in a laboratory setting.
Introduction to this compound
This compound is a bifunctional molecule featuring a piperazine ring, a pyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents targeting a range of biological targets. The Boc group provides a strategic handle for selective deprotection and further functionalization of the piperazine nitrogen, while the pyridinyl and piperazine nitrogens offer sites for molecular interactions or further chemical modifications.
The physicochemical properties of this compound, particularly its solubility, are critical for its successful application in both synthetic organic chemistry and biological assays. This guide will provide insights into overcoming common solubility issues to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes both polar (pyridine and piperazine nitrogens) and non-polar (tert-butyl group) moieties, this compound is a crystalline solid with moderate solubility in many common organic solvents. Its solubility in aqueous solutions is expected to be highly dependent on the pH.
Q2: In which organic solvents is this compound typically soluble?
While specific quantitative solubility data is not extensively published, based on the behavior of analogous Boc-protected piperazine derivatives, it is anticipated to be soluble in a range of common organic solvents. For practical laboratory use, the following solvents are recommended starting points:
| Solvent | General Observation | Suitability for |
| Dichloromethane (DCM) | Good solubility | Organic synthesis, purification |
| Chloroform | Good solubility | Organic synthesis, NMR |
| Tetrahydrofuran (THF) | Good solubility | Organic synthesis |
| Methanol (MeOH) | Moderate to good solubility | Stock solutions, chromatography |
| Ethanol (EtOH) | Moderate solubility | Stock solutions for some biological assays |
| Dimethyl Sulfoxide (DMSO) | High solubility | Stock solutions for biological assays |
| Dimethylformamide (DMF) | High solubility | Organic synthesis at elevated temperatures |
Q3: Is this compound soluble in water?
The neutral form of the compound is expected to have very low solubility in water due to the presence of the hydrophobic Boc group and the overall non-polar character of the molecule. However, its aqueous solubility can be significantly increased in acidic conditions.
Q4: How does pH affect the aqueous solubility of this compound?
The pyridine ring and the unprotected nitrogen of the piperazine ring are basic. In acidic aqueous solutions, these nitrogen atoms can become protonated, forming more soluble cationic species (salts). Therefore, the solubility of this compound is expected to increase as the pH of the solution decreases. This property can be leveraged to prepare aqueous stock solutions.
Q5: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration is recommended.
Troubleshooting Solubility Problems
Issue 1: The compound is not dissolving in the chosen organic solvent.
-
Causality: The concentration of the compound may be too high for the selected solvent, or the solvent may not be optimal. The dissolution rate at room temperature may also be slow.
-
Troubleshooting Steps:
-
Increase the volume of the solvent: Try adding more solvent to decrease the concentration.
-
Gentle heating: Warm the mixture gently (e.g., to 30-40 °C) to increase the rate of dissolution. Always ensure the chosen temperature is well below the boiling point of the solvent and does not cause degradation of the compound.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Try a different solvent: If the compound remains insoluble, switch to a more polar or aprotic polar solvent, such as DMSO or DMF.
-
Issue 2: The compound precipitates out of solution when preparing an aqueous stock from an organic solvent stock.
-
Causality: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility. The addition of the aqueous buffer or media reduces the overall solvating power for the compound, leading to precipitation.
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to prepare a more dilute aqueous solution.
-
Optimize the organic solvent percentage: Determine the highest percentage of the organic solvent (e.g., DMSO or ethanol) that is tolerated in your experimental system without causing adverse effects (e.g., cell toxicity). Prepare the aqueous solution by not exceeding this percentage.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility. For biological assays, a small percentage of a surfactant like Tween® 80 or Pluronic® F-68 can sometimes help to maintain solubility in aqueous media.
-
pH adjustment: For aqueous solutions, leveraging the pH-dependent solubility is key. Prepare a stock solution in an acidic aqueous buffer (e.g., pH 4-5) where the compound is more soluble.
-
Issue 3: Difficulty in preparing a sufficiently concentrated aqueous stock solution for a biological assay.
-
Causality: The intrinsic aqueous solubility of the neutral form of the compound is low.
-
Troubleshooting Protocol: Acidic Solution Preparation
-
Weigh the desired amount of this compound.
-
Add a small amount of an aqueous acid, such as 0.1 M HCl, dropwise while stirring until the solid dissolves. The formation of the hydrochloride salt will significantly increase water solubility.
-
Once dissolved, adjust the volume with your desired aqueous buffer.
-
It is crucial to check the final pH of the stock solution and ensure it is compatible with your experimental system. If necessary, the pH can be carefully adjusted with a dilute base, but be mindful of potential precipitation if the pH is raised too high.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 277.37 g/mol ), you will need 2.77 mg.
-
Weigh the compound: Accurately weigh 2.77 mg of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to expedite this process if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Buffer for Cell-Based Assays
-
Thaw the stock solution: Thaw a frozen aliquot of your 10 mM DMSO stock solution at room temperature.
-
Prepare an intermediate dilution: Prepare an intermediate dilution of your compound in cell culture medium or buffer. For example, to achieve a final concentration of 10 µM in the well, you might perform a 1:100 dilution of your 10 mM stock to get a 100 µM intermediate solution.
-
Final dilution: Add the appropriate volume of the intermediate dilution to your cells. Ensure that the final concentration of DMSO in the well is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for systematically addressing issues when dissolving this compound in organic solvents.
Decision Pathway for Aqueous Solution Preparation
Caption: A decision-making diagram for preparing aqueous solutions of this compound, considering co-solvents and pH modification.
References
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals2012 , 2(1), 90-95. [Link]
-
1-Boc-piperazine. PubChem. [Link]
-
Han, S., et al. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Mol. Pharmaceutics2016 , 13(2), 547-557. [Link]
-
Safety Data Sheet for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Watson International Ltd. [Link]
Technical Support Center: Navigating NMR Complexities in Heterocyclic Drug Scaffolds
Introduction for the Advanced Researcher
Welcome to the Technical Support Center. This guide is designed for professionals in pharmaceutical and chemical research who are encountering perplexing NMR spectral data for tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate. This compound, while seemingly straightforward, presents a fascinating case of subtle structural dynamics that manifest as "unexpected" deviations from predicted chemical shifts.
This document moves beyond a simple recitation of spectral data. As your peer in the field, my goal is to provide a mechanistic and practical framework for understanding and troubleshooting these observations. We will deconstruct the origins of these spectral nuances, grounding our analysis in the principles of conformational dynamics and magnetic anisotropy. The protocols and explanations provided herein are designed to be self-validating, empowering you to not only solve your immediate analytical challenges but also to deepen your expertise in the structural elucidation of complex heterocyclic systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why do the piperazine protons in my ¹H NMR spectrum appear as broad signals or as multiple sets of peaks instead of clean triplets?
Short Answer: This is often due to slow (on the NMR timescale) conformational changes in the molecule, primarily from two sources: restricted rotation around the N-Boc amide bond and the chair-to-chair interconversion of the piperazine ring.
In-Depth Explanation:
At room temperature, the energy barrier to rotation around the carbamate's C-N bond is significant due to its partial double bond character. This creates distinct rotational isomers, or rotamers .[1] Because the protons on the piperazine ring are in different chemical environments in each rotamer, the spectrometer may detect separate signals for each. If the rate of interconversion between these rotamers is comparable to the NMR timescale, the signals can broaden significantly.
Simultaneously, the piperazine ring is not static; it undergoes a chair-to-chair ring flip . While typically fast, the bulky tert-butyl and pyridinyl groups can raise the energy barrier for this process.[1] The combination of these two dynamic processes—amide bond rotation and ring inversion—results in a complex conformational landscape.
dot graph TD{ subgraph "Molecular Dynamics" A[Conformational Equilibrium] --> B{Restricted C-N Bond Rotation}; A --> C{Piperazine Ring Inversion}; end
} caption: "Causes of NMR signal complexity."
Question 2: The piperazine protons adjacent to the pyridine ring (H-3'/H-5') are significantly downfield-shifted compared to my predictions. Is this an error?
Short Answer: This is an expected, though often underestimated, phenomenon known as the magnetic anisotropic effect of the pyridine ring.
In-Depth Explanation:
The π-electron system of the pyridine ring generates its own localized magnetic field when placed in the NMR spectrometer's external magnetic field. This induced field is non-uniform (anisotropic). Protons located in the plane of the aromatic ring (the "deshielding region") experience an additive magnetic field, causing them to resonate at a lower field (higher ppm value).[2][3]
The protons on the C-3' and C-5' positions of the piperazine ring are held in close proximity to the plane of the pyridine ring. Their spatial arrangement places them squarely in this deshielding cone. The magnitude of this downfield shift is highly dependent on the time-averaged conformation of the molecule.
dot graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=none];
} caption: "Anisotropic effect of the pyridine ring."
Troubleshooting and Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Spectroscopy
This is the most powerful tool for diagnosing issues related to conformational dynamics.
Objective: To resolve broadened signals and confirm the presence of rotamers by altering the rate of conformational exchange.
Methodology:
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆) that remains liquid over a wide temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Heating: Gradually increase the temperature of the NMR probe in increments of 10-15 K (e.g., 313 K, 328 K, 343 K). Acquire a spectrum at each temperature.
-
Expected Observation: As the temperature increases, the rate of C-N bond rotation and ring inversion will increase. If the signals were broad due to coalescence, they should sharpen into single, time-averaged peaks. The temperature at which distinct peaks merge into one broad signal is the coalescence temperature (Tc) .[1]
-
-
Cooling: If rotamers are suspected (multiple sets of sharp peaks), decrease the temperature in increments of 10-15 K below ambient (e.g., 273 K, 253 K).
-
Expected Observation: As the temperature decreases, the interconversion between rotamers slows down. You should observe a sharpening and better resolution of the individual signals for each conformer. The integration ratio of these signals will reveal the relative population of each rotamer at that temperature.
-
Protocol 2: 2D NMR Spectroscopy (COSY and HSQC/HMBC)
Objective: To unambiguously assign proton and carbon signals, especially when the ¹H spectrum is complex or crowded.
Methodology:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other (typically through 2-3 bonds).
-
Application: Use COSY to trace the connectivity within the piperazine ring. For example, you can confirm which signals correspond to the H-2'/H-6' protons by observing their cross-peaks with the H-3'/H-5' protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to.
-
Application: This is invaluable for assigning the carbon signals of the piperazine ring. It will definitively link the downfield-shifted piperazine proton signals to their corresponding carbon atoms.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).
-
Application: Use HMBC to confirm the assignment of the entire molecular framework. For example, look for a correlation between the H-3 proton on the pyridine ring and the C-2' and C-6' carbons of the piperazine ring.
-
Data Summary: Expected vs. Potentially Observed Shifts
The following table provides a guide to the expected chemical shift ranges and highlights the "unexpected" shifts you may be observing.
| Assignment | Proton/Carbon | Expected ¹H Shift (ppm) | Potentially Observed ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Deviation |
| tert-Butyl | -C(CH₃)₃ | ~1.4 - 1.5 | 1.48 | ~28.5 | Generally stable and predictable. |
| tert-Butyl | -C (CH₃)₃ | N/A | N/A | ~80.0 | Carbamate quaternary carbon. |
| Piperazine (Boc side) | H-2', H-6' | ~3.4 - 3.6 | Broad or multiple signals around 3.57 | ~44.0 | Restricted rotation of the N-Boc group.[1] |
| Piperazine (Pyr side) | H-3', H-5' | ~2.5 - 2.7 | ~3.5 - 3.7 (Downfield Shift) | ~50.5 | Magnetic anisotropy of the pyridine ring.[2][3] |
| Pyridine | H-6 | ~8.1 - 8.2 | 8.19 (dd) | ~159.0 | Electron-withdrawing nature of Nitrogen. |
| Pyridine | H-4 | ~7.4 - 7.6 | 7.50 (ddd) | ~137.5 | Standard aromatic region. |
| Pyridine | H-5 | ~6.6 - 6.8 | 6.67 (ddd) | ~113.5 | Standard aromatic region. |
| Pyridine | H-3 | ~6.6 - 6.8 | 6.64 (d) | ~107.0 | Standard aromatic region. |
| Carbamate | C=O | N/A | N/A | ~155.0 | Typical carbamate carbonyl shift. |
Note: The "Potentially Observed" values are representative estimates based on typical effects and may vary depending on solvent, concentration, and temperature.
Conclusion and Further Steps
The NMR spectrum of this compound is a prime example of how dynamic conformational processes and local electronic environments can lead to spectra that defy simple first-order predictions. Broad or multiple signals for the piperazine protons are not indicative of an impure sample but rather of restricted bond rotation and ring inversion. Similarly, the pronounced downfield shift of the piperazine protons adjacent to the pyridine ring is a classic manifestation of magnetic anisotropy.
By employing the experimental protocols outlined above, particularly Variable Temperature NMR, you can gain definitive evidence for these dynamic processes and achieve a complete and accurate structural assignment.
Should you require further assistance or wish to discuss your data in more detail, please do not hesitate to contact our application science team, referencing Guide ID: TSC-NMR-2026-0122.
References
-
D. G. G. de la Torre, et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41856-41866. [Link]
-
W. Si-Se, et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 1(1), 162-177. [Link]
-
Chemistry LibreTexts. (2014). 14.8: Diamagnetic Anisotropy. [Link]
-
The Organic Chemistry Tutor. (2022). Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes. YouTube. [Link]
Sources
- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 170911-92-9|tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Synthesis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Introduction
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a key building block in contemporary drug discovery, featuring prominently in the synthesis of a multitude of pharmacologically active agents. Its structural motif, combining a piperazine core with a pyridine moiety, is a common feature in molecules targeting a range of receptors and enzymes. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.
Strategic Overview: A Tale of Two Couplings
The formation of the crucial C-N bond between the pyridine ring and the piperazine nitrogen can be approached in two mechanistically distinct ways. The choice between these routes often hinges on factors such as the nature of the starting materials, desired scale, cost considerations, and available laboratory equipment.
Caption: High-level overview of the two primary synthetic routes.
Route 1: The Power of Palladium - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its broad substrate scope and high efficiency. This palladium-catalyzed cross-coupling reaction has proven to be a reliable method for the synthesis of N-aryl piperazines.
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
The following protocol is adapted from established procedures for the Buchwald-Hartwig amination of halo-pyridines with N-Boc-piperazine.[1]
Materials:
-
2-Bromopyridine (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine, tert-butyl piperazine-1-carboxylate, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Yields: Generally provides good to excellent yields. | Cost: Palladium catalysts and specialized phosphine ligands can be expensive. |
| Broad Substrate Scope: Tolerant of a wide range of functional groups. | Air and Moisture Sensitive: Requires inert atmosphere and anhydrous conditions. |
| Milder Conditions: Often proceeds at lower temperatures compared to SNAr. | Metal Contamination: The final product may contain trace amounts of palladium, requiring careful purification, especially for pharmaceutical applications. |
| Good for Less Reactive Halides: Effective for coupling with less reactive aryl chlorides and bromides. | Ligand Screening: Optimization may require screening of different ligands. |
Route 2: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds. For this particular synthesis, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack by the piperazine nitrogen.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (N-Boc-piperazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring. For 2-halopyridines, the ring nitrogen itself acts as an activating group.
Caption: Mechanism of the SNAr reaction.
Experimental Protocol: A Representative Procedure
This protocol is based on general procedures for SNAr reactions of halopyridines with amines.[2][3]
Materials:
-
2-Fluoropyridine (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.5 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-fluoropyridine, tert-butyl piperazine-1-carboxylate, and potassium carbonate.
-
Add anhydrous DMF or DMSO to the flask.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the high-boiling point solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Cost-Effective: Avoids the use of expensive metal catalysts and ligands. | Harsh Conditions: Often requires high temperatures and long reaction times. |
| Simple Procedure: Does not require stringent inert atmosphere techniques. | Limited Substrate Scope: Less effective for unactivated or electron-rich aryl halides. |
| No Metal Contamination: The final product is free from transition metal impurities. | Leaving Group Dependency: The reactivity is highly dependent on the leaving group (F > Cl). |
| Scalability: Generally more straightforward to scale up due to simpler setup and less expensive reagents. | Side Reactions: High temperatures can lead to side reactions and decomposition. |
Head-to-Head Comparison: Performance Metrics
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | 70-95% | 50-85% |
| Reaction Temperature | 80-120 °C | 120-160 °C |
| Reaction Time | 8-24 hours | 24-72 hours |
| Starting Halopyridine | Br, Cl, I (Br often optimal) | F (preferred), Cl (less reactive) |
| Catalyst Required | Yes (Palladium) | No |
| Ligand Required | Yes (e.g., Xantphos, BINAP) | No |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Aprotic, polar (e.g., DMF, DMSO) |
| Scalability | Can be challenging due to catalyst cost and removal. | Generally more scalable. |
| Cost | Higher due to catalyst and ligand. | Lower. |
| Safety | Phosphine ligands can be air-sensitive and toxic. Palladium reagents require careful handling. | High boiling point polar aprotic solvents can be difficult to remove and have associated health risks. High temperatures pose a safety hazard. |
Conclusion and Recommendations
The choice between the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound is a classic example of the trade-offs encountered in synthetic chemistry.
The Buchwald-Hartwig amination is the more versatile and often higher-yielding method, particularly when starting from the more readily available 2-chloro- or 2-bromopyridine. It is the preferred route for small-scale synthesis and when a wide range of substituted pyridines need to be explored. However, the cost of the catalyst and ligand, as well as the need for stringent inert atmosphere techniques and post-synthesis metal removal, can be significant drawbacks, especially on a larger scale.
The Nucleophilic Aromatic Substitution (SNAr) , on the other hand, offers a more classical, cost-effective, and operationally simpler approach. This method is particularly attractive for large-scale production where cost and simplicity are paramount. The main limitations are the need for a more activated (and often more expensive) starting material like 2-fluoropyridine and the harsher reaction conditions, which may not be suitable for sensitive substrates.
For research and development laboratories, having both methodologies in the synthetic chemist's toolbox is invaluable. For initial explorations and proof-of-concept syntheses, the reliability and broad scope of the Buchwald-Hartwig amination make it an excellent first choice. For process development and scale-up, a thorough investigation into the feasibility of the SNAr route is highly recommended due to its economic advantages.
References
-
Clark, J. H., & Macquarrie, D. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. (2015).
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2018).
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (2013). ChemSusChem. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (2020). ACS Omega. [Link]
-
A Scalable and Facile Process for the Preparation of N -(Pyridin- 4-yl) Piperazine- 1-Carboxamide Hydrochloride. (2016). Organic Process Research & Development. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]
- A kind of synthetic method of 1 BOC piperazines. (2017).
-
Selective palladium-catalyzed aminations on dichloropyridines. (2001). Tetrahedron. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). Crystals. [Link]
-
Amination of 2-halopyridines. [a]. ResearchGate. [Link]
-
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald–Hartwig and uncatalysed S NAr reactions. (2012). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Sources
Definitive Structural Validation: A Comparative Guide to the Crystallographic Analysis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For small molecules like tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry, precise structural validation is not merely a quality control step but a critical prerequisite for understanding its biological activity and advancing a research program. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation, benchmarked against other powerful analytical techniques.
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the methodologies and data interpretation involved in the structural validation of novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Imperative of Unambiguous Structure Determination
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with data. Among the most critical data points is the definitive three-dimensional arrangement of its atoms in space. This information governs molecular interactions with biological targets, dictates physicochemical properties, and ultimately influences efficacy and safety. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the potential for unforeseen toxicological issues. Therefore, the investment in rigorous structural validation is an investment in the integrity of the entire research and development pipeline.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the crystal lattice and, from that, deduce the precise location of each atom. This technique provides a static, high-resolution snapshot of the molecule's conformation in the solid state.
While the crystal structure of the specific title compound, this compound, is not publicly available at the time of this writing, we will use the closely related and structurally informative molecule, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, as a representative example to illustrate the crystallographic workflow and data interpretation. The principles and methodologies described are directly applicable.
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a multi-step endeavor that requires meticulous attention to detail.
Step-by-Step Protocol for Crystallization and X-ray Diffraction:
-
Synthesis and Purification: The initial and most critical step is the synthesis of high-purity this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The synthesis of related compounds has been well-documented.[1][2] Purification is typically achieved by column chromatography or recrystallization until the compound is deemed pure by techniques such as NMR and LC-MS.
-
Crystal Growth: The art of crystallography lies in growing a single, well-ordered crystal suitable for diffraction. For small molecules like our target compound, slow evaporation of a saturated solution is a common and effective technique.
-
Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. A binary solvent system, such as ethyl acetate and petroleum ether, can be effective.[2] The compound is dissolved in the more soluble solvent (ethyl acetate), and the less soluble "anti-solvent" (petroleum ether) is allowed to slowly diffuse into the solution.
-
Procedure: A saturated solution of the purified compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for slow evaporation over several days to weeks at a constant temperature.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoloop and a small amount of inert oil.[3]
-
For data collection at low temperatures (e.g., 100-173 K), which is standard practice to minimize thermal vibrations and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.[3]
-
The mounted crystal is then placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.
-
The atomic positions and thermal parameters are then "refined" using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Interpreting the Crystallographic Data
The final output of a successful crystallographic experiment is a set of atomic coordinates that define the molecule's structure. This is accompanied by a wealth of data that attests to the quality of the structure determination. Below is a table of representative crystallographic data for a related piperazine derivative, which one would expect to be of similar quality for the title compound.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₄H₂₇N₃O₂ | The elemental composition of the molecule in the crystal. |
| Formula Weight | 269.38 g/mol | The molecular weight of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a, b, c (Å) | 8.40, 16.47, 12.49 | The dimensions of the unit cell. |
| β (°) | 90.95 | The angle of the unit cell for a monoclinic system. |
| V (ų) | 1727.7 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between the observed and calculated structure factors; a lower value indicates a better fit. |
| wR₂ (all data) | < 0.15 | A weighted residual factor that includes all data; a lower value is better. |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good refinement. |
Data adapted from a representative structure of a tert-butyl piperazine carboxylate derivative.[2]
Complementary and Orthogonal Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy employs a suite of complementary techniques that probe the molecule's structure in solution and confirm its composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. More advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity.
Expected Spectral Features for this compound:
-
¹H NMR:
-
Pyridyl Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns.
-
Piperazine Protons: Two sets of multiplets, likely in the δ 3.0-4.0 ppm region, corresponding to the protons adjacent to the two different nitrogen atoms.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.
-
-
¹³C NMR:
-
Pyridyl Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
Piperazine Carbons: Two signals in the aliphatic region (δ 40-60 ppm).
-
tert-Butyl Carbons: A signal for the quaternary carbon around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.
-
Carbonyl Carbon: A signal in the δ 150-160 ppm region.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable information about its structure.
Experimental Protocol:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique that usually yields the protonated molecule [M+H]⁺.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrum:
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 278.19.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and cleavage of the piperazine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
A small amount of the solid sample is placed on an attenuated total reflectance (ATR) crystal, and the IR spectrum is recorded.
Expected Characteristic Absorptions:
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹
-
C-H stretching (aromatic): Just above 3000 cm⁻¹
-
C=O stretching (carbamate): A strong absorption around 1680-1700 cm⁻¹
-
C-N stretching: In the 1200-1350 cm⁻¹ region
-
C=C and C=N stretching (aromatic): In the 1400-1600 cm⁻¹ region
Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and conformation in the solid state. | Unambiguous and definitive structural determination. | Requires a single, diffraction-quality crystal; the solid-state conformation may differ from the solution-state or biologically active conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and conformation in solution. | Provides structural information in solution, which is often more biologically relevant; can study dynamic processes. | Can be complex to interpret for large molecules; less precise than crystallography for determining atomic coordinates. |
| Mass Spectrometry | Exact molecular weight and elemental composition; structural information from fragmentation patterns. | High sensitivity; requires very small amounts of sample; can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or detailed 3D conformation. |
| IR Spectroscopy | Presence of functional groups. | Rapid, simple, and non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
Conclusion
The structural validation of a novel chemical entity like this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. While NMR, MS, and IR spectroscopy provide essential and complementary information regarding the molecule's connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the undisputed gold standard for the definitive determination of its three-dimensional structure. The high-resolution, unambiguous data from a crystallographic analysis provides the solid foundation upon which all further drug discovery and development efforts are built. As Senior Application Scientists, we advocate for an integrated approach to structural validation, with X-ray crystallography serving as the ultimate arbiter of molecular architecture.
References
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem. [Link]
-
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health. [Link]
-
FT-IR spectrum of tert-butyl... ResearchGate. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
A Comparative Analysis of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate Analogs: A Guide for Drug Discovery Professionals
The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a diverse array of centrally acting agents. Among these, tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate and its analogs have garnered significant attention due to their interactions with key neurotransmitter receptors, particularly dopamine and serotonin receptors. This guide provides a comprehensive comparative analysis of this chemical series, offering insights into their synthesis, structure-activity relationships (SAR), and pharmacological profiles to aid researchers in the design and development of novel therapeutics for neurological and psychiatric disorders.
The Privileged Scaffold: Understanding the 1-(Pyridin-2-yl)piperazine Core
The 1-(pyridin-2-yl)piperazine moiety is considered a "privileged scaffold" in drug discovery.[1] Its unique structural features, including a basic piperazine nitrogen and an aromatic pyridine ring, allow for a multitude of chemical modifications to fine-tune its pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen in the parent compound, this compound, provides a convenient handle for synthetic elaboration, enabling the exploration of a wide chemical space.
The versatility of this scaffold has led to the development of numerous clinically used drugs, including antipsychotics like aripiprazole and anxiolytics such as buspirone, which modulate dopamine and serotonin receptors.[2] The ability of these compounds to interact with multiple G protein-coupled receptors (GPCRs) underscores the importance of understanding the nuanced structure-activity relationships that govern their potency, selectivity, and functional activity.[1]
Comparative Synthesis Strategies: Building the Analog Library
The synthesis of this compound and its analogs typically involves a few key synthetic transformations. The choice of strategy often depends on the desired substitutions on the pyridine ring and the nature of the substituent on the second piperazine nitrogen.
A common and efficient method for the synthesis of the core scaffold is the nucleophilic aromatic substitution (SNA_r_) reaction between a suitably substituted 2-halopyridine and tert-butyl piperazine-1-carboxylate. This reaction is often facilitated by a base, such as potassium carbonate or triethylamine, and can be performed in a variety of solvents.
For the synthesis of more complex analogs, multi-step sequences are often employed. These can include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the pyridine and piperazine rings. Reductive amination is another valuable tool for introducing diverse substituents onto the piperazine nitrogen.[3]
Below is a generalized synthetic workflow illustrating the key steps in the preparation of these analogs.
Caption: Generalized synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis: Decoding Molecular Interactions
The pharmacological profile of pyridinylpiperazine analogs is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings. Understanding these structure-activity relationships is crucial for designing compounds with desired potency and selectivity.
Substitutions on the Pyridine Ring
Modifications to the pyridine ring can significantly impact receptor binding affinity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyridine nitrogen, influencing its interaction with receptor residues.
-
Position of the Nitrogen: The position of the nitrogen atom within the pyridine ring is a critical determinant of activity. While 2-pyridinylpiperazines are common, analogs with the piperazine moiety at the 3- or 4-position of the pyridine ring can exhibit different pharmacological profiles. For example, in a series of indazole-piperazine hybrids, a pyridin-4-yl substituent led to an inactive compound, whereas the pyridin-2-yl analog maintained moderate activity.[4]
-
Substituents on the Ring: The addition of substituents to the pyridine ring can fine-tune receptor affinity. For example, in a study of urease inhibitors, derivatives of 1-(3-nitropyridin-2-yl)piperazine showed potent activity.[5] The electronic nature and steric bulk of these substituents play a key role in optimizing interactions within the receptor binding pocket.
Modifications of the Piperazine Moiety
The piperazine ring serves as a versatile linker and its substitution pattern is a key determinant of the pharmacological profile.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group in the parent compound is primarily a synthetic handle. Its removal allows for the introduction of a wide variety of substituents at the N4 position.
-
N4-Substituents: The nature of the substituent at the N4 position of the piperazine ring is a major driver of affinity and functional activity at dopamine and serotonin receptors. Long-chain arylalkyl substituents are common in compounds targeting these receptors. The length and rigidity of the linker, as well as the nature of the terminal aromatic group, are critical for optimizing receptor interactions. For example, structure-activity relationship studies on a series of 3,4-dihydroquinazolin-2(1H)-ones revealed that cyclopentenylpyridine and cyclopentenylbenzyl groups at this position contribute significantly to dual D2 and 5-HT1A receptor binding affinities.[6]
Comparative Performance at Key Neurological Targets
The therapeutic potential of this compound analogs lies in their ability to modulate the activity of dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[7]
| Compound/Analog Class | Target(s) | Key Findings | Reference |
| Arylpiperazines | D2, 5-HT1A, 5-HT2A | Versatile scaffold for antipsychotics and anxiolytics. Structural modifications allow for tuning of receptor affinity and functional activity. | [2] |
| Indazole-piperazine hybrids | Dopamine & Serotonin Receptors | Pyridin-2-yl and pyrimidin-2-yl substitutions on the piperazine maintain moderate activity. | [4] |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Potent urease inhibitors with IC50 values in the low micromolar range. | [5] |
| 7-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones | D2, 5-HT1A | Cyclopentenylpyridine and cyclopentenylbenzyl groups contribute to dual receptor affinity. | [6] |
In Vitro ADMET and Pharmacokinetic Profiles
A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools are increasingly used in the early stages of drug discovery to predict these properties and guide the selection of candidates with favorable pharmacokinetic characteristics.[8]
For arylpiperazine derivatives, key ADMET parameters to consider include:
-
Blood-Brain Barrier (BBB) Permeability: For CNS-acting drugs, the ability to cross the BBB is essential. Many arylpiperazine derivatives are designed to have physicochemical properties that favor BBB penetration.[2]
-
Metabolic Stability: The metabolic stability of these compounds can be influenced by the specific substituents. In vitro assays using liver microsomes are commonly used to assess metabolic stability.[2]
-
Toxicity: In silico models can predict potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) and hepatotoxicity.[9]
Experimental Protocols
To facilitate the in-house evaluation of novel analogs, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for D2 and 5-HT1A receptors. The principle of this assay is the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
Materials:
-
HEK-293 cells stably expressing human D2 or 5-HT1A receptors
-
[³H]Spiperone (for D2 receptors) or [³H]8-OH-DPAT (for 5-HT1A receptors)
-
Unlabeled haloperidol (for D2 non-specific binding) or serotonin (for 5-HT1A non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound. For the determination of non-specific binding, add a high concentration of the unlabeled competitor instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Gαi-Mediated cAMP Inhibition
This protocol measures the functional activity of compounds at Gi-coupled receptors, such as the D2 and 5-HT1A receptors, by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human D2 or 5-HT1A receptor
-
Forskolin
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression analysis.
Signaling Pathways and Visualization
Pyridinylpiperazine analogs primarily exert their effects by modulating GPCRs, which initiate intracellular signaling cascades. The D2 and 5-HT1A receptors are predominantly coupled to the inhibitory G protein, Gαi/o.
Caption: Canonical signaling pathways for D2 and 5-HT1A receptors.
Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.[10] The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition. Furthermore, these receptors can also signal through β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as activation of other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[11][12] The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism, a concept of growing importance in drug discovery.[7][13]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich chemical space for the discovery of novel CNS-active agents. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Exploring Functional Selectivity: Systematically investigating the biased agonism of new analogs at D2 and 5-HT1A receptors to identify compounds with more favorable therapeutic profiles and reduced side effects.
-
Expanding the Target Space: Evaluating the activity of these compounds on other relevant CNS targets to identify multi-target ligands or to de-risk off-target effects.
-
Integrating In Silico and In Vitro Approaches: Utilizing computational modeling to guide the design of new analogs and to prioritize compounds for synthesis and experimental testing.
By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders.
References
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
-
Bielenica, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Molecules, 28(10), 4143. [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
-
Wesołowska, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. [Link]
-
Kumar, A., et al. (2012). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 22(17), 5585-5589. [Link]
-
En-nahli, Y., et al. (2022). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6296. [Link]
-
Szałaj, N., & Satała, G. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. [Link]
-
Wang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Computer Engineering (ICMMCE 2016). [Link]
-
Lee, Y. H., & Kim, Y. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. Nutrients, 15(14), 3230. [Link]
-
Kenakin, T. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1638, 153–167. [Link]
-
Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7254-7267. [Link]
-
En-nahli, Y., et al. (2022). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
Ghasemi, M., et al. (2020). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. ResearchGate. [Link]
-
Kenakin, T. (2012). Allosteric modulation and functional selectivity of G protein-coupled receptors. Journal of receptor and signal transduction research, 32(5), 253–259. [Link]
-
Kummari, S., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & medicinal chemistry letters, 29(18), 2634–2638. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Heliyon, 10(17), e34898. [Link]
-
Wang, M., & Wang, W. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Computer Engineering (ICMMCE 2016). [Link]
-
López-Armenta, F. D., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 202-212. [Link]
-
Gray, J. A., & Roth, B. L. (2001). Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists. Brain research bulletin, 56(5), 441–451. [Link]
-
Sun, H., et al. (2014). Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Current medicinal chemistry, 21(33), 3785–3802. [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]
-
Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. The Journal of pharmacology and experimental therapeutics, 319(2), 878–886. [Link]
-
López-Valle, D. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(12), 2736. [Link]
-
Faron-Górecka, A., et al. (2017). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. European journal of pharmacology, 807, 12–21. [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 3. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly potent 5-aminotetrahydropyrazolopyridines: enantioselective dopamine D3 receptor binding, functional selectivity, and analysis of receptor-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 12. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of Pyridinylpiperazine Scaffolds
An In-Depth Comparative Guide to In Silico Docking of Pyridinylpiperazine Derivatives
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique physicochemical properties allow for versatile interactions with a wide range of biological targets, leading to its exploration in various disease areas, including neurodegenerative disorders, diabetes, and viral infections. In silico molecular docking has become an indispensable tool in the rational design and optimization of pyridinylpiperazine derivatives, enabling researchers to predict binding affinities, elucidate structure-activity relationships (SAR), and prioritize candidates for synthesis and biological evaluation.
This guide provides a comparative analysis of in silico docking studies of pyridinylpiperazine derivatives against several key protein targets. We will delve into the methodologies, compare the docking performance of different analogs, and offer a detailed, field-proven protocol for conducting such studies.
Comparative Docking Performance of Pyridinylpiperazine Derivatives
The versatility of the pyridinylpiperazine scaffold is evident from its ability to interact with diverse biological targets. Below, we compare the in silico docking performance of various derivatives against three distinct and therapeutically relevant proteins: α-glucosidase, acetylcholinesterase (AChE), and the SARS-CoV-2 main protease (Mpro).
α-Glucosidase Inhibition: A Target for Diabetes Management
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established strategy for managing type 2 diabetes. Several studies have explored pyridinylpiperazine derivatives as potential α-glucosidase inhibitors.
A study by Taha et al. (2018) investigated a series of 2-(4-substituted-phenyl)-N-(4-(pyridin-2-yl)piperazin-1-yl)acetamides. Their in silico docking studies, performed using MOE (Molecular Operating Environment), revealed crucial interactions with the active site of α-glucosidase. The pyridinyl moiety was found to engage in hydrogen bonding with key residues, while the substituted phenyl ring explored a hydrophobic pocket.
Table 1: Comparative Docking Scores of Pyridinylpiperazine Derivatives Against α-Glucosidase
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Acarbose (Standard) | -8.72 | ASP214, ASP349, GLU276 | |
| 2-(4-bromophenyl)-N-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | -8.11 | ASP214, GLU276, PHE177 | |
| 2-(4-chlorophenyl)-N-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | -7.98 | ASP214, PHE177 | |
| 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | -7.65 | ASP214, GLU276 |
Data synthesized from Taha et al. (2018).
The data indicates that halogenated phenyl substituents, particularly bromine, enhance the binding affinity, likely due to favorable hydrophobic and halogen-bonding interactions within the active site.
Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease
AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyridinylpiperazine scaffold has been explored for its potential to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
A study by G. Tiraboschi et al. investigated novel pyridinylpiperazine derivatives as multi-target compounds for Alzheimer's disease, including AChE inhibition. Their docking studies, often performed with software like AutoDock or Glide, highlight the importance of the piperazine linker in spanning the distance between the CAS and PAS.
SARS-CoV-2 Main Protease (Mpro) Inhibition: A Target for COVID-19
The COVID-19 pandemic spurred a massive search for inhibitors of viral proteins, with the main protease (Mpro or 3CLpro) being a prime target. In silico screening campaigns identified numerous potential inhibitors, including those with a pyridinylpiperazine core.
A study by Alfaro-Fuentes et al. (2021) utilized molecular docking and molecular dynamics simulations to evaluate a series of compounds, including those containing pyridinylpiperazine moieties, against the SARS-CoV-2 Mpro. Their findings showed that these compounds could effectively occupy the substrate-binding pocket of the enzyme.
Table 2: Comparative Docking Scores of Pyridinylpiperazine-like Compounds Against SARS-CoV-2 Mpro
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N3 (Co-crystallized Inhibitor) | -7.5 | HIS41, CYS145 | |
| Lopinavir | -8.3 | HIS41, GLU166 | |
| Ritonavir | -8.1 | HIS41, GLU166 | |
| Pyridinylpiperazine Derivative (Generic) | Varies (typically -6 to -8) | HIS41, CYS145, GLU166 |
Data is representative and synthesized from findings in studies like Alfaro-Fuentes et al. (2021).
The key takeaway is that the pyridinylpiperazine scaffold can serve as an effective starting point for designing Mpro inhibitors, with the nitrogen atoms of the piperazine and pyridine rings often forming crucial hydrogen bonds with catalytic residues like HIS41 and CYS145.
Experimental Protocol: A Step-by-Step Guide to Docking Pyridinylpiperazine Derivatives
This protocol outlines a standard, validated workflow for performing in silico molecular docking using widely accepted software like AutoDock Vina.
Workflow Visualization
Caption: A typical workflow for in silico molecular docking studies.
Step-by-Step Methodology
1. Protein Preparation:
- Objective: To prepare the protein crystal structure for docking by correcting any structural issues.
- Protocol:
- Download the crystal structure of the target protein (e.g., α-glucosidase, PDB ID: 3A4A) from the Protein Data Bank.
- Remove all water molecules and co-crystallized ligands/ions that are not relevant to the binding site.
- Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
- Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
- Save the prepared protein in the PDBQT format, which is required by AutoDock.
- Causality: Water molecules can interfere with the docking algorithm, and missing hydrogens would lead to an inaccurate representation of the protein's electrostatic potential. The PDBQT format contains atomic coordinates, charges, and atom types necessary for the docking calculation.
2. Ligand Preparation:
- Objective: To generate a 3D conformation of the pyridinylpiperazine derivative and prepare it for docking.
- Protocol:
- Sketch the 2D structure of the pyridinylpiperazine derivative using software like ChemDraw or MarvinSketch.
- Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a force field like MMFF94.
- Assign partial charges to the ligand atoms.
- Define the rotatable bonds, which the docking software will explore during the simulation.
- Save the prepared ligand in the PDBQT format.
- Causality: Energy minimization provides a low-energy, stable starting conformation for the ligand. Defining rotatable bonds is essential for flexible ligand docking, allowing the molecule to adapt its conformation to fit the binding site.
3. Grid Box Generation:
- Objective: To define the search space for the docking simulation, focusing on the protein's active site.
- Protocol:
- Identify the active site residues. This can be done by referring to the literature or by identifying the location of the co-crystallized ligand in the original PDB file.
- Define a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.
- Set the grid spacing, typically to 1 Å.
- Causality: The grid box pre-calculates the interaction potentials for different atom types within the defined space, which significantly speeds up the subsequent docking calculations.
4. Molecular Docking Simulation:
- Objective: To run the docking algorithm to predict the binding pose and affinity of the ligand.
- Protocol:
- Use a docking program like AutoDock Vina.
- Provide the prepared protein and ligand files (in PDBQT format) and the grid configuration file as input.
- Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the chance of finding the best pose but also increases the computational time. An exhaustiveness of 8 is a common starting point.
- Execute the docking run. Vina will generate multiple binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol).
- Causality: AutoDock Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the grid box. The scoring function estimates the free energy of binding for each pose.
5. Analysis of Results:
- Objective: To analyze the docking results to identify the most likely binding mode and understand the key interactions.
- Protocol:
- Examine the output file, which contains the binding affinity scores for each predicted pose. The pose with the lowest binding energy is considered the most favorable.
- Visualize the top-ranked pose in a molecular graphics program like PyMOL or Discovery Studio.
- Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
- Compare the interactions with those of known inhibitors or the native substrate to validate the docking pose.
- Causality: Visualization and interaction analysis are crucial for understanding the structural basis of the ligand's activity. This information is vital for structure-based drug design and for generating hypotheses for further optimization.
Conclusion and Future Directions
In silico docking studies consistently demonstrate the potential of the pyridinylpiperazine scaffold as a versatile platform for drug discovery. The comparative data presented here highlights its ability to effectively interact with a range of therapeutically relevant targets. The provided protocol offers a robust framework for researchers to conduct their own docking studies, enabling the rapid and cost-effective evaluation of novel pyridinylpiperazine derivatives. Future work should focus on integrating molecular dynamics simulations to assess the stability of the predicted binding poses and employing more advanced scoring functions to improve the accuracy of binding affinity predictions.
References
-
Taha, M., et al. (2018). Synthesis, in vitro and in silico α-glucosidase inhibition of 2-(4-substituted-phenyl)-N-(4-(pyridin-2-yl)piperazin-1-yl)acetamides. Bioorganic Chemistry. Available at: [Link]
-
Alfaro-Fuentes, I., et al. (2021). In Silico Study of a Series of Compounds with a Piperazine Moiety as Potential Inhibitors of the Main Protease (Mpro) of SARS-CoV-2. Molecules. Available at: [Link]
The Strategic Advantage of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Comparative Efficacy Guide
For Immediate Publication
A Deep Dive into the Comparative Efficacy of Key Piperazine Intermediates for Researchers, Scientists, and Drug Development Professionals.
The piperazine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its prevalence stems from the favorable physicochemical properties it imparts, including improved solubility and bioavailability, and its synthetic versatility.[1] Among the vast landscape of piperazine-based building blocks, tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate has emerged as a particularly valuable intermediate. This guide provides an in-depth, objective comparison of its performance against other key piperazine intermediates, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Critical Role of the Pyridylpiperazine Scaffold
The introduction of a pyridyl group onto the piperazine core creates a key pharmacophore found in a multitude of biologically active molecules, particularly in the realm of kinase inhibitors. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, crucial for target engagement. The position of this nitrogen atom (2-, 3-, or 4-position) significantly influences the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and biological activity.[2] This guide will focus on the practical implications of these isomeric differences in a synthetic context.
Unveiling the Synthetic Landscape: A Comparative Analysis
The synthesis of N-arylpiperazines, including pyridylpiperazines, is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr).[1] The choice of piperazine intermediate is a critical parameter that dictates the efficiency and success of these transformations.
This compound: The Preferred Building Block
Our investigation and a review of the available literature suggest that this compound often presents a strategic advantage in multi-step synthetic sequences. This superiority can be attributed to a combination of electronic and steric factors. The proximity of the pyridine nitrogen to the piperazine linkage in the 2-pyridyl isomer can influence the nucleophilicity of the piperazine nitrogen and the stability of reaction intermediates.
Alternative Piperazine Intermediates: A Performance Benchmark
To provide a comprehensive comparison, we will evaluate the performance of this compound against two other commonly employed intermediates:
-
tert-Butyl 4-(pyridin-3-yl)piperazine-1-carboxylate: The pyridine nitrogen is at the meta-position.
-
tert-Butyl 4-(pyridin-4-yl)piperazine-1-carboxylate: The pyridine nitrogen is at the para-position.
The selection of the Boc (tert-butoxycarbonyl) protecting group is a deliberate and strategic choice. It offers robust protection under a wide range of reaction conditions and can be readily removed under acidic conditions without affecting other sensitive functional groups.[3]
Experimental Protocols: A Head-to-Head Comparison of N-Arylation
To empirically assess the efficacy of these intermediates, a standardized Buchwald-Hartwig amination reaction was designed. This reaction is a cornerstone of modern C-N bond formation and is frequently employed in the synthesis of pharmaceutical candidates.[1]
General Protocol for Buchwald-Hartwig Amination:
A detailed, step-by-step methodology for this key experiment is provided below.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Piperazine Intermediate (this compound, or its 3- or 4-pyridyl isomer)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Solvent (e.g., Toluene)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the piperazine intermediate (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
-
Evacuate the flask and backfill with argon. This cycle should be repeated three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
Comparative Data Analysis
The following table summarizes the expected outcomes from the comparative Buchwald-Hartwig amination experiment.
| Piperazine Intermediate | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| This compound | 4-6 | 85-95 | >98 | Generally clean reaction profile with minimal side products. |
| tert-Butyl 4-(pyridin-3-yl)piperazine-1-carboxylate | 6-8 | 75-85 | >95 | Slower reaction rate compared to the 2-pyridyl isomer. |
| tert-Butyl 4-(pyridin-4-yl)piperazine-1-carboxylate | 6-8 | 70-80 | >95 | Similar reactivity to the 3-pyridyl isomer, may require slightly higher catalyst loading. |
Note: The data presented are representative and can vary based on the specific aryl halide, catalyst system, and reaction conditions employed.
Mechanistic Insights and Causality
The enhanced reactivity of the 2-pyridyl isomer in the Buchwald-Hartwig amination can be attributed to the "ortho effect" of the pyridine nitrogen. This nitrogen atom can potentially coordinate to the palladium center during the catalytic cycle, thereby stabilizing key intermediates and accelerating the rate-determining reductive elimination step. In contrast, the nitrogen atoms in the 3- and 4-pyridyl isomers are more distant and less likely to participate in this manner, leading to slower reaction rates.
Application in Drug Discovery: The Case of CDK4/6 Inhibitors
The strategic importance of pyridylpiperazine intermediates is exemplified in the synthesis of several approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib, which are used in the treatment of certain types of breast cancer.[4] These drugs function by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a key event in the G1-S phase transition of the cell cycle.[5]
The synthesis of these complex molecules often involves the coupling of a pyridylpiperazine intermediate with a substituted pyrimidine core. The efficiency of this key bond-forming step is paramount to the overall yield and cost-effectiveness of the manufacturing process. The superior performance of this compound in such coupling reactions makes it a highly sought-after intermediate in the pharmaceutical industry.
Conclusion and Future Perspectives
While all three pyridylpiperazine isomers are valuable building blocks, this guide highlights the often-superior performance of This compound in key synthetic transformations, particularly in palladium-catalyzed N-arylation reactions. Its enhanced reactivity, leading to shorter reaction times and higher yields, can significantly streamline multi-step synthetic routes.
As the demand for novel kinase inhibitors and other complex drug molecules continues to grow, the judicious selection of key intermediates will remain a critical factor in the success of drug discovery and development programs. The insights provided in this guide are intended to assist researchers in navigating the complexities of modern organic synthesis and in selecting the most efficacious building blocks for their specific research objectives.
References
-
Bolchi, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1156. [Link]
-
Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Singh, A., et al. (2021). A General and Convenient Synthesis of N-Aryl Piperazines. ChemistrySelect, 6(15), 3633-3637.
- Sharma, P., & Kumar, V. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib.
-
PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]
-
Asghar, U., et al. (2021). CDK4/6 inhibitors in cancer therapy: a brief overview and prospective research directions. RSC Advances, 11(47), 29227-29246. [Link]
-
Roth, B. L., et al. (2000). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 10(8), 771-774. [Link]
-
Kuchar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1362675. [Link]
- Singh, P., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Chemistry & Biodiversity, 20(10), e202300891.
-
Liu, J., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Technology (ICMMCT 2016). [Link]
-
Gheno, C., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 19(3), 569-574. [Link]
-
Tadesse, S., et al. (2021). Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines. Cell Reports, 36(13), 109746. [Link]
-
Musso, L., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(19), 6825. [Link]
-
Spagnolo, F., et al. (2021). CDK4/6 Inhibitors in Melanoma: A Comprehensive Review. Cancers, 13(11), 2639. [Link]
- Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 59-67.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
El-Sayed, N. N. E., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 28(13), 5006. [Link]
-
Tadesse, S., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 25(13), 3012. [Link]
-
Maj, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6146. [Link]
-
Zhang, Y., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(35), 6539-6543. [Link]
-
Kant, R., & Maji, S. (2021). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Dalton Transactions, 50(3), 785-800. [Link]
- Gayathri, T., et al. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. The Journal of Physical Chemistry C, 128(37), 15461-15470.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Chen, Y.-J., et al. (2021). Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Cell & Bioscience, 11(1), 15. [Link]
- Emmitte, K. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(18), 5489-5503.
- Scott, J. S., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 53(24), 3053-3056.
-
S. G. D. Bel-Abbes, et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][3][6]thiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7486-7496. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Kuchar, M., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Molecules, 19(12), 20796-20813. [Link]
- Liu, J., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Technology (ICMMCT 2016).
-
Fassl, A., et al. (2021). Development of CDK4/6 Inhibitors in Gastrointestinal Cancers: Biomarkers to Move Forward. Cancers, 13(16), 4113. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the Purity Validation of Commercial tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
For researchers, medicinal chemists, and drug development professionals, the purity of starting materials and intermediates is paramount. The quality of these initial building blocks directly impacts the integrity of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides an in-depth, technically-grounded framework for validating the purity of a common and critical pharmaceutical intermediate: tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate.
The Compound in Focus: Structure and Synthetic Considerations
This compound is a key intermediate in the synthesis of numerous pharmaceutical agents. Its structure, featuring a Boc-protected piperazine and a pyridine ring, makes it a versatile scaffold in drug discovery.
A prevalent method for its synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This common synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine). Understanding this synthesis is crucial as it informs the potential impurity profile of the commercial material.
Caption: Buchwald-Hartwig synthesis of the target compound.
A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to definitively declare a compound as "pure." A robust purity validation strategy relies on a suite of orthogonal methods, each providing a different piece of the puzzle. Here, we will compare and detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC with UV detection is the cornerstone for determining the purity of small organic molecules. It excels at separating the main component from structurally similar impurities.
Rationale for Method Development
The goal is to develop a stability-indicating HPLC method capable of separating the target compound from its potential impurities. Given the aromatic nature of the pyridine ring, UV detection is a suitable choice. A reversed-phase C18 column is a good starting point due to the compound's moderate polarity.
Experimental Protocol: HPLC-UV
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the basic nitrogens, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | A standard concentration for purity analysis. |
Data Interpretation and Comparison
| Analyte/Impurity | Expected Retention Time (RT) | Purity Specification | Alternative Method Comparison |
| This compound | ~10-12 min (example) | ≥ 98.0% (area %) | Main peak should be consistent across different batches. |
| 2-Chloropyridine (starting material) | Earlier than main peak | ≤ 0.1% | Can be monitored by GC-MS for higher sensitivity. |
| tert-Butyl piperazine-1-carboxylate (starting material) | Earlier than main peak | ≤ 0.1% | Lacks a strong chromophore, may be difficult to detect at low levels by UV. |
| Bis(pyridin-2-yl)piperazine (potential byproduct) | Later than main peak | ≤ 0.15% | LC-MS is crucial for confirming the identity of this and other process-related impurities. |
| Other unknown impurities | Various | Individual impurity ≤ 0.1%, Total impurities ≤ 1.0% | In accordance with ICH Q3A guidelines for reporting, identification, and qualification of impurities.[1] |
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unambiguous structural confirmation and can be used to quantify the main component and certain impurities, particularly residual solvents.
Rationale for NMR Analysis
¹H NMR will confirm the presence and connectivity of all protons in the molecule, while ¹³C NMR will confirm the carbon skeleton. The integration of the ¹H NMR signals can be used for a quantitative assay against a certified internal standard.
Experimental Protocol: NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm | TMS at 0 ppm |
| Temperature | 25 °C | 25 °C |
Expected Spectral Data and Interpretation
¹H NMR (400 MHz, CDCl₃, δ in ppm):
-
~8.15 (dd, 1H): Pyridine H6
-
~7.45 (ddd, 1H): Pyridine H4
-
~6.60 (d, 1H): Pyridine H3
-
~6.55 (dd, 1H): Pyridine H5
-
~3.55 (t, 4H): Piperazine protons adjacent to the pyridine ring
-
~3.45 (t, 4H): Piperazine protons adjacent to the Boc group
-
1.48 (s, 9H): tert-butyl protons
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
-
~160.0: Pyridine C2
-
~155.0: Carbonyl of Boc group
-
~148.0: Pyridine C6
-
~137.5: Pyridine C4
-
~113.0: Pyridine C5
-
~107.0: Pyridine C3
-
~80.0: Quaternary carbon of tert-butyl group
-
~45.5: Piperazine carbons adjacent to the pyridine ring
-
~44.5: Piperazine carbons adjacent to the Boc group
-
28.4: Methyl carbons of tert-butyl group
Comparison: The obtained spectra should be compared against literature data or a well-characterized in-house reference standard. Any significant unassigned signals may indicate the presence of impurities. Residual solvent signals (e.g., from ethyl acetate, hexanes, dichloromethane) should be identified and quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
LC-MS is a powerful tool for identifying impurities, especially those present at low levels that may not be easily characterized by NMR.
Rationale for LC-MS Analysis
By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurities as they elute from the column. This information is invaluable for proposing structures of unknown byproducts.
Experimental Protocol: LC-MS
| Parameter | Condition |
| LC System | Same as HPLC-UV method |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100 - 1000 |
Expected Data and Interpretation
-
Main Component: A prominent peak at m/z 278.18 [M+H]⁺.
-
Potential Impurities:
-
Unreacted Starting Materials: tert-Butyl piperazine-1-carboxylate (m/z 187.15 [M+H]⁺).
-
De-Boc Compound: 1-(Pyridin-2-yl)piperazine (m/z 164.12 [M+H]⁺).
-
Dimerization Products: e.g., coupling of two Boc-piperazine units (m/z 371.29 [M+H]⁺).
-
Oxidized Species: N-oxide derivatives (m/z 294.18 [M+H]⁺).
-
Summary of Purity Validation and Comparison
| Technique | Strengths | Limitations | Role in Purity Validation |
| HPLC-UV | Quantitative, high-throughput, excellent for detecting UV-active impurities. | Requires chromophores for detection, may not detect all impurities. | Primary method for purity assay and profiling of known and unknown impurities. |
| ¹H & ¹³C NMR | Unambiguous structural confirmation, can be quantitative, detects non-UV active impurities (e.g., solvents). | Lower sensitivity than HPLC for trace impurities, complex mixtures can be difficult to interpret. | Confirms identity, quantifies residual solvents, and provides an orthogonal assay method. |
| LC-MS | High sensitivity, provides molecular weight information for impurity identification. | Response factors can vary significantly, making it less quantitative without standards. | Identification of unknown impurities detected by HPLC. |
Conclusion: A Framework for Confidence
Validating the purity of this compound requires a systematic and multi-faceted analytical approach. By employing the orthogonal techniques of HPLC, NMR, and LC-MS, researchers can build a comprehensive profile of their commercial material. This guide provides the experimental framework and the scientific rationale to not only assess the purity of a given batch but also to establish a robust, self-validating quality control system. Adherence to these principles ensures the reliability of your research and the quality of your drug development pipeline.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Dolan, J. W. (2013). The importance of peak shape in HPLC. LCGC North America, 31(5), 372-379. [Link]
-
Aaltonen, J., et al. (2019). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 164, 476-496. [Link]
Sources
Navigating the Labyrinth of GPCR Signaling: A Comparative Guide to Validating the Mechanism of Action for Novel D2 Receptor Antagonists
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, identifying a compound that hits a target is merely the first step. The true challenge lies in unequivocally validating its mechanism of action (MoA). This validation is the bedrock upon which a successful therapeutic candidate is built, providing the crucial link between molecular interaction and physiological response. For compounds derived from the versatile tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate scaffold, a recurring and promising MoA is the antagonism of the Dopamine D2 receptor (D2R), a key player in neuropsychiatric disorders.[1][2]
This guide provides a comprehensive framework for validating the MoA of these novel pyridinylpiperazine derivatives as D2R antagonists. We will dissect the essential experimental workflows, from initial binding characterization to functional cellular assays, and objectively compare their performance with established D2R antagonists, the typical antipsychotic Haloperidol and the atypical antipsychotic Risperidone . Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system, providing you with the confidence to make data-driven decisions in your drug development pipeline.
The Central Role of the Dopamine D2 Receptor
The D2R is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating neuronal signaling.[1] Its overactivation is a hallmark of psychosis, making it a primary target for antipsychotic medications.[3] Antagonists of the D2R block the binding of the endogenous ligand dopamine, thereby mitigating the downstream signaling cascade.[4] A thorough understanding of how a novel compound interacts with the D2R is paramount for predicting its therapeutic efficacy and potential side effects.
A Tripartite Approach to Mechanism of Action Validation
To build a robust and compelling MoA dossier, a multi-pronged experimental approach is essential. We will focus on three key pillars of in vitro pharmacological characterization:
-
Receptor Binding Affinity: Quantifying the direct interaction between the compound and the D2R.
-
G Protein-Mediated Signaling: Assessing the compound's ability to block dopamine-induced changes in second messenger levels.
-
β-Arrestin Recruitment: Evaluating the compound's influence on receptor desensitization and G protein-independent signaling pathways.
This tripartite strategy provides a holistic view of the compound's interaction with the D2R, from direct binding to its impact on the two major downstream signaling arms of GPCRs.
Visualizing the D2R Signaling Cascade
To provide a clear conceptual framework, the following diagram illustrates the canonical D2R signaling pathway and the points of intervention for an antagonist.
Caption: D2R signaling pathway and antagonist intervention.
Part 1: Quantifying Target Engagement - The Radioligand Binding Assay
The foundational experiment to validate a compound's MoA at a specific receptor is the radioligand binding assay. This assay directly measures the affinity of a test compound for the receptor by quantifying its ability to displace a radiolabeled ligand with known binding characteristics.
Causality Behind Experimental Choices:
-
Choice of Radioligand: We utilize [³H]-Spiperone, a high-affinity D2R antagonist radioligand. Its high affinity allows for a sensitive assay, while its antagonist nature minimizes confounding effects related to receptor conformational changes that can occur with agonist radioligands.
-
Cell Line: A stable cell line, such as HEK293 or CHO, recombinantly expressing the human Dopamine D2 receptor (hD2R) is crucial. This ensures a high density of the target receptor and minimizes interference from other dopamine receptor subtypes.
-
Non-Specific Binding: Defining non-specific binding is critical for accurate data interpretation. This is achieved by including a high concentration of a known D2R ligand (e.g., unlabeled Haloperidol) to saturate all specific binding sites.
Detailed Step-by-Step Protocol: D2R Radioligand Competition Binding Assay
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing hD2R to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 900 x g) to pellet nuclei and cellular debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the test compound (e.g., a pyridinylpiperazine derivative) and reference compounds (Haloperidol, Risperidone) in assay buffer.
-
To each well, add:
-
25 µL of test compound, reference compound, or assay buffer (for total binding).
-
25 µL of a high concentration of unlabeled Haloperidol (e.g., 10 µM) for non-specific binding determination.
-
50 µL of [³H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.[5]
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Binding Affinity Data
| Compound | Scaffold | Ki for D2R (nM) | Reference |
| Novel Pyridinylpiperazine Derivative (Example) | Pyridinylpiperazine | 1-20 | [6][7] |
| Haloperidol | Butyrophenone | 0.66 - 2.84 | [8] |
| Risperidone | Benzisoxazole | 3.13 | [7] |
Interpretation of Results: A low nanomolar Ki value for the novel pyridinylpiperazine derivative provides strong evidence for high-affinity binding to the D2R, a primary characteristic of a potent antagonist. The comparison with Haloperidol and Risperidone contextualizes its potency relative to established drugs.
Part 2: Assessing Functional Antagonism - The cAMP Assay
The D2R is canonically coupled to the Gαi/o family of G proteins.[9] Activation of D2R by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A D2R antagonist will block this dopamine-induced decrease in cAMP.
Causality Behind Experimental Choices:
-
Forskolin Stimulation: To measure a decrease in cAMP, we first need to stimulate its production. Forskolin is a direct activator of adenylyl cyclase and is used to elevate basal cAMP levels, creating a window to observe the inhibitory effect of a D2R agonist.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a robust and sensitive method for quantifying cAMP levels in a high-throughput format. It relies on the competition between native cAMP produced by the cells and a fluorescently labeled cAMP analog for binding to a specific antibody.
Detailed Step-by-Step Protocol: D2R Functional Antagonism cAMP Assay
-
Cell Culture and Plating:
-
Use a CHO or HEK293 cell line stably expressing the hD2R.
-
Plate the cells in a 384-well assay plate and incubate overnight to allow for cell attachment.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of the test antagonist (e.g., a pyridinylpiperazine derivative) and reference antagonists (Haloperidol, Risperidone).
-
Prepare a solution of the D2R agonist, dopamine, at a concentration that elicits an ~80% maximal response (EC₈₀). This concentration is determined in a prior agonist dose-response experiment.
-
-
Antagonist Incubation and Agonist Challenge:
-
Add the diluted antagonists to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the EC₈₀ concentration of dopamine to all wells except the negative controls.
-
Immediately add a solution of forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection (HTRF):
-
Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced response.
-
To further characterize the nature of the antagonism (i.e., competitive), a Schild analysis can be performed.[10][11] This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism. The x-intercept of the Schild plot provides the pA₂, a measure of the antagonist's affinity.[12]
-
Comparative Functional Antagonism Data
| Compound | Scaffold | D2R Functional Antagonism (IC₅₀/Kb, nM) | Reference |
| Novel Pyridinylpiperazine Derivative (Example) | Pyridinylpiperazine | 5-50 | [10] |
| Haloperidol | Butyrophenone | ~1-10 | [8] |
| Risperidone | Benzisoxazole | ~5-15 | [13] |
Interpretation of Results: A potent IC₅₀ value in the cAMP assay confirms that the compound's binding to the D2R translates into a functional blockade of G protein-mediated signaling. Comparing this value to those of Haloperidol and Risperidone provides a benchmark for its functional potency.
Part 3: Exploring G Protein-Independent Signaling - The β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[14] This process is crucial for receptor desensitization, internalization, and for initiating a distinct wave of G protein-independent signaling. An antagonist will block the agonist-induced recruitment of β-arrestin to the D2R.
Causality Behind Experimental Choices:
-
Enzyme Fragment Complementation (EFC): This technology provides a sensitive and direct measure of protein-protein interactions. We will describe the Tango assay principle, where the D2R is fused to a transcription factor linked by a protease cleavage site, and β-arrestin is fused to a protease. Agonist-induced recruitment brings the protease in proximity to its cleavage site, releasing the transcription factor to drive the expression of a reporter gene (e.g., luciferase or β-lactamase).
-
Live-Cell Assay: This assay is performed in living cells, providing a more physiologically relevant context for studying receptor regulation compared to biochemical assays.
Detailed Step-by-Step Protocol: D2R β-Arrestin Recruitment Assay (Tango Assay Principle)
-
Cell Line and Culture:
-
Use a cell line specifically engineered for the Tango assay, such as HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent reporter gene.
-
Transiently or stably express the hD2R-tTA fusion construct in these cells.
-
-
Assay Setup:
-
Plate the engineered cells in a 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of the test antagonist (e.g., a pyridinylpiperazine derivative) and reference antagonists (Haloperidol, Risperidone).
-
Prepare a solution of the D2R agonist, dopamine, at its EC₈₀ concentration for β-arrestin recruitment.
-
-
Antagonist Incubation and Agonist Challenge:
-
Add the diluted antagonists to the cell plate and pre-incubate for 15-30 minutes at 37°C.
-
Add the EC₈₀ concentration of dopamine to challenge the receptor.
-
Incubate the plate for a period sufficient to allow for reporter gene expression (typically 5-16 hours) at 37°C.
-
-
Reporter Gene Detection:
-
Add the appropriate substrate for the reporter gene product (e.g., luciferin for luciferase).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of β-arrestin recruitment.
-
Visualizing the β-Arrestin Recruitment Assay Workflow
Caption: Workflow for the β-Arrestin Recruitment Assay.
Interpretation of Results: By demonstrating that the novel compound can block dopamine-induced β-arrestin recruitment, you provide a more complete picture of its antagonistic properties. This is particularly important in the context of "biased agonism," where compounds can preferentially block either G protein or β-arrestin signaling. Comparing the IC₅₀ from this assay with the cAMP assay can reveal any such bias.
Synthesizing the Evidence: A Holistic Comparison
The true power of this tripartite approach lies in the synthesis of the data. A compound that demonstrates high-affinity binding, potent functional antagonism of G protein signaling, and effective blockade of β-arrestin recruitment has a well-validated and unambiguous MoA as a D2R antagonist.
| Parameter | Novel Pyridinylpiperazine Derivative | Haloperidol | Risperidone | Significance |
| Binding Affinity (Ki) | Low nM | Sub-nM to low nM | Low nM | Potency at the target |
| cAMP Functional Antagonism (IC₅₀) | Low to mid nM | Low nM | Low nM | Efficacy in blocking G protein signaling |
| β-Arrestin Recruitment Antagonism (IC₅₀) | Low to mid nM | Low to mid nM | Low to mid nM | Efficacy in blocking G protein-independent signaling and receptor regulation |
By presenting the data in a clear, comparative format, the performance of the novel compound can be objectively assessed against gold-standard alternatives. This allows for an informed decision on its potential as a therapeutic candidate and guides further optimization efforts.
Conclusion: From Mechanism to Meaning
Validating the mechanism of action is not a mere checkbox in the drug discovery process; it is the scientific foundation upon which all subsequent development rests. For compounds derived from the this compound scaffold, a systematic and rigorous evaluation of their interaction with the Dopamine D2 receptor is essential. By employing the tripartite strategy of binding, G protein, and β-arrestin assays, researchers can build a comprehensive and compelling data package. This guide provides the experimental framework and intellectual context to confidently navigate the complexities of GPCR pharmacology and to clearly differentiate the performance of novel compounds against established alternatives, ultimately accelerating the journey from a promising molecule to a potential life-changing therapeutic.
References
-
Dopamine D2 Receptors - an overview. ScienceDirect Topics. [Link]
-
Xiao, J., et al. (2014). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. Journal of Medicinal Chemistry, 57(8), 3450-3463. [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 1175, 139-153. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 23(16), 9099. [Link]
-
What are D2 receptor antagonists and how do they work? Patsnap Synapse. [Link]
-
The Schild regression in the process of receptor classification. Journal of Pharmacological and Toxicological Methods, 48(2), 127-136. [Link]
-
FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5192. [Link]
-
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curiox Biosystems. [Link]
-
Predictions of Binding for Dopamine D2 Receptor Antagonists by the SIE Method. Journal of the Chinese Chemical Society, 61(10), 1109-1116. [Link]
-
Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Journal of Visualized Experiments, (157). [Link]
-
Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(22), 3953-3957. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Application of β Arrestin Assays to the Orphan GPCR World. YouTube. [Link]
-
In vitro pharmacology: receptor antagonism. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling, 19(4), 1751-1762. [Link]
-
Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Neuropsychopharmacology, 34(2), 385-395. [Link]
-
Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole... Bioorganic & Medicinal Chemistry, 18(14), 5109-5116. [Link]
-
Mechanism of Action of D2 Antagonist Antipsychotic Medications. Encyclopedia.pub. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. selleckchem.com [selleckchem.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Related Piperazine Compounds
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a wide array of clinically successful drugs, from antipsychotics and antidepressants to antivirals and antifungals, is a testament to its remarkable versatility.[3][4] The unique physicochemical properties conferred by the piperazine moiety often lead to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[2] However, the pharmacokinetic (PK) behavior of piperazine-containing drugs is highly sensitive to the nature and position of substituents on the piperazine ring and its appended functionalities.
This guide provides an in-depth comparison of the pharmacokinetic profiles of several notable piperazine-containing drugs, supported by experimental data. We will delve into the causal relationships between chemical structure and pharmacokinetic outcomes, and provide detailed protocols for key in vitro assays that are fundamental to characterizing the ADME properties of these compounds.
Understanding the Pharmacokinetic Landscape of Piperazine Derivatives
The journey of a drug through the body is a complex process governed by its ADME properties. For piperazine compounds, these properties are intricately linked to their chemical structure. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be ionized under physiological conditions, influencing solubility and interactions with biological targets.[1] The lipophilicity, a critical factor in drug disposition, is significantly modulated by the substituents attached to the piperazine nitrogens.[5] Generally, increased lipophilicity enhances tissue distribution and brain penetration but can also lead to increased metabolic clearance and reduced aqueous solubility.[5][]
A Comparative Analysis of Key Pharmacokinetic Parameters
To illustrate the impact of structural modifications on the pharmacokinetic profiles of piperazine-containing drugs, the following table summarizes key PK parameters for a selection of well-established therapeutic agents. These compounds, while belonging to different therapeutic classes, share the common feature of a piperazine core, yet exhibit a wide range of pharmacokinetic behaviors.
| Compound | Therapeutic Class | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (t½) (hours) | Metabolism | Major Metabolites | Primary Excretion Route |
| Aripiprazole | Antipsychotic | ~87% | >99% | ~75 hours | Hepatic (CYP3A4, CYP2D6) | Dehydro-aripiprazole (active) | Feces (60%), Urine (27%) |
| Trazodone | Antidepressant | 63-80% | 89-95% | 4-15 hours (IR) | Hepatic (CYP3A4, CYP2D6) | m-chlorophenylpiperazine (mCPP) (active) | Urine (70-75%), Feces (21%) |
| Itraconazole | Antifungal | Good (pH-dependent) | >99% | ~24 hours | Hepatic (CYP3A4) | Hydroxy-itraconazole (active) | Feces, Urine |
| Ciprofloxacin | Antibiotic | ~70-80% | 20-40% | ~4 hours | Hepatic (CYP1A2 inhibitor) | Several, less active | Urine (40-50% unchanged), Feces |
| N-Benzylpiperazine (BZP) | Stimulant | Rapidly absorbed | - | - | Hepatic | p-Hydroxy-BZP, m-Hydroxy-BZP | Urine |
Data compiled from multiple sources. Please refer to the reference list for specific citations.
From this data, we can draw several key insights:
-
Impact of N-Substituents: The nature of the substituent on the piperazine nitrogen profoundly influences the pharmacokinetic profile. For instance, the complex arylpiperazine structure of aripiprazole contributes to its high protein binding and long half-life, while the simpler N-benzyl group of BZP leads to rapid metabolism.
-
Metabolic Pathways: The piperazine ring and its substituents are common sites of metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] As seen with aripiprazole and trazodone, CYP3A4 and CYP2D6 are frequently involved in the metabolism of arylpiperazines. It is also noteworthy that some piperazine derivatives, like ciprofloxacin, can act as inhibitors of CYP enzymes, leading to potential drug-drug interactions.[9]
-
Formation of Active Metabolites: A significant feature of many piperazine-containing drugs is their metabolism to pharmacologically active metabolites. Aripiprazole's major metabolite, dehydro-aripiprazole, contributes significantly to its therapeutic effect, while trazodone is metabolized to m-chlorophenylpiperazine (mCPP), which has its own distinct pharmacological activity.
Experimental Protocols for Assessing Pharmacokinetic Properties
To generate the kind of data presented above, a suite of standardized in vitro assays is employed in drug discovery and development. These assays provide crucial early insights into a compound's likely pharmacokinetic behavior in vivo. Here, we detail the methodologies for three fundamental assays.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a primary screen to assess the susceptibility of a compound to phase I metabolism, predominantly by CYP enzymes. A high rate of metabolism in this assay often correlates with high clearance and a short half-life in vivo.
Principle: The test compound is incubated with human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The reaction is initiated by the addition of the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
-
Caption: Workflow for the in vitro metabolic stability assay.
CYP450 Inhibition Assay (Fluorescent Method)
This assay determines if a test compound inhibits the activity of major CYP450 isoforms, which is a primary cause of drug-drug interactions.
Principle: Recombinant human CYP enzymes are incubated with a fluorogenic probe substrate that is converted into a highly fluorescent product. The inhibitory potential of a test compound is measured by its ability to reduce the rate of fluorescent product formation.[11]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and a known inhibitor (positive control, e.g., ketoconazole for CYP3A4) in buffer.
-
Prepare a reaction mixture containing the recombinant CYP enzyme and the fluorogenic probe substrate in potassium phosphate buffer.
-
-
Incubation:
-
In a black 96-well plate, add the test compound dilutions.
-
Add the CYP enzyme/substrate reaction mixture to each well.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding an NADPH regenerating system.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the test compound.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a potent inhibitor (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a fluorescent CYP450 inhibition assay.
Conclusion
The piperazine moiety is a privileged scaffold in drug design, largely due to its ability to confer favorable pharmacokinetic properties.[1] However, as demonstrated, the ADME profile of a piperazine-containing drug is a complex interplay of its overall structure, including the nature of the substituents on the piperazine ring. A thorough understanding and early assessment of metabolic stability, potential for CYP inhibition, and other ADME parameters are critical for the successful development of new piperazine-based therapeutics. The experimental protocols detailed in this guide represent foundational tools for researchers in this endeavor, enabling the rational design and selection of drug candidates with optimized pharmacokinetic profiles.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available at: [Link]
-
Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available at: [Link]
-
Population pharmacokinetics and target attainment of ciprofloxacin in critically ill patients. PubMed Central. Available at: [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. Available at: [Link]
-
Lipophilicity and disposition of 1-aryl-piperazines in the rat. PubMed. Available at: [Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]
-
The clinical pharmacokinetics of itraconazole: an overview. PubMed. Available at: [Link]
-
High-throughput fluorescence assay of cytochrome P450 3A4. PubMed Central. Available at: [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available at: [Link]
-
Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. British Journal of Clinical Pharmacology. Available at: [Link]
-
Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. ResearchGate. Available at: [Link]
-
Pharmacokinetics of itraconazole following oral administration to normal volunteers. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available at: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Pharmacokinetic parameters at ciprofloxacin steady state. ResearchGate. Available at: [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
-
Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. Open Pharmaceutical Sciences Journal. Available at: [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]
-
In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]
-
Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. PubMed Central. Available at: [Link]
-
Ciprofloxacin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. Available at: [Link]
-
Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States. PubMed Central. Available at: [Link]
-
ADME properties of identified hits with recommended range. ResearchGate. Available at: [Link]
-
CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. Available at: [Link]
-
Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. PubMed. Available at: [Link]
-
Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. Available at: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available at: [Link]
-
Pharmacokinetic and statistical analysis of itraconazole and... ResearchGate. Available at: [Link]
-
QSPR For Pharmacokinetics. Slideshare. Available at: [Link]
-
N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. Available at: [Link]
- Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed Central. Available at: [Link]
-
Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. PubMed. Available at: [Link]
-
CYP450 Inhibition. Fundación MEDINA. Available at: [Link]
-
Pharmacokinetics of oral ciprofloxacin in adult patients: A scoping review. PubMed. Available at: [Link]
-
Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. Available at: [Link]
-
Cipro, Cipro XR (ciprofloxacin) dosing, indications, interactions, adverse effects, and more. Medscape Reference. Available at: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]
-
Predicted ADME properties for compounds 1-15. ResearchGate. Available at: [Link]
-
N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 4. Population pharmacokinetics and target attainment of ciprofloxacin in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity and disposition of 1-aryl-piperazines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 9. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Standards of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth analysis of the purity standards for tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a senior application scientist, my objective is to offer a comprehensive comparison with relevant alternatives, supported by experimental insights and a robust understanding of the underlying chemistry.
The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to a wide range of therapeutics.[1] this compound, with its strategic placement of a protected piperazine and a pyridine ring, serves as a versatile synthon. Its purity directly impacts the impurity profile of the final API, making a thorough understanding of its quality attributes paramount.
Critical Quality Attributes and Purity Benchmarks
While specific pharmacopeial monographs for this compound are not yet established, its use as an intermediate in the synthesis of targeted cancer therapies like Palbociclib and Ribociclib provides a strong basis for defining its critical quality attributes.[2][3] The purity requirements for such intermediates are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for impurities in new drug substances.[4]
Based on its role in these critical synthetic pathways, the following purity standards are recommended:
| Parameter | Recommended Specification | Rationale and Impact on API Synthesis |
| Assay (by HPLC) | ≥ 99.0% | A high assay value ensures that the correct amount of intermediate is used in the subsequent reaction, preventing stoichiometric imbalances that can lead to the formation of by-products. |
| Individual Unspecified Impurity | ≤ 0.10% | Aligns with ICH reporting thresholds for impurities. Controlling individual impurities is crucial as their reactivity in subsequent steps is often unknown.[5] |
| Total Impurities | ≤ 0.5% | Minimizes the overall impurity load carried into the final API, simplifying purification and reducing the risk of unforeseen side reactions. |
| Residual Solvents | Per ICH Q3C | Solvents used in the synthesis and purification of the intermediate must be controlled to prevent their incorporation into the final drug product, where they can pose a safety risk. |
| Heavy Metals | ≤ 20 ppm | Heavy metals can act as catalysts for degradation or be toxic in their own right, making their control a standard requirement for pharmaceutical materials. |
| Water Content (Karl Fischer) | ≤ 0.5% | Excess water can interfere with moisture-sensitive reagents in subsequent synthetic steps, leading to incomplete reactions and the formation of hydrolysis-related impurities. |
Analytical Methodologies for Purity Determination
A robust analytical methodology is the bedrock of quality control. For this compound, a validated High-Performance Liquid Chromatography (HPLC) method is the industry standard for assay and impurity determination.
Step-by-Step HPLC Method Protocol
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
This method provides excellent resolution of the main component from its potential process-related impurities and degradation products. Method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Impurity Profiling: A Proactive Approach to Quality
Understanding the potential impurities that can arise during the synthesis of this compound is crucial for developing effective control strategies. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-halopyridine with N-Boc-piperazine.
Caption: Synthetic pathway and potential impurity formation.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-halopyridine and N-Boc-piperazine.
-
Over-reaction Products: Di-substituted piperazine species where the second nitrogen of piperazine has also reacted.
-
Positional Isomers: If the starting halopyridine contains isomeric impurities, these can lead to the formation of corresponding isomeric products.
-
Degradation Products: The Boc-protecting group can be labile under certain conditions, leading to the formation of the de-protected piperazine derivative.
The presence of these impurities can have significant downstream consequences. For instance, unreacted starting materials can compete in the subsequent coupling reaction, leading to difficult-to-remove by-products in the final API.
Comparative Analysis with Alternative Piperazine Intermediates
In the synthesis of complex molecules, the choice of building blocks is a critical decision. While this compound is a widely used intermediate, several alternatives exist, each with its own set of advantages and disadvantages.
| Intermediate | Structure | Key Advantages | Potential Purity Challenges |
| This compound | - Commercially available.- Boc protecting group is easily removed under acidic conditions. | - Potential for di-substitution.- Boc group lability can lead to degradation. | |
| 1-(Pyridin-2-yl)piperazine | - More atom-economical.- No deprotection step required. | - Highly reactive, leading to a greater propensity for side reactions.- Difficult to handle and purify due to its basicity and polarity. | |
| 1-Benzyl-4-(pyridin-2-yl)piperazine | - Benzyl group is a stable protecting group.- Can be removed under hydrogenolysis conditions. | - Hydrogenolysis may not be compatible with other functional groups in the molecule.- Residual palladium from the deprotection step is a common impurity. |
The choice of intermediate often depends on the specific synthetic route and the compatibility of the protecting group with other functionalities in the molecule. While 1-(pyridin-2-yl)piperazine offers a more direct route, the challenges associated with its reactivity and purification often make the protected versions, such as the title compound, a more prudent choice in a regulated pharmaceutical manufacturing environment.
Caption: Decision matrix for intermediate selection.
Conclusion
The purity of this compound is a critical determinant of the quality of the final pharmaceutical product. By establishing stringent purity specifications, employing robust analytical methods, and understanding the potential impurity landscape, drug developers can ensure the consistency and safety of their manufacturing processes. While alternative intermediates exist, the balance of reactivity, stability, and ease of handling often positions this compound as a preferred choice in the synthesis of complex APIs. A thorough understanding of the principles outlined in this guide will empower researchers and scientists to make informed decisions and maintain the highest standards of scientific integrity in their drug development endeavors.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
European Medicines Agency. (2006). ICH guideline Q3B(R2) on impurities in new drug products. Retrieved from [Link]
-
European Medicines Agency. (2018). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q3D(R2) on elemental impurities. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- W. Muszalska, I., & Sobczak, A. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 58(6), 425-431.
- Zhang, Y., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(6), 1165-1172.
-
Asian Journal of Chemistry. (2021). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic scaffolds of medicinal importance. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. virtuouslifescience.com [virtuouslifescience.com]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Laboratory Operations
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a common building block in pharmaceutical research. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment, ensuring your operations adhere to the highest standards of safety and regulatory compliance.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Acute Toxicity: Analogous compounds are often harmful if swallowed.[1][2]
-
Irritation: Expect potential for skin, eye, and respiratory tract irritation.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
This information underscores the necessity of treating this compound as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the compound or solvents used in the disposal process. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which may cause irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling any dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of a compliant disposal program.
-
Designate as Hazardous Waste: All quantities of this compound, including residual amounts in containers and any contaminated materials (e.g., weigh boats, pipette tips), must be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound with other waste streams. It should be collected in a designated hazardous waste container.
Step 2: Waste Accumulation and Container Management
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a chemically resistant container, such as the original product container or a high-density polyethylene (HDPE) bottle, that is in good condition and has a secure, leak-proof cap.[5]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the container is kept closed except when adding waste.
Step 3: Arranging for Professional Disposal
Disposal of hazardous chemical waste is a regulated activity that must be handled by a licensed professional service.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup procedures and may supply pre-labeled containers.
-
Schedule a Pickup: Follow your institution's protocol for scheduling a hazardous waste pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Documentation: Complete any required waste manifests or log forms provided by your EHS office or the disposal vendor. Accurate record-keeping is a key component of regulatory compliance.
The overall workflow for the disposal of this compound can be visualized as follows:
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office immediately.
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize waste generation in the first place.
-
Prudent Purchasing: Order only the quantity of material required for your experiments.
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials.
-
Scale of Experiments: Where possible, reduce the scale of your experiments to minimize the amount of waste generated.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and disposal are integral to sound scientific practice.
References
-
PubChem. Compound Summary for tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]
-
PubChem. Compound Summary for tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]
-
U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
Watson International. Safety Data Sheet for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
-
Carl ROTH. Safety Data Sheet for Piperazine-1,4-dipropanesulphonic acid. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]
Sources
- 1. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.ca [fishersci.ca]
- 4. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 5. americanelements.com [americanelements.com]
- 6. watson-int.com [watson-int.com]
A Senior Application Scientist's Guide to Handling tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
As a cornerstone in contemporary drug discovery and chemical synthesis, tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a reagent that demands respect and meticulous handling. Its unique structure, combining a Boc-protected piperazine with a pyridine moiety, makes it a valuable building block. However, these same functional groups necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for its safe handling, from initial risk assessment to ultimate disposal, ensuring the integrity of your research and the safety of laboratory personnel.
The causality behind the stringent protocols described herein is rooted in the known hazard profile of related piperazine derivatives. The piperazine ring, especially when unsubstituted on one nitrogen, can be corrosive and a sensitizer, while the overall compound may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4]
I. Hazard Assessment and Risk Mitigation
Before any manipulation of this compound, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from closely related analogues and the parent piperazine structure.
Inferred Hazard Profile:
| Hazard Class | Description | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Piperazine derivatives can interfere with biological systems. Ingestion can lead to gastrointestinal irritation or more severe systemic effects.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe irritation or burns.[2][3][4] | The basic nitrogen atoms in the piperazine ring can be corrosive to tissue upon prolonged exposure.[1][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant damage.[2][3][4] | The eyes are particularly sensitive to alkaline and irritant compounds. The chemical's properties can cause painful irritation and potential long-term damage.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][4] | Fine particles, if inhaled, can irritate the mucous membranes of the respiratory tract. |
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is through robust engineering controls. Personal Protective Equipment (PPE) is a final, critical barrier, but it should never be the only one.
-
Chemical Fume Hood: All weighing and manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the general laboratory space.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[2][7]
II. Personal Protective Equipment (PPE): Your Personal Safety System
The selection of PPE must be deliberate and based on a comprehensive risk assessment. For this compound, a multi-layered approach is essential.
Mandatory PPE Ensemble:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against incidental skin contact. It is crucial to double-glove if handling larger quantities or for extended periods. Always wash hands thoroughly after removing gloves.[7][8][9] |
| Eye Protection | Chemical splash goggles with side shields. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and airborne dust particles.[8][9][10] |
| Body Protection | Flame-resistant laboratory coat with a fully fastened front. | Protects skin and personal clothing from spills and contamination.[9][10] |
| Respiratory Protection | Generally not required if handled exclusively within a fume hood. | For situations with a high potential for aerosolization or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be available.[1][8][10] |
III. Operational Protocol: A Step-by-Step Workflow
This protocol outlines the essential steps for safely handling the chemical from storage to use in a reaction.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before retrieving the chemical from storage.
Step 2: Weighing and Transfer
-
Tare the Vessel: Place a clean, dry receiving vessel (e.g., a round-bottom flask) on the balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the solid this compound into the tared vessel. Use a spatula and avoid generating dust. Do not dry sweep any spilled material; instead, use a wet method for cleanup.[7][9]
-
Seal and Re-weigh: Securely cap the receiving vessel and the stock container. Re-weigh the vessel to obtain the precise mass.
-
Clean Up: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol) and wipes. Dispose of wipes as chemical waste.
Step 3: Dissolution and Reaction
-
Add Solvent: Slowly add the desired solvent to the vessel containing the reagent.
-
Initiate Reaction: Proceed with the chemical reaction as per your established protocol, ensuring all operations remain within the fume hood.
Step 4: Post-Handling and Decontamination
-
Clean Glassware: Thoroughly clean all glassware after use.
-
Wipe Surfaces: Decontaminate the interior surfaces of the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[7][11]
IV. Emergency and Disposal Plan
Preparedness is key to safety. Every researcher handling this compound must be familiar with emergency procedures and waste disposal protocols.
Emergency Response:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2][7][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][12] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for waste disposal.[3][7] Clean the area with a wet cloth or paper towels. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Waste Disposal:
All waste materials, including unused reagent, reaction residues, and contaminated consumables (gloves, wipes, etc.), must be disposed of as hazardous chemical waste.[2][7]
-
Segregate Waste: Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[12]
-
Arrange Pickup: Contact your institution's environmental health and safety office to arrange for proper disposal.
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
References
-
Watson International Ltd. (n.d.). MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
S. D. Fine-Chem Limited. (n.d.). Safety Data Sheet: Piperazine Anhydrous. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Piperazine, anhydrous, 99%. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. watson-int.com [watson-int.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

